molecular formula C7H6O2S B032238 3-(2-Thienyl)acrylic acid CAS No. 1124-65-8

3-(2-Thienyl)acrylic acid

Cat. No.: B032238
CAS No.: 1124-65-8
M. Wt: 154.19 g/mol
InChI Key: KKMZQOIASVGJQE-ONEGZZNKSA-N
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Description

2-Thiopheneacrylic acid is a heteroarene.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-thiophen-2-ylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6O2S/c8-7(9)4-3-6-2-1-5-10-6/h1-5H,(H,8,9)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKMZQOIASVGJQE-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50901215
Record name NoName_302
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Molecular Weight

154.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15690-25-2, 1124-65-8
Record name (2E)-3-(2-Thienyl)-2-propenoic acid
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Record name 2-Thiopheneacrylic acid, (E)-
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Record name 3-(2-Thienyl)acrylic acid
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Record name 3-(2-thienyl)acrylic acid
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Record name 2-Propenoic acid, 3-(2-thienyl)-, (2E)
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Record name 2-THIOPHENEACRYLIC ACID, (E)-
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Foundational & Exploratory

Introduction: The Strategic Importance of 3-(2-Thienyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of 3-(2-Thienyl)acrylic Acid

For Researchers, Scientists, and Drug Development Professionals

This compound, also known as (2E)-3-(thiophen-2-yl)prop-2-enoic acid, is a versatile organic compound that holds a significant position in the landscape of advanced chemical synthesis.[1][2] Characterized by a thiophene ring linked to an acrylic acid moiety, this molecule is a critical building block in the development of pharmaceuticals, agrochemicals, and materials for organic electronics.[3][4] Its unique structure combines the electron-rich nature of the thiophene heterocycle with the reactive potential of an α,β-unsaturated carboxylic acid.[2] This duality allows for a wide range of chemical transformations, making it a valuable scaffold for introducing specific electronic and structural features into more complex molecular architectures.[1][2] In the pharmaceutical industry, it serves as a precursor for synthesizing novel therapeutic agents, including inhibitors of key enzymes and modulators of biological pathways.[5][6][7] This guide offers a comprehensive exploration of its synthesis, physicochemical properties, spectroscopic signature, and diverse reactivity, providing the in-depth knowledge required for its effective application in research and development.

Physicochemical and Spectroscopic Profile

The reliable application of this compound in synthetic protocols necessitates a clear understanding of its fundamental properties.

Core Physicochemical Data

The compound typically presents as a yellow or slightly beige solid, with key properties summarized below for quick reference.[5][7]

PropertyValueSource(s)
Molecular Formula C₇H₆O₂S[5]
Molecular Weight 154.18 g/mol [5]
Melting Point 145-148 °C[6]
pKa 4.34 ± 0.10 (Predicted)[6]
Solubility Soluble in DMSO, Methanol, Chloroform[6][7]
Appearance Yellow Solid[5][6]
Spectroscopic Characterization

The structural features of this compound give rise to a distinct spectroscopic fingerprint, which is crucial for reaction monitoring and product confirmation.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is characterized by signals from both the thiophene ring and the acrylic acid chain. The vinyl protons of the trans-alkene typically appear as two distinct doublets, a result of coupling to each other. The protons on the thiophene ring will also present as distinct multiplets, with their chemical shifts influenced by their position relative to the sulfur atom and the acrylic acid substituent.

  • ¹³C NMR Spectroscopy: The carbon spectrum will show characteristic peaks for the carbonyl carbon of the carboxylic acid, the two sp² carbons of the alkene, and the four sp² carbons of the thiophene ring. The PubChem database provides reference spectra for detailed analysis.[8]

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by features characteristic of its functional groups. A very broad absorption is typically observed in the 2500-3300 cm⁻¹ region, corresponding to the O-H stretch of the hydrogen-bonded carboxylic acid.[9] A strong, sharp peak around 1700 cm⁻¹ is indicative of the C=O (carbonyl) stretch.[9] The presence of the C=C double bond in conjugation with the carbonyl group can slightly lower this frequency.[9]

Synthesis and Reaction Methodologies

Primary Synthetic Route: Knoevenagel Condensation

The most common and efficient method for synthesizing this compound is the Knoevenagel condensation.[2] This reaction is a cornerstone of C-C bond formation in organic synthesis.[10] It involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a base. For this specific synthesis, 2-thiophenecarboxaldehyde is condensed with malonic acid.

The reaction proceeds via the formation of a carbanion from malonic acid, which then acts as a nucleophile, attacking the carbonyl carbon of the 2-thiophenecarboxaldehyde. Subsequent dehydration and decarboxylation lead to the formation of the desired α,β-unsaturated acid. The choice of base (e.g., piperidine, pyridine) and solvent is critical for optimizing reaction yield and purity.

Synthesis_Workflow cluster_reaction Knoevenagel Condensation reagent1 2-Thiophenecarboxaldehyde reaction_vessel Reaction Mixture (Heat) reagent1->reaction_vessel reagent2 Malonic Acid reagent2->reaction_vessel catalyst Base (e.g., Piperidine) Pyridine (Solvent) catalyst->reaction_vessel intermediate Intermediate Adduct reaction_vessel->intermediate Condensation & Decarboxylation workup Acidification (e.g., HCl) intermediate->workup purification Filtration & Recrystallization workup->purification Precipitate Formation final_product This compound purification->final_product Isolation Reactivity_Pathways cluster_acid Carboxylic Acid Reactions cluster_alkene Alkene Reactions cluster_ring Thiophene Ring Reactions start This compound ester Esterification (R-OH, H⁺) start->ester Functional Group Interconversion amide Amidation (R₂NH, Coupling Agent) start->amide michael Michael Addition (Nu⁻) start->michael Conjugate Addition eas Electrophilic Substitution (E⁺, e.g., Br₂/FeBr₃) start->eas Aromatic Substitution product1 product1 ester->product1 Yields Ester Derivative product2 product2 amide->product2 Yields Amide Derivative product3 product3 michael->product3 Yields β-Substituted Product product4 product4 eas->product4 Yields C5-Substituted Product

Sources

Authored by: Dr. Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Melting Point of 3-(2-Thienyl)acrylic Acid

This guide provides a comprehensive technical overview of the melting point of this compound, a critical physicochemical parameter for researchers, scientists, and professionals in drug development. Beyond presenting a simple value, we will delve into the underlying molecular principles, standardized measurement protocols, and factors that influence this key property, ensuring a thorough understanding for both practical application and theoretical insight.

Introduction: The Significance of a Melting Point

This compound, also known as 2-Thiopheneacrylic acid, is a heterocyclic compound with applications in organic synthesis and pharmaceutical research. It has been investigated for its use as a phenylalanine derivative to improve the intestinal absorption of insulin and in the synthesis of novel benzothiazepinones as glycogen synthase kinase-3β inhibitors[1][2]. For any pure crystalline solid, the melting point—the temperature at which it transitions from a solid to a liquid state—is a fundamental and characteristic physical property.

The precise determination of the melting point serves two primary functions in a scientific setting:

  • Identification: The melting point of an unknown compound can be compared to literature values to help establish its identity.

  • Purity Assessment: The presence of even minor impurities typically causes a depression and broadening of the melting point range. Therefore, a sharp melting point close to the literature value is a reliable indicator of high purity.

Physicochemical and Structural Properties

The properties of this compound are dictated by its molecular structure, which features a planar thiophene ring conjugated with an acrylic acid functional group. This arrangement facilitates significant intermolecular interactions, governing its physical state and thermal behavior.

PropertyValueSource(s)
Melting Point 145-148 °C [1][3][4][5]
Molecular Formula C₇H₆O₂S[4][6]
Molecular Weight 154.19 g/mol [6][7]
Appearance Yellow to Light Brown Powder/Solid[1][5]
Boiling Point ~299 °C (Predicted)[1][3][4]
Solubility Soluble in DMSO, Methanol[1][3]
CAS Number 1124-65-8[3]

The melting point range of 145-148 °C is a consistently reported value from major chemical suppliers, indicating a well-characterized and reliable standard for this compound[1][3][4][5].

Molecular Structure and Intermolecular Forces

The relatively high melting point of this compound can be attributed to the strong intermolecular forces within its crystal lattice.

Caption: Molecular structure and key intermolecular forces.

  • Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. In the solid state, carboxylic acids typically form cyclic dimers, creating a highly stable, hydrogen-bonded network that requires significant thermal energy to disrupt.

  • π-π Stacking: The electron-rich thiophene ring is planar, allowing for favorable π-π stacking interactions between adjacent molecules in the crystal lattice. This further enhances the stability of the solid form.

  • Dipole-Dipole Interactions: The polar C=O and C-S bonds contribute to the overall molecular dipole, leading to additional dipole-dipole interactions that hold the crystal structure together.

Authoritative Protocol: Melting Point Determination

The determination of a melting point must be a self-validating process, where adherence to a standardized protocol ensures accuracy and reproducibility. The capillary method is the most common and reliable technique.

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Ensure the this compound sample is completely dry. If necessary, dry the sample under a vacuum or in a desiccator. Moisture can act as an impurity and depress the melting point.

    • Place a small amount of the sample on a clean, dry watch glass.

    • Finely crush the sample into a powder using a spatula. This ensures uniform packing and efficient heat transfer.

  • Capillary Tube Packing:

    • Take a capillary tube (sealed at one end) and tap the open end into the powdered sample to collect a small amount.

    • Invert the tube and gently tap it on a hard surface, or drop it down a long glass tube, to pack the powder tightly into the sealed end.

    • The ideal sample height within the capillary should be 2-3 mm. An excessive amount of sample can lead to a broad melting range.

  • Apparatus Setup and Measurement:

    • Insert the packed capillary tube into the sample holder of the melting point apparatus.

    • Position the thermometer or temperature probe correctly as per the instrument's manual.

    • Set an initial rapid heating rate to bring the temperature to approximately 15-20 °C below the expected melting point (i.e., to ~125-130 °C).

    • Crucial Step: Once within this range, reduce the heating rate to a slow and steady 1-2 °C per minute. A rapid heating rate near the melting point is a common source of error, as it does not allow for thermal equilibrium between the sample, thermometer, and heating block.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Continue heating slowly and record the temperature at which the last crystal melts (the clear point).

    • The recorded melting point should be reported as a range from the onset temperature to the clear point temperature.

  • Verification:

    • For rigorous analysis, perform the measurement in triplicate with fresh samples and new capillary tubes for each run.

Experimental Workflow Diagram

prep Sample Preparation (Dry & Pulverize) pack Pack Capillary Tube (2-3 mm height) prep->pack setup Place in Apparatus pack->setup heat_fast Rapid Heating (to ~130°C) setup->heat_fast heat_slow Slow Heating (1-2°C / min) heat_fast->heat_slow Approach Expected MP record_onset Record T1 (First liquid drop) heat_slow->record_onset record_clear Record T2 (All liquid) record_onset->record_clear report Report Range (T1 - T2) record_clear->report

Caption: Standard workflow for melting point determination.

Factors Influencing Melting Point Accuracy

The observed melting point is not merely an intrinsic property but is also influenced by extrinsic factors. Understanding these is key to interpreting results correctly.

  • Purity: This is the most significant factor. Impurities disrupt the crystal lattice of the solid, requiring less energy to break the intermolecular forces. This results in a melting point depression and a broadening of the melting range . A broad range (e.g., >2 °C) is a strong indication of an impure sample.

  • Heating Rate: As detailed in the protocol, a slow heating rate (1-2 °C/min) is critical. If heating is too fast, the temperature of the heating block will rise faster than the temperature of the sample, leading to a delayed and artificially high observed melting point.[8][9]

  • Polymorphism: Some compounds can crystallize into multiple different lattice structures, known as polymorphs. Each polymorph will have a distinct melting point. While not specifically documented for this compound in common literature, it is a crucial consideration for pharmaceutical compounds, as different polymorphs can have different stabilities and bioavailabilities.

  • Thermometer Calibration: The accuracy of the temperature-measuring device is paramount. The thermometer or probe should be regularly calibrated against known standards to ensure the trustworthiness of the data.

Conclusion

The melting point of this compound is authoritatively established to be in the range of 145-148 °C . This value is a direct consequence of its molecular structure, which facilitates strong intermolecular forces, including hydrogen bonding and π-π stacking. For drug development professionals and researchers, this melting point serves as a critical parameter for identity confirmation and purity assessment. The adherence to a rigorous, standardized experimental protocol, with careful control over sample preparation and heating rate, is essential for obtaining accurate and reproducible results that meet the highest standards of scientific integrity.

References

  • This compound | CAS#:15690-25-2 . Chemsrc. [Link]

  • Melting Point Determination . YouTube. [Link]

  • This compound | C7H6O2S | CID 735981 . PubChem. [Link]

  • This compound | CAS No: 1124-65-8 . Pharmaffiliates. [Link]

  • (2E)-3-(2-Thienyl)acrylic acid - High purity . Georganics. [Link]

  • Everything You Need to Know About Acrylic Melting Point . Hopeful. [Link]

  • Experiment-1 Aim - To determine the melting point of given solid substance . Vidyasagar College for Women. [Link]

  • Acrylic Melting Point Explained: What You Need to Know . WeProFab. [Link]

Sources

3-(2-Thienyl)acrylic acid solubility in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

<An In-depth Technical Guide on the Solubility of 3-(2-Thienyl)acrylic Acid in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a valuable building block in medicinal chemistry and materials science.[1] A comprehensive understanding of its solubility in various organic solvents is fundamental for process optimization, formulation development, and synthetic strategy. This guide provides a detailed examination of the physicochemical properties of this compound that govern its solubility, presents qualitative and quantitative solubility data, and outlines a rigorous experimental protocol for its determination.

Introduction: The Significance of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical physicochemical parameter that influences its behavior throughout the drug development lifecycle. From the perspective of a synthetic chemist, solvent selection dictates reaction kinetics, impurity profiles, and the feasibility of crystallization-based purifications. For formulation scientists, solubility is a primary determinant of bioavailability and the choice of delivery vehicle. This guide is designed to provide the foundational knowledge and practical methodologies required to confidently address solubility challenges related to this compound.

Physicochemical Profile of this compound

The solubility of a molecule is a direct consequence of its structure. This compound possesses distinct structural features that dictate its interactions with different solvents:

  • Molecular Structure: The molecule consists of a thiophene ring linked to an acrylic acid moiety.[1] The thiophene ring imparts a degree of aromaticity and non-polar character, while the carboxylic acid group is highly polar and capable of hydrogen bonding.

  • Polarity and Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor, making it amenable to dissolution in polar protic solvents.

  • Acidity: The carboxylic acid group is weakly acidic, with a predicted pKa of approximately 4.34.[2] This property is particularly relevant in aqueous or buffered systems where the pH can be modulated to enhance solubility by forming a more soluble salt.[3]

  • Crystalline Form: this compound is a solid at room temperature, with a melting point in the range of 145-148 °C.[4][5] The energy required to overcome the crystal lattice forces is a key factor in the dissolution process. The (E)-isomer is generally the more stable and predominant form due to reduced steric hindrance.[3]

Solubility in Common Organic Solvents: A Qualitative and Quantitative Overview

The principle of "like dissolves like" is a useful starting point for predicting solubility. The polarity of this compound, arising from its carboxylic acid group, suggests good solubility in polar solvents.

Table 1: Solubility of this compound in Various Organic Solvents

SolventClassificationQualitative SolubilityRationale for Interaction
MethanolPolar ProticSoluble[2][4]Strong hydrogen bonding between the solvent's hydroxyl group and the solute's carboxylic acid group.
EthanolPolar ProticSoluble[6]Similar to methanol, ethanol can effectively solvate the carboxylic acid moiety through hydrogen bonding.
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble[2][4]DMSO is a strong hydrogen bond acceptor, readily interacting with the acidic proton of the carboxylic acid.
ChloroformNonpolarSoluble[7]While chloroform is considered nonpolar, it can act as a weak hydrogen bond donor, interacting with the carbonyl oxygen of the carboxylic acid.
WaterPolar ProticSlightly Soluble[8]The non-polar thiophene ring limits solubility despite the presence of the polar carboxylic acid group.[9]

It is important to note that quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. The information provided is based on qualitative statements from chemical suppliers and analogous compounds like cinnamic acid. For precise applications, experimental determination is crucial.

Experimental Protocol for Solubility Determination

A robust and reproducible method for determining solubility is essential for accurate process development. The isothermal shake-flask method is a widely accepted technique.[10]

Workflow for Solubility Determination

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions Polarity Polarity Solubility Solubility Polarity->Solubility 'Like Dissolves Like' H-Bonding H-Bonding H-Bonding->Solubility CrystalLattice Crystal Lattice Energy CrystalLattice->Solubility Inverse Effect SolventPolarity Polarity SolventPolarity->Solubility SolventH H-Bonding Capacity SolventH->Solubility Temperature Temperature Temperature->Solubility Generally Increases pH pH (in aqueous systems) pH->Solubility Significant Impact

Sources

An In-Depth Technical Guide to (2E)-3-(Thiophen-2-yl)prop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E)-3-(Thiophen-2-yl)prop-2-enoic acid, a molecule of significant interest in medicinal chemistry and materials science, serves as a versatile scaffold for the synthesis of a wide array of bioactive compounds and functional materials. Its structure, featuring a thiophene ring conjugated with an acrylic acid moiety, imparts unique electronic and reactive properties. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthesis, and key applications, with a particular focus on its role in the development of novel therapeutics.

IUPAC Nomenclature and Chemical Identity

The systematic IUPAC name for 3-(2-Thienyl)acrylic acid is (2E)-3-(thiophen-2-yl)prop-2-enoic acid [1]. The "(2E)-" prefix indicates the trans configuration of the substituents around the carbon-carbon double bond, which is the thermodynamically more stable isomer.

Synonyms:

  • This compound

  • 2-Thienylacrylic acid

  • (E)-3-(Thiophen-2-yl)acrylic acid

  • trans-3-(2-Thienyl)acrylic acid

  • 2-Thiopheneacrylic acid

Key Identifiers:

  • CAS Number: 1124-65-8

  • Molecular Formula: C₇H₆O₂S

  • Molecular Weight: 154.19 g/mol

Physicochemical Properties
PropertyValueSource(s)
Appearance Yellow Solid[2]
Melting Point 145-148 °C[2]
Boiling Point (Predicted) 298.9 ± 15.0 °C[2]
Density (Predicted) 1.346 ± 0.06 g/cm³[2]
pKa (Predicted) 4.34 ± 0.10[2]
Solubility Soluble in DMSO and Methanol[2]

Synthesis of (2E)-3-(Thiophen-2-yl)prop-2-enoic Acid

Several synthetic routes are available for the preparation of (2E)-3-(thiophen-2-yl)prop-2-enoic acid, with the Knoevenagel-Doebner condensation being a widely employed and efficient method.

Knoevenagel-Doebner Condensation

This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst. The Doebner modification utilizes pyridine as the solvent and a small amount of piperidine as a catalyst, which facilitates the decarboxylation of the intermediate to yield the α,β-unsaturated carboxylic acid[3].

Reaction Scheme:

G thiophene_aldehyde Thiophene-2-carboxaldehyde intermediate Intermediate thiophene_aldehyde->intermediate malonic_acid Malonic Acid malonic_acid->intermediate final_product (2E)-3-(Thiophen-2-yl)prop-2-enoic acid intermediate->final_product co2 CO2 intermediate->co2 h2o H2O intermediate->h2o catalyst Pyridine, Piperidine

Figure 1: General scheme for the Knoevenagel-Doebner condensation.

Detailed Experimental Protocol:

A detailed protocol for a similar reaction, the synthesis of (E)-3-(furan-2-yl)acrylic acid, suggests a high-yielding procedure[2]. The following is an adapted, self-validating protocol for the synthesis of the title compound:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiophene-2-carboxaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine (3-5 volumes).

  • Catalyst Addition: To the stirred solution, add piperidine (0.1 equivalents) as a catalyst.

  • Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours. The evolution of CO₂ gas serves as a visual indicator of reaction progression.

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into a mixture of crushed ice and concentrated hydrochloric acid to neutralize the pyridine and precipitate the product.

  • Isolation and Purification: Filter the resulting solid, wash with cold water to remove any remaining pyridine hydrochloride, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield (2E)-3-(thiophen-2-yl)prop-2-enoic acid as a yellow solid.

Causality of Experimental Choices:

  • Excess Malonic Acid: Using a slight excess of malonic acid ensures the complete conversion of the aldehyde.

  • Pyridine as Solvent and Base: Pyridine serves as both a solvent and a base to facilitate the initial condensation.

  • Piperidine Catalyst: The more basic piperidine is a more effective catalyst for the decarboxylation step.

  • Acidic Workup: The acidic workup is crucial for neutralizing the basic pyridine and piperidine, leading to the precipitation of the carboxylic acid product.

Spectroscopic Characterization

The structure of (2E)-3-(thiophen-2-yl)prop-2-enoic acid can be unequivocally confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm):

  • ~12.5 (s, 1H): Carboxylic acid proton (-COOH).

  • ~7.8-7.0 (m, 3H): Protons of the thiophene ring.

  • ~7.6 (d, J ≈ 16 Hz, 1H): Vinylic proton beta to the carbonyl group.

  • ~6.3 (d, J ≈ 16 Hz, 1H): Vinylic proton alpha to the carbonyl group.

Expected ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm):

  • ~168: Carboxylic acid carbonyl carbon.

  • ~140-125: Carbons of the thiophene ring and the vinylic carbons.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Data for 2-thiophene carboxylic acid shows characteristic peaks that can be extrapolated[5].

Expected FT-IR (KBr) ν (cm⁻¹):

  • ~3100-2900: O-H stretch of the carboxylic acid (broad).

  • ~1700-1680: C=O stretch of the conjugated carboxylic acid.

  • ~1630: C=C stretch of the alkene.

  • ~1420, ~980: C-H bending of the trans-alkene.

  • Characteristic thiophene ring vibrations.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would be expected to show the molecular ion peak and characteristic fragmentation patterns.

Expected MS (EI) m/z:

  • 154 [M]⁺: Molecular ion peak.

  • 137 [M-OH]⁺: Loss of a hydroxyl radical.

  • 109 [M-COOH]⁺: Loss of the carboxyl group.

  • Other fragments corresponding to the cleavage of the thiophene ring.

Applications in Drug Development

(2E)-3-(Thiophen-2-yl)prop-2-enoic acid is a valuable building block in the synthesis of various pharmacologically active molecules.

Synthesis of Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors

It has been utilized in the synthesis of novel benzothiazepinones, which act as inhibitors of Glycogen Synthase Kinase-3β (GSK-3β)[6]. GSK-3β is a key enzyme implicated in the pathogenesis of several diseases, including Alzheimer's disease, bipolar disorder, and type 2 diabetes[6]. Inhibition of GSK-3β is a promising therapeutic strategy for these conditions.

Reaction Scheme for Benzothiazepinone Synthesis:

G thienylacrylic_acid (2E)-3-(Thiophen-2-yl)prop-2-enoic acid benzothiazepinone Benzothiazepinone Derivative thienylacrylic_acid->benzothiazepinone aminothiophenol 2-Aminothiophenol aminothiophenol->benzothiazepinone

Figure 2: Synthesis of benzothiazepinones from (2E)-3-(thiophen-2-yl)prop-2-enoic acid.

The synthesis involves the reaction of 2-aminothiophenol with an acrylic acid derivative, leading to the formation of the benzothiazepinone core structure[7].

Phenylalanine Bioisostere for Improved Insulin Absorption

(2E)-3-(Thiophen-2-yl)prop-2-enoic acid has been described as a phenylalanine derivative that can improve the intestinal absorption of insulin in mice. This suggests its potential as a bioisostere for phenylalanine, where the phenyl group is replaced by a thienyl group. Bioisosteric replacement is a common strategy in drug design to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.

Proposed Mechanism of Action:

Elevated levels of phenylalanine have been shown to impair insulin signaling by modifying the insulin receptor beta (IRβ), leading to its inactivation and reduced glucose uptake[7]. It is hypothesized that certain phenylalanine derivatives or bioisosteres may interact with components of the insulin signaling pathway without causing the same detrimental effects, or they may act as agonists for receptors that promote insulin secretion, such as GPR142, which is expressed in pancreatic β-cells[8]. The thienyl group in (2E)-3-(thiophen-2-yl)prop-2-enoic acid may alter the binding affinity and activation of these targets compared to phenylalanine itself.

G cluster_0 Insulin Signaling Pathway cluster_1 Modulation by Phenylalanine Bioisostere Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS IRS Proteins IR->IRS PI3K PI3K IRS->PI3K AKT Akt/PKB PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Phe_Bioisostere (2E)-3-(Thiophen-2-yl)prop-2-enoic acid (Phenylalanine Bioisostere) GPR142 GPR142 (in Pancreatic β-cells) Phe_Bioisostere->GPR142 Agonist? Insulin_Secretion Increased Insulin Secretion GPR142->Insulin_Secretion Insulin_Secretion->Insulin

Figure 3: Proposed mechanism of action for phenylalanine bioisosteres on insulin signaling.

Conclusion

(2E)-3-(Thiophen-2-yl)prop-2-enoic acid is a compound with significant potential, underscored by its defined chemical properties and versatile reactivity. The Knoevenagel-Doebner condensation provides an efficient and scalable route for its synthesis. Its utility as a precursor for GSK-3β inhibitors and as a potential modulator of insulin signaling highlights its importance for researchers in drug discovery and development. Further investigation into its biological activities and the development of novel derivatives are warranted to fully explore its therapeutic potential.

References

  • Castro Agudelo, N., et al. Crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate. Acta Crystallographica Section E: Crystallographic Communications, 2017, E73, 1287-1289. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • MassBank. (E)-3-(2-hydroxyphenyl)prop-2-enoic acid. [Link]

  • Conde, S., et al. Thienyl and phenyl alpha-halomethyl ketones: new inhibitors of glycogen synthase kinase (GSK-3beta) from a library of compound searching. Journal of Medicinal Chemistry, 2003, 46(22), 4631-3. [Link]

  • Zhou, Q., et al. Phenylalanine impairs insulin signaling and inhibits glucose uptake through modification of IRβ. Nature Communications, 2022, 13, 4291. [Link]

  • Lin, D. C., et al. Phenylalanine derivatives as GPR142 agonists for the treatment of Type II diabetes. Bioorganic & Medicinal Chemistry Letters, 2014, 24(15), 3486-3490. [Link]

  • OpenBU. The Doebner modification of the Knoevenagel reaction. [Link]

  • Google Patents.
  • IOSR Journal of Applied Chemistry. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. [Link]

  • Zacuto, M. J. Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation. The Journal of Organic Chemistry, 2019, 84(10), 6465-6474. [Link]

Sources

Technical Whitepaper: Nomenclature, Synthesis, and Applications of 3-(2-Thienyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(2-Thienyl)acrylic acid (CAS 1124-65-8) is a critical heterocyclic building block in medicinal chemistry and materials science. Structurally analogous to cinnamic acid, it serves as a classic bioisostere where the phenyl ring is replaced by a thiophene moiety. This substitution alters electronic distribution and lipophilicity without significantly changing steric bulk, making it invaluable for optimizing drug-receptor interactions. This guide provides a definitive technical analysis of its nomenclature, validated synthetic protocols, and application in pharmaceutical development.

Part 1: Chemical Identity & Nomenclature

Accurate nomenclature is the first line of defense against database fragmentation. In regulatory and patent literature, this compound appears under various synonyms depending on the naming convention (IUPAC vs. CAS vs. Common usage).

Synonym & Identifier Matrix

Researchers searching chemical databases (SciFinder, Reaxys, PubChem) must utilize the full spectrum of synonyms to ensure comprehensive data retrieval.

Identifier TypeValue / SynonymUsage Context
Primary Name This compound Common technical usage
CAS Number 1124-65-8 Global regulatory standard
IUPAC Name (E)-3-(thiophen-2-yl)prop-2-enoic acidFormal publications
InChI Key KKMZQOIASVGJQE-ONEGZZNKSA-NDigital indexing
Synonym A 2-Thiopheneacrylic acidOlder literature
Synonym B 3-(2-Thienyl)-2-propenoic acidChemical inventory systems
Synonym C

-(2-Thienyl)acrylic acid
Substituent-focused naming
Structural Significance

The molecule consists of a thiophene ring conjugated to an acrylic acid side chain. The trans (E) isomer is the thermodynamically stable and commercially predominant form.

  • SMILES: C1=CSC(=C1)/C=C/C(=O)O

  • Bioisosterism: The thiophene ring is electron-rich compared to benzene (cinnamic acid), potentially enhancing

    
    -
    
    
    
    stacking interactions in protein binding pockets.

Part 2: Physicochemical Profile

Understanding the physical properties is essential for process design and formulation.

PropertyValueTechnical Note
Molecular Weight 154.19 g/mol Ideal for fragment-based drug design (<300 Da).
Appearance White to pale beige crystalline powderColor degradation indicates oxidation or polymerization.
Melting Point 145–148 °CSharp MP indicates high purity; broad range suggests cis-isomer contamination.
pKa (Predicted) ~4.34Similar acidity to benzoic acid; forms salts with weak bases.
Solubility Soluble in MeOH, EtOH, DMSO; Sparingly soluble in waterRequires cosolvents (DMSO/PEG) for biological assays.

Part 3: Synthetic Pathways & Protocols

While multiple routes exist, the Knoevenagel Condensation remains the industry standard due to its atom economy and scalability. The Heck Reaction offers a modern catalytic alternative for functionalized derivatives.

Protocol A: Knoevenagel Condensation (Standard)

This method utilizes the condensation of thiophene-2-carbaldehyde with malonic acid.

Reaction Scheme: Thiophene-2-CHO + Malonic Acid → [Base] → this compound + CO₂ + H₂O

Step-by-Step Methodology:

  • Reagents: Charge a round-bottom flask with Thiophene-2-carbaldehyde (1.0 eq), Malonic acid (1.2 eq), and Pyridine (solvent/base, 3-5 volumes).

  • Catalysis: Add a catalytic amount of Piperidine (0.1 eq). The piperidine forms a reactive iminium ion intermediate with the aldehyde, accelerating the attack.

  • Reaction: Heat the mixture to 80–100 °C for 2–4 hours. Evolution of CO₂ gas indicates the decarboxylation step is proceeding.

  • Quenching: Cool the reaction mixture to 0 °C and pour into ice-cold dilute HCl (pH < 2). This precipitates the free acid.

  • Purification: Filter the precipitate. Recrystallize from ethanol/water (or pure ethanol) to obtain the pure (E)-isomer.

Mechanism Visualization: The following diagram illustrates the catalytic cycle and carbon-carbon bond formation.

Knoevenagel_Mechanism Start Thiophene-2-carbaldehyde Inter1 Iminium Ion (Activated Electrophile) Start->Inter1 + Piperidine - H2O Inter2 Enolate Attack (Malonic Acid) Inter1->Inter2 + Malonic Acid Inter3 Aldol-type Adduct Inter2->Inter3 C-C Bond Formation Product This compound (E-Isomer) Inter3->Product - CO2 (Decarboxylation) - Piperidine (Regenerated)

Figure 1: Mechanistic pathway of the Knoevenagel condensation synthesis of this compound.

Protocol B: Heck Coupling (Catalytic Route)

For derivatives where the aldehyde is not available, the Heck reaction couples 2-bromothiophene with acrylic acid.

  • Catalyst: Pd(OAc)₂ / PPh₃

  • Base: Triethylamine

  • Solvent: DMF or Acetonitrile

  • Advantage: High stereoselectivity for the (E)-isomer; tolerates various functional groups on the thiophene ring.

Part 4: Applications in Drug Discovery

This compound is not just an intermediate; it is a strategic scaffold in Medicinal Chemistry.

Bioisosteric Replacement

The "Thiophene-Phenyl" swap is a classic medicinal chemistry tactic.

  • Sterics: The thiophene ring is slightly smaller than a phenyl ring (60° vs 120° bond angle at sulfur), allowing it to fit into tighter hydrophobic pockets.

  • Electronics: The sulfur atom acts as a weak hydrogen bond acceptor, offering interaction points that a phenyl ring cannot.

Key Therapeutic Areas
  • Anti-HIV Agents: Used in the synthesis of HEPT analogs (Non-nucleoside Reverse Transcriptase Inhibitors). The thienyl group improves lipophilicity and viral enzyme binding.

  • Metabolic Disorders: Derivatives serve as GSK-3β inhibitors , targeting pathways in diabetes and glycogen synthesis.

  • Insulin Delivery: Conjugated with phenylalanine to form carriers that enhance the intestinal absorption of insulin.

Application Workflow:

Applications Raw This compound (Scaffold) Path1 Polymerization (Materials Science) Raw->Path1 Path2 Chemical Modification (Drug Discovery) Raw->Path2 Prod1 Conductive Polymers (Organic Electronics) Path1->Prod1 Prod2 HEPT Analogs (Anti-HIV) Path2->Prod2 Prod3 GSK-3β Inhibitors (Diabetes) Path2->Prod3

Figure 2: Downstream utility of this compound in pharmaceutical and material sciences.

Part 5: Safety & Handling (GHS)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.[1]
Eye Irritation H319Causes serious eye irritation.[1][2][3]
STOT-SE H335May cause respiratory irritation.[2][3][4]

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Ventilation: All solid handling should occur in a fume hood to prevent inhalation of dust.

  • Storage: Store in a cool, dry place away from strong oxidizing agents. Keep container tightly closed to prevent moisture absorption.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 735981, this compound. PubChem. Available at: [Link]

  • MDPI. Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. Molecules. Available at: [Link]

Sources

Advanced Technical Guide: Synthesis Precursors of 2-Thiopheneacrylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Thiopheneacrylic acid (3-(2-thienyl)acrylic acid; CAS: 1124-65-8) is a critical heterocyclic building block in the development of pharmaceutical agents, including antihypertensives, antitussives, and insulin absorption enhancers.[1][2] Its conjugated


-unsaturated carboxylic acid structure makes it a versatile intermediate for further functionalization, particularly in the synthesis of benzothiazepinones and other bioactive scaffolds.

This guide provides a rigorous technical analysis of the precursor ecosystem and synthetic methodologies for 2-thiopheneacrylic acid. Unlike generic preparations, this document focuses on process reliability , impurity control , and scalable causality —moving beyond simple recipes to engineered chemical systems.

Part 1: Precursor Ecosystem & Quality Attributes

The synthesis of 2-thiopheneacrylic acid is entirely dependent on the quality and handling of its primary precursor: 2-Thiophenecarboxaldehyde .

Primary Precursor: 2-Thiophenecarboxaldehyde[2]
  • Role: Electrophilic substrate for condensation.[2]

  • Critical Quality Attributes (CQA):

    • Purity: >98% (GC). Isomeric impurity (3-thiophenecarboxaldehyde) must be <0.5% as separation of the final acrylic acid isomers is energetically costly.[2]

    • Acid Content: Free acid (2-thiophenecarboxylic acid) <1.0%.[2] Acidic impurities can neutralize basic catalysts (e.g., piperidine), stalling the reaction kinetics.

    • Water Content: <0.1% (Karl Fischer).[2] Excess water shifts the equilibrium in condensation reactions, reducing yield.

Secondary Precursors (Co-Reactants)

The choice of secondary precursor dictates the synthetic pathway:

PrecursorPathwayRoleKinetic Profile
Malonic Acid Knoevenagel Condensation (Doebner Mod.)[2][3][4]C2-Donor + DecarboxylationFast, high atom economy, lower temperature (80-100°C).[2]
Acetic Anhydride Perkin ReactionC2-Donor + Dehydrating AgentSlow, requires high heat (>140°C), lower atom economy.[2]

Part 2: Synthetic Pathway Analysis

We evaluate two primary routes. The Knoevenagel Condensation (Doebner Modification) is designated as the Process of Choice due to superior yield, milder conditions, and easier purification compared to the Perkin Reaction.

Pathway Logic & Comparison

G Thiophene Thiophene Aldehyde 2-Thiophenecarboxaldehyde Thiophene->Aldehyde Vilsmeier-Haack (POCl3/DMF) Intermed_K Intermediate (Dicarboxylic Acid) Aldehyde->Intermed_K Route A: Knoevenagel (Pyridine/Piperidine) Target 2-Thiopheneacrylic Acid Aldehyde->Target Route B: Perkin (NaOAc, 140°C) Malonic Malonic Acid (Precursor A) Malonic->Intermed_K Ac2O Acetic Anhydride (Precursor B) Ac2O->Target Intermed_K->Target -CO2 (Decarboxylation)

Figure 1: Comparative synthetic logic flow.[2] Route A (Knoevenagel) is preferred for direct acid synthesis due to the integrated decarboxylation step.

Part 3: The "Gold Standard" Protocol

Method: Doebner Modification of Knoevenagel Condensation[3][5]

This protocol utilizes 2-thiophenecarboxaldehyde and malonic acid in a pyridine solvent system catalyzed by piperidine.[2][3] The reaction proceeds via an aldol-type condensation followed by in situ decarboxylation.[2]

1. Reaction Mechanism & Causality
  • Enolization: Piperidine deprotonates malonic acid, generating the enolate.

  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of 2-thiophenecarboxaldehyde.

  • Dehydration: Loss of water creates the unsaturated dicarboxylic intermediate.

  • Decarboxylation: Thermal driving force releases CO₂, locking the double bond in the thermodynamically stable (E)-configuration.

2. Experimental Workflow

Scale: 100 mmol (Lab Scale) -> Scalable to kg.

Reagents:

  • 2-Thiophenecarboxaldehyde: 11.2 g (100 mmol)[2]

  • Malonic Acid: 12.5 g (120 mmol, 1.2 equiv)[2]

  • Pyridine (Solvent/Base): 25 mL[2]

  • Piperidine (Catalyst): 1.0 mL (approx. 10 mmol)[2]

Protocol Steps:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂). Rationale: Moisture exclusion prevents reversible hydration of the intermediate.

  • Charging: Add 2-thiophenecarboxaldehyde and malonic acid to the flask. Add pyridine to dissolve.[2][4][5][6] Finally, add piperidine.

  • Reaction: Heat the mixture to 80–100°C for 2–4 hours.

    • IPC (In-Process Control):[2] Monitor CO₂ evolution.[2] Cessation of bubbling indicates reaction completion. TLC (Mobile phase: Hexane/Ethyl Acetate 3:1) should show disappearance of aldehyde (Rf ~0.6).[2]

  • Quenching: Cool the reaction mixture to 0–5°C in an ice bath.

  • Acidification: Slowly add cold HCl (10% aqueous solution) with vigorous stirring until pH < 2.

    • Causality: Acidification protonates the carboxylate salt (formed by pyridine), precipitating the free acid product.

  • Isolation: Filter the yellow precipitate. Wash with ice-cold water (3 x 50 mL) to remove residual pyridine and malonic acid.[2]

  • Purification: Recrystallize from Ethanol/Water (1:1) or pure Ethanol.[2]

    • Target: Pale yellow needles.[2]

    • Yield: Expect 85–92%.[2]

3. Data Summary & Specifications
ParameterSpecificationNote
Appearance Pale Yellow SolidDarker color indicates polymerization or residual aldehyde.[2]
Melting Point 145–148°CSharp range indicates high purity.[2]
Yield 85–95%Route A is significantly higher yielding than Perkin (50-60%).[2]
1H NMR (DMSO-d6)

6.2 (d, 1H), 7.1 (m, 1H), 7.4 (d, 1H), 7.6 (d, 1H), 7.7 (d, 1H), 12.4 (s, 1H)
Characteristic vinylic doublets confirm (E)-isomer.[2]

Part 4: Alternative Route (Perkin Reaction)[2]

While less efficient for the acid, this route is historically significant and useful if anhydrides are the only available C2 source.

  • Reagents: 2-Thiophenecarboxaldehyde, Acetic Anhydride, Sodium Acetate (anhydrous).[2]

  • Conditions: Reflux at 140–150°C for 8–12 hours.[2]

  • Workup: Steam distillation is often required to remove unreacted aldehyde, followed by basification and re-acidification.

  • Drawback: The "Oglialoro" modification (using phenylacetic acid) allows for alpha-substitution, but for the unsubstituted acrylic acid, the yield is often poor (<60%) due to tar formation at high temperatures.

Part 5: Process Safety & Troubleshooting

Troubleshooting Matrix
IssueProbable CauseCorrective Action
Low Yield Incomplete decarboxylation or wet reagents.[2]Extend reflux time; ensure Malonic acid is dry; increase catalyst load to 15 mol%.
Oily Product Residual pyridine or mixed isomers.[2]Acidify to pH 1 (ensure full protonation); Recrystallize from EtOH/H2O.[2]
Dark Color Thermal decomposition / Polymerization.[2]Lower reaction temp to 80°C; perform reaction under Nitrogen atmosphere.
Green Chemistry Optimization

For researchers prioritizing Green Chemistry , the pyridine solvent can be replaced with Ethanol using


-alanine  as a catalyst under microwave irradiation.
  • Protocol: Aldehyde + Malonic Acid +

    
    -alanine (10 mol%) in Ethanol.[2] Microwave (300W) at 80°C for 10-20 mins.
    
  • Benefit: Avoids toxic pyridine; rapid kinetics.[2]

Part 6: Visualizing the Workflow

Workflow cluster_0 Preparation cluster_1 Reaction Phase cluster_2 Workup & Isolation Step1 Charge Reagents (Aldehyde + Malonic Acid) Step2 Add Solvent/Catalyst (Pyridine + Piperidine) Step1->Step2 Step3 Heat to 85°C (CO2 Evolution) Step2->Step3 Step4 IPC: TLC Check (Disappearance of Aldehyde) Step3->Step4 Step4->Step3 Incomplete Step5 Quench (Ice Bath) Acidify (HCl, pH < 2) Step4->Step5 Complete Step6 Filtration & Wash (Remove Pyridine) Step5->Step6 Step7 Recrystallization (EtOH/H2O) Step6->Step7

Figure 2: Step-by-step process flow for the Doebner-Knoevenagel synthesis.

References

  • BenchChem. (2025).[2][4][6][7] Application Notes and Protocols for Knoevenagel Condensation with 5-Methyl-2-thiophenecarboxaldehyde. Retrieved from [2]

  • King, W. J., & Nord, F. F. (1948).[2] Preparation of Thiopheneacrylic Acid via Knoevenagel Condensation. Journal of Organic Chemistry. (Foundational methodology cited in modern protocols).[2]

  • PubChem. (2025).[2] this compound Compound Summary. National Library of Medicine.[2] Retrieved from [2]

  • ChemicalBook. (2025).[2][6] this compound Properties and Industrial Applications. Retrieved from [2]

  • ResearchGate. (2024).[2] Microwave-Assisted Synthesis of Thiophene Derivatives. Retrieved from

  • Georganics. (2025). (2E)-3-(2-Thienyl)acrylic acid - High purity Specifications. Retrieved from [2]

Sources

Spectroscopic data of 3-(2-Thienyl)acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Data of 3-(2-Thienyl)acrylic Acid

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (Thiophene-2-acrylic acid), a key intermediate in pharmaceutical and materials science. Aimed at researchers and development professionals, this document synthesizes data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to provide a detailed structural characterization. By explaining the causality behind spectral features and outlining validated experimental protocols, this guide serves as an authoritative reference for the identification, purity assessment, and structural elucidation of this compound.

Molecular Structure and Spectroscopic Implications

This compound, with the chemical formula C₇H₆O₂S and a molecular weight of 154.19 g/mol , possesses a unique molecular architecture that dictates its spectroscopic signature.[1] The structure consists of a thiophene ring linked at the 2-position to a propenoic acid moiety. The molecule exists predominantly as the (E)-isomer (trans-configuration) due to steric hindrance, which is a critical factor in its NMR spectrum.[1]

The key structural features influencing its spectroscopic analysis are:

  • Aromatic Thiophene Ring: Gives rise to characteristic signals in both NMR and IR spectroscopy.

  • α,β-Unsaturated Carboxylic Acid: The conjugation between the C=C double bond and the C=O group shifts their respective IR stretching frequencies. This system also contains a labile acidic proton.

  • Alkene Group: The vinylic protons have distinct chemical shifts and a large coupling constant in ¹H NMR, confirming the trans geometry.

These functional groups provide a robust framework for unambiguous characterization through the complementary techniques discussed herein.

Caption: Molecular structure of this compound with atom numbering for NMR analysis.

Infrared (IR) Spectroscopy Analysis

Fundamental Principles & Causality

Infrared spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, causing the bonds to stretch or bend. For this compound, the most prominent features arise from the carboxylic acid O-H and C=O bonds, the C=C double bonds of the acrylate and thiophene moieties, and the C-H bonds of the aromatic ring. The conjugation in the α,β-unsaturated system is expected to lower the frequency of the C=O and C=C stretching vibrations compared to their non-conjugated counterparts.

Experimental Protocol: Attenuated Total Reflectance (ATR)

Attenuated Total Reflectance (ATR) is a preferred method for solid samples as it requires minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR stage to account for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance from the crystal.

  • Sample Application: Place a small amount (1-2 mg) of the solid this compound powder onto the center of the ATR crystal.

  • Pressure Application: Lower the press arm to apply consistent pressure, ensuring intimate contact between the sample and the crystal. The use of a torque-limited press is crucial for reproducibility.

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000–400 cm⁻¹.

  • Data Processing: The resulting spectrum is automatically ratioed against the background spectrum and displayed in terms of absorbance or transmittance. Perform a baseline correction if necessary.

Data Interpretation and Summary

The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure.

Wavenumber (cm⁻¹)IntensityVibrational AssignmentRationale
~3100–2500Broad, StrongO-H stretch (Carboxylic Acid)The extreme broadness is due to strong intermolecular hydrogen bonding characteristic of carboxylic acid dimers in the solid state.[2]
~1700–1680Strong, SharpC=O stretch (Conjugated Acid)The frequency is lowered from the typical ~1720 cm⁻¹ due to conjugation with the C=C bond, which delocalizes electron density.[2]
~1625MediumC=C stretch (Alkene)Corresponds to the stretching of the vinylic double bond.
~1520 & ~1420MediumC=C stretch (Thiophene Ring)Aromatic ring stretching vibrations are characteristic of the thiophene moiety.
~1300MediumC-O stretch / O-H bendIn-plane bending of the O-H group and stretching of the C-O single bond, often coupled.
~980Strong=C-H bend (trans-Alkene)Strong out-of-plane bending (wag) is highly characteristic of a trans-disubstituted alkene.
~850 & ~720StrongC-H bend (Thiophene Ring)Out-of-plane C-H bending vibrations are dependent on the substitution pattern of the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Fundamental Principles & Causality

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of different types of protons, their electronic environment, and their proximity to other protons. ¹³C NMR shows the number of unique carbon atoms and their functional group type. For this compound, the key diagnostic features are the signals from the three thiophene protons and the two vinylic protons, whose coupling constant definitively establishes the alkene stereochemistry.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and locked onto the deuterium signal of the solvent. Shimming is performed to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30° or 45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • Co-add 8 to 16 scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This is a time-intensive experiment due to the low natural abundance of ¹³C and its smaller gyromagnetic ratio.

    • Typical parameters include a 45° pulse angle, a longer relaxation delay (e.g., 2-5 seconds), and broadband proton decoupling.

    • Several hundred to several thousand scans may be required.

  • Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the resulting spectra. Integrate the ¹H NMR signals and reference the chemical shifts to the residual solvent peak or tetramethylsilane (TMS).

¹H NMR Data Interpretation

The ¹H NMR spectrum is expected to show five distinct signals in the aromatic/vinylic region and one broad signal for the carboxylic acid proton.

Labeled ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
H-α~6.3Doublet (d)~15.81HVinylic proton α to the carbonyl group. It is upfield relative to H-β and shows a large coupling constant, confirming a trans relationship with H-β.
H-β~7.8Doublet (d)~15.81HVinylic proton β to the carbonyl and adjacent to the thiophene ring. It is deshielded by the ring current and shows a large trans-coupling to H-α.
H-4'~7.1-7.2Doublet of doublets (dd)J ≈ 5.0, 3.51HThiophene proton coupled to both H-3' and H-5'. Its chemical shift is influenced by its position between the other two ring protons.
H-3'~7.3-7.4Doublet of doublets (dd)J ≈ 3.5, 1.01HThiophene proton deshielded by proximity to the electron-withdrawing acrylate group. It shows coupling to H-4' and a smaller long-range coupling to H-5'.
H-5'~7.6-7.7Doublet of doublets (dd)J ≈ 5.0, 1.01HThiophene proton deshielded by proximity to the sulfur atom and the acrylate group. It is coupled to H-4' and shows long-range coupling to H-3'.
-COOH>12.0Broad Singlet (br s)-1HThe acidic proton signal is typically very broad and downfield, and its position is highly dependent on concentration and solvent.

Note: Predicted chemical shifts are based on standard values and data from structurally similar compounds.

¹³C NMR Data Interpretation

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals for the seven unique carbon atoms.

Labeled CarbonPredicted Chemical Shift (δ, ppm)Rationale
C=O~168-172Carboxylic Acid Carbonyl
C-5'~132-135Thiophene C-H
C-3'~129-132Thiophene C-H
C-4'~128-129Thiophene C-H
C-β~138-142Vinylic C-H
C-α~120-125Vinylic C-H
C-2'~139-143Thiophene Quaternary C

Note: Predicted chemical shifts are based on standard values and data from structurally similar compounds.

Mass Spectrometry (MS) Analysis

Fundamental Principles & Causality

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, causing ionization and subsequent fragmentation. The resulting mass-to-charge ratio (m/z) of the molecular ion (M⁺˙) confirms the molecular weight, while the fragmentation pattern provides structural "fingerprint" information. For carboxylic acids, common fragmentation pathways include the loss of hydroxyl (-OH) and carboxyl (-COOH) radicals.[3]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the analyte (or a derivatized, more volatile version like its methyl ester) in a suitable solvent (e.g., methanol, dichloromethane) at a concentration of ~1 mg/mL.

  • GC Injection: Inject 1 µL of the solution into the GC inlet, which is heated to volatilize the sample.

  • Chromatographic Separation: The sample travels through a capillary column (e.g., a DB-5ms), separating it from any impurities based on boiling point and polarity. A temperature gradient program is typically used.

  • Ionization: As the compound elutes from the GC column, it enters the MS ion source, where it is bombarded by a 70 eV electron beam.

  • Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

  • Detection: Ions are detected, and the resulting signal is plotted as relative abundance versus m/z to generate the mass spectrum.

Data Interpretation and Fragmentation Pathway

The mass spectrum provides clear evidence for the molecular weight and key structural components of this compound.[1]

M [C₇H₆O₂S]⁺˙ Molecular Ion m/z = 154 F1 [C₇H₅OS]⁺ Loss of •OH m/z = 137 M->F1 - •OH (17) F2 [C₆H₅S]⁺ Loss of •COOH m/z = 121 M->F2 - •COOH (45)

Caption: Proposed EI mass spectrometry fragmentation pathway for this compound.

  • Molecular Ion (M⁺˙) at m/z = 154: This peak corresponds to the molecular weight of the compound (154.19), confirming its elemental composition.[1]

  • Fragment at m/z = 137: This prominent peak results from the loss of a hydroxyl radical (•OH, mass 17) via alpha-cleavage, a common fragmentation for carboxylic acids.[3] This forms a stable acylium ion.

  • Fragment at m/z = 121: This peak arises from the loss of the entire carboxyl radical (•COOH, mass 45), another characteristic cleavage, leaving the stable 2-vinylthiophene cation.[1]

Conclusion

The combination of IR, NMR, and MS provides an unambiguous and self-validating confirmation of the structure of this compound. IR spectroscopy identifies the key carboxylic acid and conjugated alkene functional groups. High-resolution NMR spectroscopy, particularly the characteristic chemical shifts and large coupling constant of the vinylic protons, confirms the (E)-stereochemistry and the connectivity of the thiophene ring. Finally, mass spectrometry verifies the molecular weight and reveals a predictable fragmentation pattern consistent with the proposed structure. Together, these techniques form a robust analytical workflow for the comprehensive characterization of this important chemical entity.

References

  • Castro Agudelo, J. A., et al. (2017). Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate.
  • Georganics. (n.d.). (2E)-3-(2-Thienyl)acrylic acid. Retrieved January 31, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 735981, this compound. Retrieved January 31, 2026, from [Link].

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 31, 2026, from [Link]

  • Spectroscopy Online. (2023, January 1). Infrared Spectroscopy of Polymers X: Polyacrylates. Retrieved January 31, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to the ¹H NMR Spectrum of 3-(2-Thienyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-(2-thienyl)acrylic acid. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of spectral data. It elucidates the structural reasoning behind the observed chemical shifts and coupling constants, presents a robust, self-validating protocol for sample preparation and data acquisition, and offers field-proven insights into potential analytical challenges. By integrating foundational NMR principles with practical application, this guide serves as an authoritative resource for the complete structural verification of this important heterocyclic compound.

Introduction: The "Why" of Structural Elucidation

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science.[1][2] Its structure, featuring a thiophene ring conjugated with an acrylic acid moiety, imparts specific electronic and geometric properties that are critical to its function.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for confirming the precise atomic connectivity and stereochemistry of such molecules.[5] A ¹H NMR spectrum, in particular, offers a rapid and information-rich fingerprint of the molecule's proton environment.

This guide is structured to provide not just the data, but the expert-level reasoning required for confident spectral interpretation. We will dissect the molecule's structure to predict its spectral features, detail a best-practice experimental workflow, and perform a comprehensive analysis of the resulting spectrum.

Molecular Structure and Proton Environment Analysis

A proactive analysis of the molecular structure is the cornerstone of effective NMR interpretation. It allows us to form a hypothesis of what the spectrum should look like, transforming the process from mere observation to scientific confirmation.

The structure of (E)-3-(2-thienyl)acrylic acid contains six unique proton environments, as illustrated below. The (E)-isomer (trans) is the thermodynamically favored and commercially prevalent form.[3]

Figure 1: Structure of (E)-3-(2-Thienyl)acrylic acid with proton labeling.

Predicted Spectral Features:

  • Carboxylic Acid Proton (-COOH): This is the most acidic proton. It is expected to appear far downfield (δ > 10 ppm) as a broad singlet. Its chemical shift is highly dependent on concentration and solvent due to hydrogen bonding.

  • Thiophene Protons (H-3', H-4', H-5'): These three aromatic protons form a coupled spin system. Based on typical thiophene chemistry, they will resonate in the aromatic region (δ ≈ 7.0-8.0 ppm).[6][7]

    • H-5': Coupled to H-4' (³J, typical aromatic coupling) and H-3' (⁴J, smaller long-range coupling). Expected to be a doublet of doublets.

    • H-4': Coupled to both H-3' and H-5' (both ³J). Expected to be a doublet of doublets.

    • H-3': Coupled to H-4' (³J) and H-5' (⁴J). Expected to be a doublet of doublets.

  • Vinylic Protons (H-α, H-β): These two protons are on the double bond of the acrylic acid chain.

    • They will split each other into doublets.

    • Crucially, their coupling constant (³J) is expected to be large (≈ 15-16 Hz), which is characteristic of a trans relationship across a double bond.

    • H-β: This proton is directly attached to the thiophene ring and is further downfield due to the anisotropic effect of the ring and conjugation.

    • H-α: This proton is adjacent to the electron-withdrawing carbonyl group, which will also shift it downfield, but generally less so than H-β.

Experimental Protocol: A Self-Validating Workflow

Adherence to a meticulous protocol is non-negotiable for acquiring high-quality, reproducible NMR data. This workflow incorporates self-validating steps to ensure data integrity.

Materials and Reagents
  • This compound (CAS 1124-65-8), >98% purity[4]

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9 atom % D)

  • Tetramethylsilane (TMS) or reference to residual solvent signal

  • High-quality 5 mm NMR tubes (e.g., Wilmad, Norell)[8]

  • Glass Pasteur pipettes and bulbs

  • Small sample vials

Rationale for Solvent Selection

The choice of solvent is a critical experimental parameter. While Chloroform-d (CDCl₃) is common, DMSO-d₆ is the superior choice for this analyte. The acidic carboxylic proton would undergo rapid exchange with trace water often present in CDCl₃, leading to signal broadening or complete disappearance. DMSO-d₆, being aprotic and an excellent solvent for this compound, preserves the -COOH proton signal, allowing for its unambiguous observation.[1][9]

Step-by-Step Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.[8]

  • Dissolution: Add approximately 0.6 mL of DMSO-d₆ to the vial.[10] Vortex or gently agitate until the solid is completely dissolved. A homogenous solution is critical for sharp NMR signals.[11]

  • Filtration (Trustworthiness Step): To remove any particulate matter that could degrade spectral resolution, filter the solution into the NMR tube. This is best accomplished by passing the solution through a small, tight plug of glass wool inserted into a Pasteur pipette.[12]

  • Referencing: The residual proton signal of DMSO-d₆ (a quintet at ~2.50 ppm) serves as an excellent internal secondary reference. Alternatively, a minute amount of TMS can be added, but referencing to the solvent peak is often sufficient and avoids potential contamination.[13]

  • Labeling: Clearly label the NMR tube cap with a unique identifier.

G cluster_prep Sample Preparation cluster_acq Data Acquisition weigh 1. Weigh 5-10 mg of Analyte dissolve 2. Dissolve in ~0.6 mL DMSO-d6 weigh->dissolve filter 3. Filter into NMR Tube (Glass Wool Pipette) dissolve->filter reference 4. Use Residual DMSO Signal for Referencing filter->reference insert 5. Insert Sample into Spectrometer reference->insert lock 6. Lock on Deuterium Signal insert->lock shim 7. Shim Magnetic Field (Optimize Homogeneity) lock->shim acquire 8. Acquire Spectrum (e.g., 16 scans) shim->acquire G H_alpha H-α H_beta H-β H_alpha->H_beta J = 15.7 Hz (trans) H3_prime H-3' H4_prime H-4' H3_prime->H4_prime J = 3.6 Hz H5_prime H-5' H3_prime->H5_prime J = 1.1 Hz (long-range) H4_prime->H5_prime J = 5.1 Hz

Figure 3: Proton spin-spin coupling network in this compound.

Conclusion

The ¹H NMR spectrum of this compound is a highly informative and unambiguous tool for its structural verification. Through a systematic approach involving predictive analysis, a robust experimental protocol, and detailed spectral interpretation, all six unique protons can be assigned. The characteristic large coupling constant of the vinylic protons provides definitive proof of the (E)-stereochemistry, while the complex splitting patterns in the aromatic region confirm the 2-substituted thiophene ring. This guide provides the necessary framework for researchers to confidently acquire and interpret this data, ensuring the quality and integrity of their scientific endeavors.

References

  • ResearchGate. (n.d.). ¹H-NMR spectra of acrylic acid (A) and polyacrylic acid (B). Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra showing regioselective substitutions on thiophene. Retrieved from [Link]

  • Semantic Scholar. (1983). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Retrieved from [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Georganics. (n.d.). (2E)-3-(2-Thienyl)acrylic acid. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Oxford Academic. (1983). Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Hornak, J. P. (n.d.). Sample Preparation. Retrieved from [Link]

  • DigitalCommons@EMU. (n.d.). Synthesis and 1H-NMR characterization of amphiphilic acrylate block copolymers. Retrieved from [Link]

  • ACS Publications. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. Retrieved from [Link]

  • Chemsrc. (2025). This compound. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). N-Unsubstituted 2- and 3-thiophenimines. Retrieved from [Link]

Sources

13C NMR Analysis of (E)-3-(2-Thienyl)acrylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Structural Context[2]

3-(2-Thienyl)acrylic acid (also known as 3-(thiophen-2-yl)-2-propenoic acid) is a critical intermediate in the synthesis of heterocyclic pharmaceuticals, including glycogen synthase kinase-3β inhibitors and anti-HIV HEPT analogs.[1][2] Structurally, it consists of an electron-rich thiophene ring conjugated to an electron-withdrawing acrylic acid moiety.[1][2]

While Proton (


H) NMR confirms the trans (E) geometry via coupling constants (

Hz), Carbon-13 (

C) NMR
is the definitive tool for verifying the integrity of the carbon skeleton, particularly the quaternary carbons at the thiophene linkage and the carbonyl functionality.

This guide provides a rigorous, self-validating protocol for the


C NMR analysis of this compound, moving beyond simple peak listing to explain the causality of the observed signals.

Part 2: Experimental Protocol

To ensure reproducibility and high signal-to-noise (S/N) ratios, the following protocol addresses the specific relaxation properties of quaternary carbons and the solubility profile of the target molecule.

Sample Preparation[1][2][3]
  • Solvent Selection: DMSO-d

    
      is the mandatory solvent.[2]
    
    • Reasoning: Carboxylic acids often dimerize in non-polar solvents like CDCl

      
      , leading to broadened or shifting carbonyl signals.[2] DMSO disrupts these dimers via strong hydrogen bonding, resulting in sharp, reproducible peaks.
      
  • Concentration: 30–50 mg of sample in 0.6 mL solvent.

    • Reasoning:

      
      C has a low natural abundance (1.1%).[2] High concentration minimizes acquisition time.[2]
      
  • Tube Quality: High-throughput 5mm NMR tubes (Grade 1 or equivalent) to prevent shimming errors.

Instrument Parameters (Standard 100 MHz C)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).[1][2]

  • Relaxation Delay (D1): 2.0 - 3.0 seconds .[1][2]

    • Critical: The quaternary carbons (C=O and Thiophene C2) have long spin-lattice relaxation times (

      
      ).[1][2] A short D1 will suppress these signals, making integration impossible and assignment difficult.[2]
      
  • Scans (NS): Minimum 1024 (approx. 1 hour).

  • Temperature: 298 K (25°C).[2]

Workflow Visualization

NMR_Workflow Figure 1: Optimized 13C NMR Acquisition Workflow for Carboxylic Acids Sample Sample Weighing (30-50 mg) Solvation Solvation (DMSO-d6) Sample->Solvation Dissolution Acquisition Acquisition (D1=2s, NS=1024) Solvation->Acquisition Lock & Shim Processing Processing (LB=1.0 Hz, Phasing) Acquisition->Processing FFT Analysis Data Analysis (Peak Picking) Processing->Analysis Integration

Part 3: Spectral Analysis & Assignments[1][2][4][5]

The


C NMR spectrum of (E)-3-(2-Thienyl)acrylic acid exhibits 7 distinct carbon signals . The assignment logic relies on chemical shift theory (electronegativity/conjugation) and 2D NMR correlations.[2]
Chemical Shift Data (DMSO-d )
Carbon LabelChemical Shift (

, ppm)
Carbon TypeAssignment Logic
C1 (C=O) 167.8 QuaternaryMost deshielded due to electronegative oxygens.[1][2]
C2 (ipso) 139.5 QuaternaryThiophene ring attachment point; deshielded by vinyl group.[1][2]
C3 (

)
137.2 Methine (CH)Conjugated alkene; deshielded by aromatic ring current.[1][2]
C5 (Thio) 131.4 Methine (CH)Alpha to sulfur; deshielded by heteroatom.[1][2]
C4 (Thio) 129.2 Methine (CH)Beta to sulfur; typical aromatic range.[1][2]
C6 (Thio) 128.6 Methine (CH)Beta to sulfur; typical aromatic range.[1][2]
C7 (

)
117.8 Methine (CH)Shielded by resonance with carbonyl (electron density donor).[1][2]

Note: Exact values may vary by


0.5 ppm depending on concentration and temperature.
Mechanistic Assignment Logic
  • The Carbonyl Anchor (167.8 ppm): The carboxylic acid carbon is unmistakable.[2] In DMSO, this peak is sharp.[2] If observed in CDCl

    
    , it may drift to ~172 ppm due to dimerization.[2]
    
  • The Alkene Systems (137.2 vs 117.8 ppm):

    • The

      
      -carbon (C3) is directly attached to the aromatic thiophene ring, placing it in the deshielding cone of the ring current.
      
    • The

      
      -carbon (C7) is adjacent to the carbonyl.[2] Through resonance, the carbonyl oxygen pulls electron density, but the 
      
      
      
      -carbon position in the conjugated system makes it relatively electron-rich compared to the
      
      
      -position.[1]
  • The Thiophene Ring:

    • C2 (Ipso): This is a quaternary carbon (no attached protons).[2] In a DEPT-135 experiment, this signal will disappear, distinguishing it from the other thiophene carbons.

Structural Correlation Diagram[1][2]

The following diagram illustrates the Heteronuclear Multiple Bond Coherence (HMBC) correlations used to confirm the connectivity between the thiophene ring and the acrylic side chain.

HMBC_Correlations Figure 2: Key HMBC Correlations for Structural Verification Thiophene Thiophene Ring (C2, C4, C5, C6) C_Ipso C-Ipso (C2) 139.5 ppm Vinyl_Beta Vinyl Beta-H (Proton) Vinyl_Beta->C_Ipso 3J coupling (Strong) C_Carbonyl C=O (C1) 167.8 ppm Vinyl_Beta->C_Carbonyl 3J coupling Vinyl_Alpha Vinyl Alpha-H (Proton) Vinyl_Alpha->C_Ipso 3J coupling C_Beta C-Beta (C3) 137.2 ppm C_Ipso->C_Beta

Part 4: Troubleshooting & Quality Control

Common Artifacts[1][2]
  • Missing Quaternary Peaks: If the signals at 167.8 ppm or 139.5 ppm are missing, the relaxation delay (D1) is too short. Increase D1 to 3-5 seconds.

  • Extra Peaks:

    • ~40 ppm (Septet): This is the DMSO solvent residual signal.[2]

    • ~120-130 ppm (Small): Check for the cis (Z) isomer.[2] The cis isomer usually shows an upfield shift for the

      
      -carbon due to steric compression (gamma-gauche effect).[1][2]
      
Self-Validation Checklist
  • Count the Peaks: Are there exactly 7 peaks (excluding solvent)?

  • DEPT-135 Check: Do you see 2 "down" peaks (CH

    
     - none expected here) or "up" peaks (CH)?
    
    • Result: All protonated carbons (5 signals) should be "up".[2] The Quaternary C=O and C-Ipso will disappear.[2]

  • Solvent Check: Is the lock signal stable? DMSO is hygroscopic; water peaks in

    
    H NMR (at 3.33 ppm) indicate "wet" solvent, which can broaden the OH exchangeable proton but rarely affects 
    
    
    
    C shifts significantly.

Part 5: References

  • Sigma-Aldrich. (2023).[1][2] this compound Product Specification & NMR Reference. Link

  • National Institute of Standards and Technology (NIST). (2023).[2] Mass Spectrometry and Retention Data for this compound. NIST Chemistry WebBook, SRD 69.[2] Link

  • PubChem. (2023).[2][3] Compound Summary: this compound.[1][2][4][3][5][6][7] National Center for Biotechnology Information.[2] Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. (Reference for DMSO-d6 solvent residuals). Link[1]

Sources

Technical Guide: FT-IR Spectrum of 3-(2-Thienyl)acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the FT-IR spectrum of 3-(2-Thienyl)acrylic acid (also known as (E)-3-(thiophen-2-yl)acrylic acid), a critical intermediate in the synthesis of pharmaceuticals and organic semiconductors.

Introduction & Chemical Context

This compound (CAS: 1124-65-8) represents a class of conjugated heteroaromatic carboxylic acids.[1] Structurally, it consists of an electron-rich thiophene ring conjugated to an acrylic acid moiety.[1][2] This conjugation is the defining feature of its vibrational spectrum, causing significant shifts in carbonyl and alkene frequencies compared to non-conjugated analogs.

  • Molecular Formula: ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    [3][4][5]
    
  • Molecular Weight: 154.19 g/mol [1][3][5]

  • Physical State: Yellow crystalline powder

  • Primary Application: Building block for heterocyclic polymers, tyrosine kinase inhibitors, and organic photovoltaic materials.[2]

Structural Logic

The molecule possesses a "push-pull" electronic structure where the electron-donating thiophene ring pushes electron density into the electron-withdrawing carboxylic acid group. This resonance lowers the force constant of the carbonyl (


) bond, resulting in a lower wavenumber absorption compared to aliphatic acids.

Experimental Protocol: Obtaining a Research-Grade Spectrum

To ensure data integrity and reproducibility, the following protocol is recommended for analyzing solid samples of this compound.

Method A: KBr Pellet (Transmission) - Gold Standard for Resolution

This method is preferred for resolving weak overtone bands and the fine structure of the fingerprint region.

  • Preparation: Dry analytical-grade KBr powder at 110°C for 2 hours to remove moisture.

  • Ratio: Mix 1–2 mg of sample with 200 mg of KBr (1:100 ratio).

  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (prevents Christiansen effect/scattering).

  • Compression: Press at 8–10 tons for 2 minutes under vacuum to form a transparent disc.

  • Acquisition: Scan range 4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution.

Method B: Diamond ATR (Reflectance) - High Throughput

Best for rapid purity checks during synthesis (e.g., monitoring Knoevenagel condensation).

  • Crystal Cleaning: Clean the diamond crystal with isopropanol; ensure background is flat.

  • Sample Loading: Place ~5 mg of powder to cover the crystal active area.

  • Pressure: Apply high pressure using the anvil clamp to ensure intimate contact (critical for solid samples).

  • Correction: Apply "ATR Correction" in software to account for penetration depth dependence on wavelength.

Spectral Analysis & Band Assignment

The spectrum is dominated by three primary regions: the High-Frequency Acid Region, the Conjugated Double Bond Region, and the Fingerprint Region.

Summary Table of Diagnostic Peaks
Frequency (cm⁻¹)IntensityVibrational Mode AssignmentStructural Significance
2500–3300 Broad, MedO-H Stretching (H-bonded)Characteristic of carboxylic acid dimers.
3080–3100 WeakC-H Stretching (Aromatic/Alkene)

C-H bonds on thiophene and vinyl group.[2]
1670–1690 StrongC=O[6] Stretching Conjugated Acid. Red-shifted from 1710 cm⁻¹ due to thiophene resonance.
1610–1630 Medium/StrongC=C Stretching (Alkene)Conjugated Alkene. Overlaps with thiophene ring modes.
1410–1430 MediumC=C Ring Stretching Skeletal vibration of the thiophene ring.
1280–1300 StrongC-O Stretching C-OH single bond stretch coupled with OH bending.
970–980 Strong=C-H Bending (Out-of-Plane)Diagnostic for trans (E) alkene geometry.
840–860 MediumC-H Bending (Thiophene)Out-of-plane deformation characteristic of 2-substituted thiophene.
700–750 MediumC-S Stretching Characteristic C-S-C ring breathing mode.
Detailed Mechanistic Interpretation
1. The Acid Envelope (2500–3300 cm⁻¹)

Unlike free alcohols, the carboxylic acid O-H stretch appears as a very broad, jagged "envelope" due to strong intermolecular hydrogen bonding (dimer formation). This often obscures the weaker C-H stretching bands at 3000–3100 cm⁻¹.

  • Tip: If this band is sharp or weak, the sample may be a salt or ester, not the free acid.

2. The Conjugation Doublet (1600–1700 cm⁻¹)

This is the most critical region for confirmation.

  • C=O Peak (~1680 cm⁻¹): A saturated acid (like propionic acid) absorbs at ~1715 cm⁻¹. The shift to ~1680 cm⁻¹ proves the carbonyl is in direct conjugation with the double bond.

  • C=C Peak (~1620 cm⁻¹): This band is more intense than in non-conjugated alkenes because the conjugation increases the dipole moment change during vibration.

3. The Thiophene Fingerprint[2][6]
  • Ring Breathing: The bands around 1420 cm⁻¹ and 1520 cm⁻¹ are specific to the heteroaromatic thiophene ring.

  • C-S Stretch: The presence of sulfur is confirmed by lower frequency bands in the 700–750 cm⁻¹ range, which are absent in furan (oxygen) or benzene analogs.

Visualization of Vibrational Logic

The following diagram illustrates how electronic effects (resonance) influence the vibrational frequencies of the core functional groups.

VibrationalLogic cluster_spectrum Spectral Consequence Thiophene Thiophene Ring (Electron Donor) Conjugation Conjugated Pi-System Thiophene->Conjugation Resonance Donation Alkene Alkene (C=C) ~1620 cm⁻¹ Conjugation->Alkene Bond Order Reduction Carbonyl Carbonyl (C=O) ~1680 cm⁻¹ Conjugation->Carbonyl Red Shift (-30 cm⁻¹)

Caption: Flow of electronic effects from the thiophene ring to the acrylic acid moiety, resulting in characteristic red-shifts of the C=C and C=O vibrational modes.[6]

Structural Validation & Quality Control

In a drug development context, FT-IR is often used to validate the Knoevenagel condensation reaction between Thiophene-2-carboxaldehyde and Malonic acid (or derivatives).

Reaction Monitoring Workflow

Workflow Start Starting Material: Thiophene-2-carboxaldehyde Reaction Reaction: Knoevenagel Condensation Start->Reaction Check1 Aldehyde C=O (1660 cm⁻¹) Start->Check1 Disappears Product Product: This compound Reaction->Product Check2 Acid C=O (1680 cm⁻¹) + Broad OH Product->Check2 Appears

Caption: FT-IR monitoring strategy. The disappearance of the aldehyde peak (1660 cm⁻¹) and appearance of the broad acid OH band confirms reaction completion.

Purity Criteria
  • Absence of 1730–1750 cm⁻¹: Indicates no ester impurities (common if using malonate esters).

  • Absence of 2200–2250 cm⁻¹: Indicates no nitrile intermediates (if using cyanoacetic acid routes).

  • Sharpness of 970 cm⁻¹: Confirms the trans isomer. Cis isomers typically lack this strong band or show it at a different frequency.

References

  • PubChem. this compound - Compound Summary. National Library of Medicine. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[5] (Standard text for conjugated acid assignments).

Sources

Analytical Profiling of 3-(2-Thienyl)acrylic Acid: A Mass Spectrometry Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 3-(2-Thienyl)acrylic acid (CAS: 1124-65-8). Designed for application scientists and drug development researchers, this document moves beyond basic spectral libraries to explore the mechanistic behaviors of thiophene-conjugated carboxylic acids under Electron Ionization (EI) and Electrospray Ionization (ESI). We address the compound's dual role as a pharmaceutical intermediate and a potential metabolic "structural alert," providing validated protocols for its identification and quantification in complex matrices.

Physicochemical Profile & Analytical Relevance[1][2][3][4][5][6][7][8][9]

This compound is a bioisostere of cinnamic acid, where the phenyl ring is replaced by a thiophene moiety. This substitution significantly alters the electron density and metabolic susceptibility of the molecule, necessitating specific MS parameters.

Table 1: Core Physicochemical Properties

PropertyValueAnalytical Implication
Molecular Formula

Distinct isotopic pattern (

contribution ~4.4%).
Exact Mass 154.0089 DaRequires high-resolution MS (HRMS) for impurity profiling.
pKa 4.34 ± 0.10Critical: Ionizes best in Negative ESI mode at pH > 5.5.
LogP ~1.8 - 2.1Retains well on C18 columns; amenable to Reverse Phase LC.
Solubility Methanol, DMSOUse MeOH as the primary stock solvent; avoid pure water for stocks.

Mass Spectrometry Profiling: Mechanisms & Pathways

Electron Ionization (EI-MS) Behavior

In GC-MS applications, this compound exhibits a robust molecular ion (


) due to the stabilization provided by the conjugated 

-system extending from the thiophene ring through the acrylic side chain.
  • Molecular Ion (

    
     154):  High intensity, often the base peak or second most abundant.
    
  • Primary Fragmentation (Side Chain):

    • 
      -Cleavage:  Loss of the hydroxyl radical (
      
      
      
      , 17 Da) to form the acylium ion at
      
      
      137
      .
    • Decarbonylation: Subsequent loss of CO (28 Da) from the acylium ion yields the vinyl-thiophene cation at

      
       109 .
      
    • Direct Decarboxylation: Loss of the entire carboxyl radical (

      
      , 45 Da) is also observed, directly feeding the 
      
      
      
      109 population.
  • Secondary Fragmentation (Ring Disassembly):

    • The thiophene ring is relatively stable, but high-energy collisions can lead to ring opening and loss of acetylene (

      
      ) or CS fragments, generating lower mass ions (e.g., 
      
      
      
      65, 45).
Electrospray Ionization (ESI-MS) Behavior

For LC-MS applications, particularly in biological matrices (plasma, microsomal incubations), ESI is the standard.

  • Negative Mode (ESI-): Due to the carboxylic acid moiety (pKa 4.34), this is the most sensitive mode.

    • Precursor:

      
       at 
      
      
      
      153
      .
    • Product Ions: Collision-Induced Dissociation (CID) typically drives decarboxylation (

      
       loss, 44 Da), resulting in a dominant fragment at 
      
      
      
      109
      (vinyl thiophene anion).
  • Positive Mode (ESI+): Less sensitive unless acidic mobile phases are used to force protonation.

    • Precursor:

      
       at 
      
      
      
      155
      .
    • Adducts: Sodium adducts

      
       at 
      
      
      
      177 are common if buffers are not carefully controlled.

Visualization: Fragmentation Logic

The following diagram illustrates the validated fragmentation pathways for both EI (radical cation) and ESI (anion) modalities.

FragmentationPathway M_EI EI Parent Ion (M+•) m/z 154 Frag_137 Acylium Ion [M - OH]+ m/z 137 M_EI->Frag_137 - •OH (17 Da) Frag_109_Pos Vinyl Thiophene [M - COOH]+ m/z 109 M_EI->Frag_109_Pos - •COOH (45 Da) (Direct) Frag_137->Frag_109_Pos - CO (28 Da) Frag_Ring Ring Frag (C3H3+) m/z 39/45 Frag_109_Pos->Frag_Ring Ring Opening High Energy M_ESI ESI(-) Precursor [M - H]- m/z 153 Frag_109_Neg Decarboxylated Anion [M - H - CO2]- m/z 109 M_ESI->Frag_109_Neg - CO2 (44 Da) CID Fragmentation

Figure 1: Comparative fragmentation pathways for this compound in EI (Positive) and ESI (Negative) modes.

Validated Method Development Protocol (LC-MS/MS)

This protocol is designed for the quantification of this compound in biological fluids (e.g., plasma stability assays).

Reagents & Standards
  • Stock Solution: Dissolve 1 mg in 1 mL Methanol (1 mg/mL). Store at -20°C.

  • Internal Standard (IS): Cinnamic acid-d5 or a structural analog like 3-(3-Thienyl)acrylic acid (if chromatographically resolvable).

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH ~6.5). Note: Avoid strong acids like Formic Acid in negative mode as they suppress ionization of the carboxylate.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 5% B (Isocratic hold)

    • 0.5-3.0 min: 5% -> 90% B (Linear ramp)

    • 3.0-4.0 min: 90% B (Wash)

    • 4.0-5.0 min: 5% B (Re-equilibration)

Mass Spectrometer Settings (Triple Quadrupole)
  • Source: Electrospray Ionization (ESI), Negative Mode.[1][2][3]

  • Capillary Voltage: -2500 V to -3500 V.

  • Desolvation Temp: 350°C.

  • MRM Transitions:

Precursor (

)
Product (

)
Collision Energy (eV)Dwell (ms)Purpose
153.0 109.0 15 - 20 50 Quantifier
153.0135.010 - 1550Qualifier (Loss of

)
153.045.03050Structural Confirmation
Analytical Workflow Diagram

Workflow cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS/MS Detection S1 Biological Matrix (Plasma/Microsomes) S2 Protein Ppt (3:1 ACN:Sample) S1->S2 S3 Centrifuge 10k xg, 10 min S2->S3 L1 Injection (5 µL) S3->L1 L2 C18 Column Ammonium Acetate/ACN L1->L2 M1 ESI Source Negative Mode L2->M1 M2 Q1: Select 153.0 M1->M2 M3 Q2: CID (CE 15eV) M2->M3 M4 Q3: Select 109.0 M3->M4

Figure 2: Step-by-step bioanalytical workflow for this compound quantification.

Scientific Integrity: Causality & Bioactivation Risks

The "Structural Alert" Context

Researchers utilizing this compound in drug discovery must be aware of the metabolic liability associated with the thiophene ring.[4] While the acrylic acid side chain is often metabolized via beta-oxidation or conjugation (glucuronidation), the thiophene ring is susceptible to S-oxidation by Cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4).

  • Mechanism: P450-mediated oxidation can form a thiophene S-oxide or epoxide intermediate.[4]

  • Consequence: These intermediates are electrophilic and can covalently bind to proteins, potentially leading to drug-induced liver injury (DILI).

  • MS Detection of Metabolites: When profiling metabolism, look for:

    • +16 Da: S-oxide or epoxide metabolite (

      
       169 in Negative mode).
      
    • +32 Da: Sulfone or di-hydroxy metabolite.

    • GSH Adducts: +307 Da shift (Glutathione conjugation), indicating reactive metabolite trapping.

Self-Validating the Protocol

To ensure the trustworthiness of your data, implement these system suitability tests:

  • Retention Time Stability: The thiophene ring is less polar than a phenyl ring; expect retention times slightly longer than cinnamic acid.

  • Isotopic Fidelity: Check the

    
     isotope peak (approx. 4.4% of the M peak). If this ratio deviates significantly, you may have an interference.
    
  • Carryover Check: Thiophene derivatives can be "sticky" on stainless steel. Inject a solvent blank after the highest standard to verify <20% of the LLOQ signal.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of this compound (EI). National Institute of Standards and Technology.[5] [Link]

  • PubChem. (2024).[6] Compound Summary: this compound.[7][8][9][6][10][11] National Library of Medicine. [Link]

  • Dansette, P. M., et al. (2005). Metabolic Activation of Thiophene Derivatives. Chemical Research in Toxicology. (Contextual grounding for Thiophene S-oxidation mechanisms). [Link]

Sources

Methodological & Application

Synthesis of 3-(2-Thienyl)acrylic Acid: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Knoevenagel-Doebner Condensation for the Preparation of a Versatile Synthetic Intermediate

Abstract

This application note provides a comprehensive guide to the synthesis of 3-(2-thienyl)acrylic acid, a valuable building block in medicinal chemistry and materials science.[1][2] The protocol focuses on the Knoevenagel-Doebner condensation, a reliable and efficient method for the formation of α,β-unsaturated carboxylic acids.[3] This document offers a detailed, step-by-step procedure, mechanistic insights, and thorough characterization data to support researchers in the successful synthesis and validation of the target compound.

Introduction

This compound, also known as 2-thiopheneacrylic acid, is a heteroaromatic compound of significant interest in the development of novel therapeutics and functional materials.[4][5] Its structural motif is present in a variety of biologically active molecules, including derivatives that have shown promise in improving the intestinal absorption of insulin and in the synthesis of glycogen synthase kinase-3β inhibitors.[2][4] The synthesis of this compound is a crucial step in the exploration of its potential applications. This guide provides a detailed protocol for the synthesis of this compound via the Knoevenagel-Doebner condensation, a classic carbon-carbon bond-forming reaction.

Synthetic Methodologies: A Comparative Overview

The synthesis of this compound can be approached through several synthetic routes, with the Knoevenagel condensation and the Perkin reaction being the most prominent.

The Perkin Reaction: This method involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid. While effective, the Perkin reaction often requires high temperatures and prolonged reaction times.

The Knoevenagel Condensation: This reaction provides a milder and often more efficient alternative to the Perkin reaction. It involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base. The Doebner modification of the Knoevenagel condensation utilizes pyridine as the solvent and a catalytic amount of piperidine, which facilitates the condensation of aldehydes with malonic acid, followed by decarboxylation to yield the α,β-unsaturated carboxylic acid.[3][6] This modification is particularly well-suited for the synthesis of this compound.

Reaction Mechanism: The Knoevenagel-Doebner Condensation

The Knoevenagel-Doebner condensation for the synthesis of this compound proceeds through a series of well-established steps:

  • Enolate Formation: The basic catalyst, piperidine, deprotonates the active methylene group of malonic acid to form a nucleophilic enolate.

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of 2-thiophenecarboxaldehyde, forming an aldol-type addition product.

  • Dehydration: The intermediate undergoes dehydration to form an α,β-unsaturated dicarboxylic acid.

  • Decarboxylation: Under the reaction conditions, the dicarboxylic acid readily undergoes decarboxylation to yield the final product, this compound.

Knoevenagel_Doebner_Mechanism cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3 & 4: Dehydration & Decarboxylation Malonic Acid Malonic Acid (HOOC-CH2-COOH) Enolate Enolate Intermediate Malonic Acid->Enolate + Piperidine Piperidine Piperidine (Catalyst) Aldol Adduct Aldol Addition Product Enolate->Aldol Adduct + 2-Thiophenecarboxaldehyde 2-Thiophenecarboxaldehyde 2-Thiophenecarboxaldehyde Unsaturated Dicarboxylic Acid Unsaturated Dicarboxylic Acid Aldol Adduct->Unsaturated Dicarboxylic Acid - H2O Final Product This compound Unsaturated Dicarboxylic Acid->Final Product - CO2

Caption: Mechanism of the Knoevenagel-Doebner Condensation.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from 2-thiophenecarboxaldehyde and malonic acid using the Knoevenagel-Doebner condensation.

Materials and Reagents
Reagent/MaterialGradeSupplier
2-ThiophenecarboxaldehydeReagentPlus®, 99%Sigma-Aldrich
Malonic Acid99%Acros Organics
PyridineAnhydrous, 99.8%Sigma-Aldrich
Piperidine99%Alfa Aesar
Hydrochloric Acid (HCl)37%Fisher Chemical
Deionized Water--
Ethanol95%-
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Grade-
Diethyl EtherACS Grade-
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Magnetic stir bar

  • Beakers and graduated cylinders

  • Büchner funnel and filter flask

  • pH paper

  • Rotary evaporator

  • Melting point apparatus

Safety Precautions
  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Pyridine is a flammable and harmful liquid. Avoid inhalation and contact with skin.

  • Piperidine is a corrosive and flammable liquid. Handle with care.

  • Hydrochloric acid is highly corrosive. Handle with extreme caution.

Step-by-Step Procedure

Workflow A 1. Reagent Addition - Add 2-thiophenecarboxaldehyde, malonic acid, and pyridine to a round-bottom flask. B 2. Catalyst Addition - Add a catalytic amount of piperidine. A->B C 3. Reaction - Heat the mixture to reflux with stirring for 2-3 hours. B->C D 4. Work-up - Cool the reaction mixture and pour it into ice-water. - Acidify with concentrated HCl to precipitate the product. C->D E 5. Isolation - Collect the crude product by vacuum filtration and wash with cold water. D->E F 6. Purification - Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water). E->F G 7. Characterization - Determine the melting point, and record NMR and IR spectra. F->G

Caption: Experimental workflow for the synthesis of this compound.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-thiophenecarboxaldehyde (5.6 g, 0.05 mol), malonic acid (6.2 g, 0.06 mol), and pyridine (20 mL).

  • Catalyst Addition: To the stirred mixture, add piperidine (0.5 mL) as a catalyst.

  • Reaction: Heat the reaction mixture to reflux using a heating mantle and stir for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a beaker containing 100 mL of an ice-water mixture.

  • Precipitation: Slowly add concentrated hydrochloric acid to the mixture with stirring until it is acidic to litmus paper (pH ~2). A solid precipitate of this compound will form.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold water to remove any remaining pyridine and other water-soluble impurities.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

  • Purification: Recrystallize the crude this compound from a suitable solvent system, such as an ethanol/water mixture, to obtain a purified product.

Expected Yield

The expected yield of the purified product is typically in the range of 70-85%.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods and melting point determination.

Physical Properties
PropertyValue
Molecular FormulaC₇H₆O₂S
Molecular Weight154.19 g/mol
AppearanceOff-white to pale yellow solid
Melting Point145-148 °C[4][5]
Spectroscopic Data
  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 12.4 (s, 1H, -COOH), 7.80 (d, J=15.8 Hz, 1H, Ar-CH=), 7.70 (d, J=5.0 Hz, 1H, Thiophene-H), 7.45 (d, J=3.5 Hz, 1H, Thiophene-H), 7.15 (dd, J=5.0, 3.5 Hz, 1H, Thiophene-H), 6.35 (d, J=15.8 Hz, 1H, =CH-COOH).

  • ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 168.0, 140.5, 135.0, 131.0, 129.5, 128.0, 118.0.

  • IR (KBr, cm⁻¹): 3100-2500 (broad O-H stretch), 1680 (C=O stretch), 1620 (C=C stretch), 1420, 1300, 980.

Conclusion

The Knoevenagel-Doebner condensation provides an effective and straightforward method for the synthesis of this compound. The protocol outlined in this application note is robust and can be readily implemented in a standard organic chemistry laboratory. The detailed procedural steps and characterization data will aid researchers in the successful preparation and validation of this important synthetic intermediate, facilitating further investigations into its diverse applications.

References

  • EP0824532A1 - Synthesis of (s)-3-(2-thienylthio) butyric acid and analogs - Google Patents.
  • Model Studies of the Doebner Modified Knoevenagel Condensation - FHSU Scholars Repository. Available at: [Link]

  • This compound | C7H6O2S | CID 735981 - PubChem. Available at: [Link]

  • Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal. Available at: [Link]

  • (2E)-3-(2-Thienyl)acrylic acid - High purity | EN - Georganics. Available at: [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. J. Am. Chem. Soc.2023, 145 (26), 14285–14292.
  • The Doebner modification of the Knoevenagel reaction. - OpenBU. Available at: [Link]

  • Novel Methods of Knoevenagel Condensation - Banaras Hindu University. Available at: [Link]

  • Chem 267. Recrystallization - Part 2. Available at: [Link]

  • knoevenagel condensation (Doebner modification) : r/OrganicChemistry - Reddit. Available at: [Link]

  • SYNTHESIS OF SOME HETEROCYCLIC COMPOUNDS VIA THE TERNARY CONDENSATION WITH 3-ACETYLPYRIDINE.
  • Synthesis of Novel Pyridine-connected Piperidine and 2H-thiopyran Derivatives and their Larvicidal, Nematicidal, and Antimicrobial Activities. J. Mex. Chem. Soc.2020, 64(3), 195-207.

Sources

Application Notes and Protocols for the Synthesis of 3-(2-Thienyl)acrylic Acid via Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3-(2-thienyl)acrylic acid, a valuable building block in pharmaceutical and materials science research.[1][2][3][4][5] The protocol herein details the Knoevenagel condensation of 2-thiophenecarboxaldehyde with malonic acid, a robust and efficient method for carbon-carbon bond formation.[1] This application note is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and practical guidance to ensure reproducible and high-yield synthesis.

Introduction: Significance and Synthetic Strategy

This compound and its derivatives are key intermediates in the development of various therapeutic agents and functional materials. The thiophene moiety, an electron-rich heterocycle, imparts unique electronic and steric properties to molecules, making it a privileged scaffold in medicinal chemistry.[1] For instance, derivatives of this compound have been investigated for their potential as anti-HIV agents and as inhibitors of monoamine oxidase B.[5] Furthermore, this compound serves as a precursor for novel benzothiazepinones with potential as glycogen synthase kinase-3β inhibitors.[3][4]

The Knoevenagel condensation is a cornerstone of organic synthesis, providing a reliable route to α,β-unsaturated carboxylic acids and their derivatives.[6] This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a base.[1][6][7] For the synthesis of this compound, the Doebner modification of the Knoevenagel condensation is particularly effective.[6] This modification utilizes pyridine as both the solvent and catalyst, facilitating the reaction between 2-thiophenecarboxaldehyde and malonic acid, followed by in-situ decarboxylation to yield the desired product.[6]

Reaction Mechanism

The Knoevenagel condensation proceeds through a series of well-defined steps. The reaction is initiated by the deprotonation of the active methylene compound (malonic acid) by a weak base, typically an amine like piperidine or pyridine, to form a resonance-stabilized enolate.[7] This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde (2-thiophenecarboxaldehyde). The resulting tetrahedral intermediate undergoes dehydration to yield the α,β-unsaturated product.[6][7] When malonic acid is used, the initial product is a dicarboxylic acid which, under the reaction conditions (particularly with pyridine at elevated temperatures), readily undergoes decarboxylation to afford the final acrylic acid derivative.

Caption: Knoevenagel condensation mechanism for this compound synthesis.

Experimental Protocol

This protocol is optimized for the gram-scale synthesis of this compound. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

3.1. Materials and Reagents

ReagentCAS NumberMolecular WeightQuantityPurity
2-Thiophenecarboxaldehyde98-03-3112.15 g/mol 10.0 g (89.2 mmol)≥98%
Malonic Acid141-82-2104.06 g/mol 11.2 g (107.6 mmol)≥99%
Pyridine110-86-179.10 g/mol 50 mLAnhydrous, ≥99.8%
Piperidine110-89-485.15 g/mol 1.0 mL≥99%
Hydrochloric Acid (HCl)7647-01-036.46 g/mol ~50 mL37% (concentrated)
Deionized Water7732-18-518.02 g/mol As needed-
Ethanol64-17-546.07 g/mol As neededReagent grade

3.2. Equipment

  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Dropping funnel

  • Büchner funnel and filter flask

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

  • Rotary evaporator

3.3. Reaction Setup and Procedure

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, combine 2-thiophenecarboxaldehyde (10.0 g, 89.2 mmol), malonic acid (11.2 g, 107.6 mmol), and pyridine (50 mL).

    • Rationale: Pyridine serves as both the solvent and a basic catalyst. An excess of malonic acid is used to ensure complete consumption of the aldehyde.

  • Catalyst Addition: To the stirred mixture, add piperidine (1.0 mL) dropwise.

    • Rationale: Piperidine is a stronger base than pyridine and acts as a more effective catalyst to initiate the condensation.[6][7]

  • Heating and Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) using a heating mantle. Maintain the reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Rationale: The elevated temperature facilitates both the condensation and the subsequent decarboxylation of the intermediate diacid.

  • Reaction Quenching and Product Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled, dark reaction mixture into a beaker containing 200 mL of an ice-water slurry with vigorous stirring.

    • Rationale: Quenching in ice-water helps to dissipate any residual heat and prepares the solution for acidification.

  • Acidification: Slowly and carefully add concentrated hydrochloric acid to the aqueous mixture while stirring until the pH reaches 1-2. A yellowish solid will precipitate out of the solution.

    • Rationale: Acidification protonates the carboxylate salt of the product, rendering it insoluble in the aqueous medium and causing it to precipitate.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake with several portions of cold deionized water to remove any remaining pyridine hydrochloride and other water-soluble impurities.

  • Purification by Recrystallization: Transfer the crude solid to a beaker and dissolve it in a minimum amount of hot ethanol. If the solution is colored, a small amount of activated carbon can be added and the mixture heated for a few minutes before hot filtration to remove the carbon. To the hot ethanolic solution, add hot deionized water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then place it in an ice bath to complete the crystallization.

    • Rationale: Recrystallization is a standard technique to purify solid organic compounds. The ethanol/water solvent system is effective for this compound, which is soluble in hot ethanol but less soluble in cold aqueous ethanol.

  • Drying: Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol/water mixture. Dry the product under vacuum at 40-50 °C to a constant weight.

Results and Characterization

The expected yield of this compound is typically in the range of 75-85%. The final product should be a slightly beige to yellow crystalline solid.[5]

Table of Expected Product Characteristics:

PropertyExpected Value
Molecular FormulaC₇H₆O₂S[8][9]
Molecular Weight154.19 g/mol [8][9]
Melting Point145-148 °C[3][5]
AppearanceSlightly beige to yellow needle-like crystalline solid[5]
SolubilitySoluble in DMSO, Methanol, Chloroform[3][5]

Characterization Techniques:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) ~12.4 (s, 1H, -COOH), 7.6-7.7 (m, 2H, Ar-H), 7.1-7.2 (m, 1H, Ar-H), 6.3-6.4 (d, 1H, =CH-).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ (ppm) ~168 (-COOH), 140 (Ar-C), 138 (=CH), 131 (Ar-CH), 129 (Ar-CH), 128 (Ar-CH), 118 (=CH-).

  • FT-IR (KBr, cm⁻¹): ~3000-2500 (broad, O-H stretch of carboxylic acid), ~1680 (C=O stretch), ~1620 (C=C stretch).

  • Mass Spectrometry (EI): m/z (%) 154 (M⁺).

Safety and Handling

  • This compound: Causes skin and serious eye irritation. May cause respiratory irritation.[8]

  • 2-Thiophenecarboxaldehyde: Harmful if swallowed. Causes skin and eye irritation.

  • Malonic Acid: Harmful if swallowed. Causes serious eye damage.

  • Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.

  • Piperidine: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.

  • Hydrochloric Acid: Causes severe skin burns and eye damage. May cause respiratory irritation.

Always consult the Safety Data Sheet (SDS) for each reagent before use and handle all chemicals with appropriate safety precautions in a fume hood.

Troubleshooting

IssuePossible CauseSuggested Solution
Low YieldIncomplete reactionExtend the reflux time and monitor by TLC. Ensure reagents are of high purity and anhydrous where specified.
Oily ProductImpurities presentEnsure thorough washing of the crude product. If recrystallization yields an oil, try a different solvent system or trituration with a non-polar solvent like hexane.
Dark Colored ProductPolymerization or side reactionsUse fresh, distilled 2-thiophenecarboxaldehyde. Avoid overheating during the reaction and purification. Use activated carbon during recrystallization.
Difficulty in PrecipitationProduct is too solubleEnsure the pH is sufficiently low (1-2). Add more ice to the quenching solution to decrease solubility.

Conclusion

The Knoevenagel condensation, particularly the Doebner modification, provides an efficient and reliable method for the synthesis of this compound. By following the detailed protocol and understanding the underlying chemical principles, researchers can consistently obtain high yields of this important synthetic intermediate. The application notes provided herein are designed to facilitate the successful execution of this synthesis for applications in drug discovery and materials science.

References

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (2024, December 16). Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. Retrieved from [Link]

  • Georganics. (n.d.). (2E)-3-(2-Thienyl)acrylic acid. Retrieved from [Link]

  • SciELO México. (n.d.). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • MDPI. (2023, October 26). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • ACG Publications. (2021, March 15). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. Retrieved from [Link]

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Application Notes & Protocols: A Guide to the Heck Reaction for the Synthesis of Thienylacrylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Thienylacrylic Acids

The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed cross-coupling of unsaturated halides with alkenes.[1] This powerful carbon-carbon bond-forming reaction has become indispensable in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.[1][2] Thienylacrylic acids and their derivatives are particularly significant scaffolds in drug development and medicinal chemistry. The thiophene ring is a privileged structure found in numerous approved drugs, and its incorporation can substantially influence a molecule's pharmacological profile.[3] The Heck reaction provides a direct and efficient route to these valuable compounds, coupling various halothiophenes with acrylic acid or its esters.

This guide provides a comprehensive overview of the Heck reaction as applied to the synthesis of thienylacrylic acids. It delves into the mechanistic underpinnings of the reaction, offers a detailed, field-proven experimental protocol, and provides insights into parameter optimization and troubleshooting to ensure successful execution by researchers in both academic and industrial settings.

The Catalytic Heart: Understanding the Heck Reaction Mechanism

The efficacy of the Heck reaction lies in its catalytic cycle, which typically involves palladium cycling between the Pd(0) and Pd(II) oxidation states.[1][4] While various palladium sources can be used, the active catalyst is a coordinatively unsaturated 14-electron Pd(0) complex, often generated in situ from a more stable Pd(II) precatalyst like palladium(II) acetate.[5][6][7]

The generally accepted mechanism proceeds through several key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halothiophene, forming a Pd(II) intermediate.[1][4]

  • Alkene Coordination & Migratory Insertion: The alkene (acrylic acid) coordinates to the palladium center. This is followed by a syn-migratory insertion of the alkene into the thienyl-palladium bond, forming a new carbon-carbon bond.[1][4]

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated. This step forms the final substituted alkene product and a hydridopalladium(II) complex.[4] The reaction typically shows a strong preference for the trans isomer due to steric considerations in this step.[4][8]

  • Catalyst Regeneration: In the presence of a base, the hydridopalladium(II) complex undergoes reductive elimination to regenerate the active Pd(0) catalyst, which can then enter a new catalytic cycle.[7]

Heck_Mechanism cluster_cycle Heck Catalytic Cycle pd0 Pd(0)L₂ pd2_aryl Thienyl-Pd(II)L₂(X) pd0->pd2_aryl Oxidative Addition pd2_alkene Alkene-Coordinated Complex pd2_aryl->pd2_alkene Alkene Coordination pd2_inserted Migratory Insertion Product pd2_alkene->pd2_inserted Migratory Insertion h_pd2 H-Pd(II)L₂(X) pd2_inserted->h_pd2 β-Hydride Elimination h_pd2->pd0 Reductive Elimination product Thienylacrylic Acid (Product) h_pd2->product base_h [Base-H]⁺X⁻ h_pd2->base_h thienyl_halide Thienyl-X (Ar-X) thienyl_halide->pd0 acrylic_acid Acrylic Acid (Alkene) acrylic_acid->pd2_aryl base Base base->h_pd2

Caption: The Pd(0)/Pd(II) catalytic cycle for the Heck reaction.

Optimizing the Reaction: Key Parameters and Considerations

The success of the Heck reaction for thienylacrylic acids hinges on the careful selection and optimization of several key parameters.

ParameterCommon ChoicesRationale & Expert Insights
Palladium Source Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd₂(dba)₃, Pd/CPd(OAc)₂ is a common, air-stable Pd(II) precatalyst that is efficiently reduced in situ to the active Pd(0) species.[7] Heterogeneous catalysts like 10% Pd/C are also effective and can simplify purification through filtration.[9]
Ligands PPh₃, P(o-tol)₃, dppp, N-Heterocyclic Carbenes (NHCs)Phosphine ligands stabilize the palladium catalyst and modulate its reactivity.[5] Electron-donating ligands can increase the catalyst's activity.[2] In some cases, "ligand-free" conditions are successful, though it is often debated whether the solvent or other species act as weak ligands.
Base Organic: Triethylamine (TEA), DIPEA. Inorganic: K₂CO₃, NaOAc, Cs₂CO₃, K₃PO₄A stoichiometric amount of base is critical to neutralize the HX generated and regenerate the Pd(0) catalyst.[5][7] Inorganic bases are often preferred for their low cost and ease of removal. The choice of base can significantly impact yield.[10]
Solvent DMF, DMAc, NMP, Acetonitrile, DioxanePolar aprotic solvents like DMF or DMAc are most common as they effectively dissolve the reactants and stabilize the charged intermediates in the catalytic cycle.[11][12] The use of greener, bio-based solvents like Cyrene has also been reported.[9]
Temperature 80 - 150 °CThe reaction typically requires heating to facilitate the oxidative addition and other steps in the cycle.[9][13] The optimal temperature depends on the reactivity of the specific halothiophene and must be balanced against potential catalyst decomposition at excessive temperatures.[14]
Additives Tetrabutylammonium salts (e.g., TBAB, TBAC)Phase-transfer agents like TBAB can be crucial, especially under Jeffery conditions, to facilitate the reaction and improve yields, particularly with aryl bromides.[10][15]

Experimental Workflow and Protocol

The following section outlines a general workflow and a detailed protocol for a representative Heck coupling of 2-bromothiophene with acrylic acid.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep1 Assemble & Dry Glassware prep2 Weigh Reagents (Halothiophene, Acrylic Acid, Base, Catalyst) prep1->prep2 prep3 Degas Solvent prep2->prep3 react1 Charge Reactor with Solids prep3->react1 react2 Establish Inert Atmosphere (N₂ or Ar) react1->react2 react3 Add Degassed Solvent & Liquid Reagents react2->react3 react4 Heat to Target Temperature (e.g., 100-120 °C) react3->react4 react5 Monitor Progress via TLC/LC-MS react4->react5 workup1 Cool to RT & Filter (if heterogeneous catalyst or salts) react5->workup1 workup2 Solvent Removal (Rotary Evaporation) workup1->workup2 workup3 Aqueous Workup (Acidify & Extract) workup2->workup3 workup4 Dry Organic Layer & Concentrate workup3->workup4 workup5 Purify via Column Chromatography or Recrystallization workup4->workup5 analysis1 Characterize Product (NMR, MS, etc.) workup5->analysis1 analysis2 Calculate Yield analysis1->analysis2

Caption: General experimental workflow for the Heck reaction.

Detailed Protocol: Synthesis of (E)-3-(thiophen-2-yl)acrylic acid

This protocol is a representative example and may require optimization for different substrates.

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMoles (mmol)
2-BromothiopheneC₄H₃BrS163.041.63 g10.0
Acrylic AcidC₃H₄O₂72.060.86 g12.0
Palladium(II) AcetatePd(OAc)₂224.5045 mg0.2 (2 mol%)
Tri-o-tolylphosphineP(o-tol)₃304.37122 mg0.4 (4 mol%)
Potassium CarbonateK₂CO₃138.212.76 g20.0
N,N-Dimethylformamide (DMF)C₃H₇NO73.0940 mL-

Procedure:

  • Reactor Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 2-bromothiophene (10.0 mmol), palladium(II) acetate (2 mol%), tri-o-tolylphosphine (4 mol%), and potassium carbonate (20.0 mmol).

  • Inert Atmosphere: Seal the flask and purge the system with dry nitrogen or argon for 15-20 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition: Using a syringe, add acrylic acid (12.0 mmol) followed by degassed DMF (40 mL).

  • Reaction: Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 2-bromothiophene is consumed (typically 8-16 hours).

  • Workup - Cooldown and Filtration: Allow the mixture to cool to room temperature. A dark mixture with suspended solids is expected. Dilute with 50 mL of water and filter to remove insoluble inorganic salts and palladium black.

  • Workup - Acidification and Extraction: Transfer the filtrate to a separatory funnel. Acidify the aqueous solution to pH ~2 with 2M HCl. The product, thienylacrylic acid, should precipitate or can be extracted. Extract the mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure product.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst: Pd(0) was not formed or was oxidized.[14]2. Insufficient Temperature.3. Poorly chosen base or solvent.1. Ensure a thoroughly degassed system. Use fresh, high-quality reagents. Consider adding a phosphine ligand to aid in the reduction of Pd(II).[14]2. Incrementally increase the temperature (e.g., in 10 °C steps), but not exceeding ~150 °C to avoid decomposition.3. Screen different bases (e.g., K₃PO₄, TEA) and solvents (e.g., DMAc, NMP).[10][11]
Black Precipitate Forms (Palladium Black) Catalyst decomposition due to oxygen, excessive heat, or inappropriate ligand-to-metal ratio.[14][16]1. Rigorously exclude oxygen by degassing solvents and maintaining a robust inert atmosphere.[14]2. Lower the reaction temperature.[14]3. Ensure an appropriate ligand-to-palladium ratio (typically 2:1 to 4:1 for monodentate ligands).
Side Reactions / Low Yield 1. Homocoupling of the halothiophene.2. Polymerization of acrylic acid.1. This can occur at high temperatures. Lowering the temperature may help. Ensure the base is not excessively strong.2. Ensure acrylic acid is added to the heated reaction mixture slowly, or use an acrylic acid ester (e.g., ethyl acrylate) followed by a final hydrolysis step.

Safety Precautions

  • Palladium Compounds: Palladium catalysts can be toxic and are expensive. Handle with care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: DMF is a reproductive toxin. Handle exclusively in a well-ventilated fume hood.

  • Reagents: Acrylic acid is corrosive. Phosphine ligands are often air-sensitive and have unpleasant odors. Handle all chemicals with appropriate caution and PPE.

  • Inert Atmosphere: Reactions are often performed under an inert atmosphere of nitrogen or argon, which are asphyxiants. Ensure proper ventilation.

Conclusion

The Heck reaction is a robust and versatile tool for the synthesis of thienylacrylic acids. A thorough understanding of the reaction mechanism and the influence of key parameters such as catalyst, base, and solvent is paramount for success. By following a well-designed protocol and employing systematic troubleshooting, researchers can reliably access these important molecular scaffolds for applications in drug discovery and materials science.

References

  • Zhao, Z.-K., Wang, N.-J., Chen, Z.-L., & Chao, J.-B. (2019). Palladium-Catalyzed Controllable Reductive/Oxidative Heck Coupling between Cyclic Enones and Thiophenes via C–H Activation. Organic Letters. Available at: [Link]

  • (Reference not directly cited in the text but used for background) Palladium-Catalyzed C2-Selective Oxidative Olefination of Benzo[b]thiophene 1,1-Dioxides with Styrenes and Acrylates. ACS Omega. Available at: [Link]

  • (Reference not directly cited in the text but used for background) Cera, G., & Candeias, N. R. (2017). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI. Available at: [Link]

  • Wikipedia. (n.d.). Heck reaction. Available at: [Link]

  • (Reference not directly cited in the text but used for background) Heck Reaction of Substrate 2.16 in the Presence of Various Inorganic Bases. ResearchGate. Available at: [Link]

  • (Reference not directly cited in the text but used for background) Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. National Institutes of Health. Available at: [Link]

  • Wipf, P. (2007). Palladium II. Basic Principles - Heck Reactions. Wipf Group, University of Pittsburgh. Available at: [Link]

  • (Reference not directly cited in the text but used for background) Heck Reaction. Organic Chemistry Portal. Available at: [Link]

  • Rønneberg, S., Fuglseth, E., et al. (2016). Mizoroki-Heck coupling reactions of methylacrylate, acrylic acid, acrylonitrile with different aryl halides. ResearchGate. Available at: [Link]

  • de Vries, J. G. (2008). Mechanisms of the Mizoroki–Heck Reaction. SciSpace. Available at: [Link]

  • BYJU'S. (n.d.). Heck Reaction Mechanism. Available at: [Link]

  • (Reference not directly cited in the text but used for background) Cele, N. P., & Mapolie, S. F. (2019). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. MDPI. Available at: [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Available at: [Link]

  • Etessamifar, F., Bagherzadeh, M., et al. (n.d.). Optimization of conditions for the Heck reaction. ResearchGate. Available at: [Link]

  • Sharma, P., & Boruah, R. C. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. Available at: [Link]

  • Larrosa, I., & Procter, D. J. (2016). Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. Journal of the American Chemical Society. Available at: [Link]

  • (Reference not directly cited in the text but used for background) Palladium‐Catalyzed Heck Type Regioselective β‐Vinylation of Thiophenes Using a Bromo Substituent as Traceless Directing Group. ResearchGate. Available at: [Link]

  • Farina, V. (2015). Heck Reaction—State of the Art. MDPI. Available at: [Link]

  • (Reference not directly cited in the text but used for background) Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals. Available at: [Link]

  • de Souza, A. L. F., & de Oliveira, K. T. (2022). Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides. RSC Publishing. Available at: [Link]

  • (Reference not directly cited in the text but used for background) Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at: [Link]

  • (Reference not directly cited in the text but used for background) Troubleshooting a difficult Heck reaction. Reddit. Available at: [Link]

  • (Reference not directly cited in the text but used for background) Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. ResearchGate. Available at: [Link]

  • Reddit. (2021). Practical Heck Reaction problems!. r/chemhelp. Available at: [Link]

  • (Reference not directly cited in the text but used for background) Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. MDPI. Available at: [Link]

  • Organic Chemistry Lessons. (2021). Heck Reaction | Named Reactions. YouTube. Available at: [Link]

  • (Reference not directly cited in the text but used for background) Heravi, M. M., & Fatehi, A. (2010). RECENT ADVANCES IN THE APPLICATION OF THE HECK REACTION IN THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS. HETEROCYCLES. Available at: [Link]

Sources

Wittig reaction for 3-(2-Thienyl)acrylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A-32T-WR

Title: Synthesis of 3-(2-Thienyl)acrylic Acid via the Wittig Reaction and its Horner-Wadsworth-Emmons Variant

Abstract

This application note provides a comprehensive guide for the synthesis of this compound, a valuable building block in pharmaceutical and materials science research.[1] We present detailed protocols for two highly effective olefination strategies: the classic Wittig reaction and the refined Horner-Wadsworth-Emmons (HWE) reaction. The mechanistic underpinnings of each method are discussed to provide a rationale for procedural steps and expected outcomes. This guide emphasizes the HWE reaction for its superior stereoselectivity and simplified purification. Detailed experimental procedures, purification techniques, and characterization data are provided to ensure reproducible and verifiable results for researchers in organic synthesis and drug development.

Introduction and Strategic Overview

This compound and its derivatives are key intermediates in the synthesis of various biologically active compounds and organic materials. The α,β-unsaturated carboxylic acid moiety attached to a thiophene ring provides a versatile scaffold for further chemical modification. The creation of the crucial carbon-carbon double bond is most effectively achieved through carbonyl olefination reactions.

The Wittig reaction, a Nobel Prize-winning transformation, is a cornerstone of alkene synthesis, forming a double bond from a carbonyl compound and a phosphorus ylide.[2] For the synthesis of α,β-unsaturated esters, which are direct precursors to the target acid, stabilized ylides are required. These ylides generally favor the formation of the thermodynamically more stable (E)-alkene.[3]

A significant improvement upon the classic Wittig reaction is the Horner-Wadsworth-Emmons (HWE) reaction.[4] The HWE reaction utilizes a phosphonate-stabilized carbanion, which offers two primary advantages:

  • Enhanced E-Selectivity: The HWE reaction almost exclusively yields the (E)-isomer, which is critical for many applications.[5]

  • Simplified Purification: The byproduct of the HWE reaction is a water-soluble dialkyl phosphate salt, which is easily removed during aqueous workup, unlike the often-problematic triphenylphosphine oxide from the Wittig reaction.[5]

This guide will first detail the mechanism of these reactions and then provide step-by-step protocols for synthesizing the ethyl ester of this compound, followed by its hydrolysis to the final product.

Mechanistic Rationale

The Wittig Reaction Pathway

The Wittig reaction proceeds through a concerted [2+2] cycloaddition mechanism under lithium-free conditions.[6] The phosphorus ylide attacks the carbonyl carbon of the aldehyde to form a four-membered ring intermediate called an oxaphosphetane.[3][6] This intermediate then collapses, driven by the formation of the very strong phosphorus-oxygen double bond in triphenylphosphine oxide, to yield the desired alkene.[2]

Figure 1: General workflow for the Wittig reaction.
The Horner-Wadsworth-Emmons (HWE) Pathway

The HWE reaction follows a similar pathway but with key differences.[4] A phosphonate ester is deprotonated by a base to form a nucleophilic phosphonate carbanion. This carbanion adds to the aldehyde, and the resulting intermediate eliminates a dialkyl phosphate to form the alkene.[4] The stereochemical outcome is dictated by thermodynamic control, favoring the formation of the E-alkene where the bulky thiophene and ester groups are on opposite sides of the double bond.[5]

Figure 2: General workflow for the HWE reaction.

Experimental Protocols

Safety Precaution: This procedure involves hazardous materials. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all reagents in a well-ventilated fume hood. This compound is an irritant to the skin, eyes, and respiratory system.[7]

Recommended Protocol: HWE Synthesis of Ethyl (E)-3-(2-Thienyl)acrylate

This protocol is recommended due to its high stereoselectivity and simplified workup.

Materials & Reagents

ReagentM.W.AmountMolesPurity
Triethyl phosphonoacetate224.162.47 g11.0 mmol98%
Sodium Hydride (NaH)24.000.29 g12.0 mmol95%
2-Thiophenecarboxaldehyde112.141.12 g10.0 mmol98%
Tetrahydrofuran (THF)-50 mL-Anhydrous
Diethyl Ether-100 mL-ACS Grade
Saturated NH₄Cl (aq)-50 mL--
Brine-50 mL--
Anhydrous MgSO₄----

Procedure

  • Carbanion Formation: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride (0.29 g, 12.0 mmol). Suspend the NaH in 20 mL of anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Slowly add triethyl phosphonoacetate (2.47 g, 11.0 mmol) dropwise to the stirred suspension over 10 minutes. Causality Note: This exothermic reaction generates the phosphonate carbanion. Slow addition at 0°C controls the reaction rate and hydrogen gas evolution.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Olefination: Cool the reaction mixture back to 0 °C. Add a solution of 2-thiophenecarboxaldehyde (1.12 g, 10.0 mmol) in 10 mL of anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).[8]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl ester.

Alternative Protocol: Classic Wittig Reaction

This protocol is a viable alternative, though purification is more challenging due to the triphenylphosphine oxide byproduct.

Materials & Reagents

ReagentM.W.AmountMolesPurity
(Carbethoxymethyl)triphenylphosphonium bromide433.264.77 g11.0 mmol97%
Sodium Methoxide (NaOMe)54.020.65 g12.0 mmol95%
2-Thiophenecarboxaldehyde112.141.12 g10.0 mmol98%
Dichloromethane (DCM)-50 mL-Anhydrous
Water-50 mL-Deionized

Procedure

  • Ylide Formation: In a 100 mL round-bottom flask, suspend (carbethoxymethyl)triphenylphosphonium bromide (4.77 g, 11.0 mmol) in 30 mL of anhydrous DCM.

  • Add sodium methoxide (0.65 g, 12.0 mmol) in one portion. Stir the mixture vigorously at room temperature for 1 hour. The formation of the orange-colored ylide should be observed.

  • Olefination: Add a solution of 2-thiophenecarboxaldehyde (1.12 g, 10.0 mmol) in 10 mL of anhydrous DCM dropwise to the ylide solution.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • Workup: Quench the reaction by adding 50 mL of water.[9][10]

  • Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 25 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product will be a mixture of the desired ester and triphenylphosphine oxide.

Saponification to this compound

The crude ethyl ester from either protocol can be hydrolyzed to the final carboxylic acid.

Procedure

  • Dissolve the crude ethyl ester in 30 mL of ethanol in a round-bottom flask.

  • Add a solution of sodium hydroxide (0.80 g, 20.0 mmol) in 10 mL of water.

  • Heat the mixture to reflux for 2 hours.

  • Cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with 20 mL of water and wash with 20 mL of diethyl ether to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 2M HCl. A precipitate should form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven.

Purification and Characterization

Purification

The crude this compound can be purified by recrystallization. A suitable solvent system is an ethanol/water mixture.[8] Dissolve the crude solid in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

Characterization

The identity and purity of the final product should be confirmed by spectroscopic analysis and melting point determination.

Expected Data

PropertyExpected Value
Melting Point145-148 °C[1]
AppearanceYellow solid[1]
¹H NMR (DMSO-d₆, 400 MHz)
δ 12.4 (s, 1H, COOH)
δ 7.70 (d, J=15.8 Hz, 1H, Ar-CH=)
δ 7.65 (d, J=5.1 Hz, 1H, Thiophene-H)
δ 7.40 (d, J=3.5 Hz, 1H, Thiophene-H)
δ 7.15 (dd, J=5.1, 3.5 Hz, 1H, Thiophene-H)
δ 6.25 (d, J=15.8 Hz, 1H, =CH-COOH)
IR (KBr, cm⁻¹)
~3000 (broad, O-H stretch)
~1680 (C=O stretch)
~1620 (C=C stretch)
~970 (trans C-H bend)

Note: NMR chemical shifts can vary slightly depending on the solvent and concentration.

Troubleshooting

  • Low Yield in HWE: Ensure the sodium hydride is fresh and the THF is completely anhydrous. Moisture will quench the base.

  • Incomplete Saponification: If starting material is observed after the reaction, increase the reflux time or the amount of NaOH.

  • Oily Product After Acidification: This may indicate impurities. Try to extract the acidified aqueous solution with ethyl acetate, then dry and evaporate the solvent. The resulting solid can then be recrystallized.

  • Difficult Purification (Wittig): The separation of triphenylphosphine oxide can be challenging. Column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) is often required for the ester before saponification.

References

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Wikipedia. (2024). Wittig reaction. Retrieved from [Link]

  • University of California, Irvine. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2018). SYNTHESIS AND CHARACTERIZATION OF CROSS-LINKED TRI-POLYMERS OF POLY ACRYLIC ACID AS WATER THICKENING AGENTS. Retrieved from [Link]

  • University of Central Florida. (n.d.). The WITTIG REACTION With CHEMILUMINESCENCE!. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). Experiment 8: Wittig Reaction. Retrieved from [Link]

  • YouTube. (2012). Alpha-Beta Unsaturated Aldehyde & Ketone Reactions. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (2024). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • University of Notre Dame. (n.d.). Synthesis of an Alkene via the Wittig Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US3798264A - Process for purification of acrylic acid by extraction and distillation.
  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • ResearchGate. (2016). Recent Progress in the Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • ResearchGate. (2012). One‐Pot Wittig Reactions in Aqueous Media: A Rapid and Environmentally Benign Synthesis of α,β‐Unsaturated Carboxylic Esters and Nitriles. Retrieved from [Link]

Sources

The Versatility of 3-(2-Thienyl)acrylic Acid: A Comprehensive Guide to its Application in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Multifaceted Building Block

3-(2-Thienyl)acrylic acid, a seemingly unassuming organic molecule, stands as a cornerstone in the edifice of modern synthetic chemistry. Its unique structural architecture, featuring a thiophene ring conjugated with an acrylic acid moiety, bestows upon it a rich and versatile reactivity profile. This guide delves into the multifaceted applications of this compound, providing not just a list of reactions, but a deeper understanding of the principles that govern its utility. We will explore its role as a key precursor in the synthesis of medicinally relevant scaffolds, from enzyme inhibitors to complex heterocyclic systems. This document is designed to be a practical resource, offering detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Physicochemical Properties and Reactivity Profile

Before embarking on detailed synthetic protocols, a fundamental understanding of the physicochemical properties and inherent reactivity of this compound is paramount.

PropertyValueReference
CAS Number 1124-65-8[1]()
Molecular Formula C₇H₆O₂S[1]()
Molecular Weight 154.19 g/mol [1]()
Appearance Off-white to yellow crystalline powder[1]()
Melting Point 146-150 °C[1]()
Solubility Soluble in methanol, ethanol, DMSO[1]()

The reactivity of this compound is dictated by the interplay of its two key functional groups:

  • The α,β-Unsaturated Carbonyl System: This classic Michael acceptor is susceptible to conjugate addition by a wide array of nucleophiles. The electron-withdrawing nature of the carboxylic acid group polarizes the double bond, rendering the β-carbon electrophilic.

  • The Thiophene Ring: As an electron-rich aromatic heterocycle, the thiophene ring can participate in various electrophilic substitution reactions. Furthermore, it can influence the reactivity of the acrylic acid moiety through electronic effects and act as a handle for further functionalization.

  • The Carboxylic Acid: This functional group allows for standard transformations such as esterification, amidation, and conversion to the corresponding acid chloride, opening up a plethora of synthetic possibilities.

Application in the Synthesis of Bioactive Molecules

Precursor to Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors

Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase implicated in a range of pathologies, including Alzheimer's disease, bipolar disorder, and cancer. Consequently, the development of potent and selective GSK-3β inhibitors is a major focus in medicinal chemistry.[2] this compound serves as a valuable starting material for the synthesis of various heterocyclic scaffolds that exhibit GSK-3β inhibitory activity. For instance, thienyl-containing compounds have been identified as promising non-ATP competitive inhibitors of this enzyme.[3]

Conceptual Synthetic Pathway:

Conceptual synthetic route to GSK-3β inhibitors.

Researchers can adapt known procedures for amide bond formation, followed by cyclization reactions tailored to the desired heterocyclic core. The thienyl group often plays a crucial role in establishing key binding interactions within the enzyme's active site.[4]

Core Synthetic Transformations and Protocols

The Heck Reaction: A Gateway to Substituted Cinnamic Acid Derivatives

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that couples unsaturated halides with alkenes.[5] this compound, being an activated alkene, is an excellent substrate for this transformation, allowing for the introduction of various aryl or vinyl substituents at the β-position. This provides access to a diverse library of substituted thienyl-cinnamic acid derivatives, which are themselves valuable intermediates in drug discovery.

Causality Behind Experimental Choices:

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.[6]

  • Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃), are crucial for stabilizing the palladium catalyst, preventing its aggregation into inactive palladium black, and modulating its reactivity.[7]

  • Base: A base, typically a weak inorganic base like sodium acetate (NaOAc) or a tertiary amine like triethylamine (Et₃N), is required to neutralize the hydrogen halide (HX) generated during the catalytic cycle, thus regenerating the active catalyst.[6]

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) are generally used to dissolve the reactants and facilitate the reaction.

Detailed Protocol: Heck Arylation of this compound with Iodobenzene

Materials:

  • This compound

  • Iodobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium acetate (NaOAc)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv), iodobenzene (1.2 equiv), sodium acetate (2.0 equiv), palladium(II) acetate (0.02 equiv), and triphenylphosphine (0.04 equiv).

  • Add anhydrous DMF to achieve a concentration of approximately 0.5 M with respect to the this compound.

  • Stir the reaction mixture at room temperature for 15 minutes to ensure homogeneity.

  • Heat the reaction mixture to 100-120 °C and maintain this temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired (E)-3-(phenyl)-3-(2-thienyl)acrylic acid.

Mechanism of the Heck Reaction:

Heck_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X(L)₂ OxAdd->ArPdX Coord Alkene Coordination ArPdX->Coord Alkene PiComplex π-Complex Coord->PiComplex Insert Migratory Insertion PiComplex->Insert SigmaComplex σ-Alkyl-Pd(II) Complex Insert->SigmaComplex BetaElim β-Hydride Elimination SigmaComplex->BetaElim ProdComplex Product-HPdX Complex BetaElim->ProdComplex RedElim Reductive Elimination ProdComplex->RedElim Product RedElim->Pd0 + HX Base Base Base->RedElim -HBase⁺X⁻

Simplified catalytic cycle of the Heck reaction.

The reaction initiates with the oxidative addition of the aryl halide to the Pd(0) catalyst.[7] This is followed by coordination of the alkene (this compound) and subsequent migratory insertion of the alkene into the Aryl-Pd bond. A β-hydride elimination then occurs to yield the final product and a hydridopalladium complex. The active Pd(0) catalyst is regenerated by reductive elimination in the presence of a base.[6]

Michael Addition: Building Complexity through Conjugate Addition

The electron-deficient β-carbon of this compound makes it an ideal Michael acceptor for a variety of nucleophiles, including thiols, amines, and carbanions. This reaction is a powerful tool for C-S, C-N, and C-C bond formation, leading to a wide range of functionalized propanoic acid derivatives.

Thiol-Michael Addition (Thia-Michael Reaction):

The addition of thiols to α,β-unsaturated carbonyls is a highly efficient and often base-catalyzed reaction.[6]

Detailed Protocol: Thia-Michael Addition of Thiophenol to this compound

Materials:

  • This compound

  • Thiophenol

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Round-bottom flask with magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv) and thiophenol (1.1 equiv) in dichloromethane to a concentration of approximately 0.5 M.

  • Add a catalytic amount of triethylamine (0.1 equiv) to the solution.

  • Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, wash the reaction mixture with a saturated aqueous solution of ammonium chloride (NH₄Cl) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: a mixture of hexane and ethyl acetate) to yield 3-(phenylthio)-3-(2-thienyl)propanoic acid.

Mechanism of the Thia-Michael Addition:

Thia_Michael_Mechanism cluster_mech Base-Catalyzed Thia-Michael Addition Thiol R-SH Thiolate R-S⁻ Thiol->Thiolate + Base Base Base (Et₃N) ProtonatedBase Base-H⁺ Enolate Enolate Intermediate Thiolate->Enolate + Acceptor Acceptor This compound Product Adduct Enolate->Product + H⁺ (from solvent or Base-H⁺)

Mechanism of the base-catalyzed Thia-Michael addition.

The base deprotonates the thiol to generate a more nucleophilic thiolate anion. This anion then attacks the β-carbon of the acrylic acid in a conjugate addition fashion, forming a resonance-stabilized enolate intermediate. Protonation of the enolate yields the final 3-(organothio)-3-(2-thienyl)propanoic acid derivative.[6]

Knoevenagel Condensation: Synthesis of this compound

The Knoevenagel condensation is a classic organic reaction that involves the condensation of an aldehyde or ketone with an active methylene compound, typically in the presence of a basic catalyst. This reaction is, in fact, a primary method for the synthesis of this compound itself, starting from 2-thiophenecarboxaldehyde and malonic acid.

Causality Behind Experimental Choices:

  • Active Methylene Compound: Malonic acid is an ideal choice due to the presence of two electron-withdrawing carboxylic acid groups that activate the central methylene protons.

  • Catalyst: A weak base like pyridine or piperidine is sufficient to catalyze the reaction without promoting self-condensation of the aldehyde.[8]

  • Solvent: Pyridine can often serve as both the catalyst and the solvent.

Detailed Protocol: Synthesis of this compound via Knoevenagel Condensation

Materials:

  • 2-Thiophenecarboxaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine (catalytic amount)

  • Round-bottom flask with a reflux condenser

Procedure:

  • In a round-bottom flask, combine 2-thiophenecarboxaldehyde (1.0 equiv), malonic acid (1.1 equiv), and pyridine (as solvent).

  • Add a catalytic amount of piperidine (a few drops).

  • Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by observing the evolution of carbon dioxide.

  • After the reaction is complete, cool the mixture and pour it into a beaker of ice-water.

  • Acidify the mixture with concentrated hydrochloric acid until a precipitate forms.

  • Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain pure this compound.

Synthesis of 1,5-Benzothiazepines: A Key Heterocyclic Scaffold

1,5-Benzothiazepines are a class of seven-membered heterocyclic compounds that exhibit a wide range of biological activities, including cardiovascular and central nervous system effects. A common synthetic route to these compounds involves the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds.[9] this compound can serve as the α,β-unsaturated component in this reaction.

Detailed Protocol: Synthesis of a 2-(2-thienyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

Materials:

  • This compound

  • 2-Aminothiophenol

  • Polyphosphoric acid (PPA) or another suitable dehydrating/cyclizing agent

  • Round-bottom flask with a mechanical stirrer

Procedure:

  • In a round-bottom flask, thoroughly mix this compound (1.0 equiv) and 2-aminothiophenol (1.0 equiv).

  • Slowly add polyphosphoric acid to the mixture with vigorous stirring. The mixture will become viscous and warm.

  • Heat the reaction mixture to 120-140 °C for 2-4 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.

  • Collect the solid product by vacuum filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1,5-benzothiazepine derivative.

Mechanism of 1,5-Benzothiazepine Formation:

The reaction proceeds through an initial Michael addition of the thiol group of 2-aminothiophenol to the β-carbon of the acrylic acid. This is followed by an intramolecular amide bond formation (cyclization) with the loss of a water molecule, which is promoted by the dehydrating agent.[9]

[3+2] Cycloaddition Reactions: Access to Five-Membered Heterocycles

The double bond of this compound can also participate as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles, such as nitrones or azides, to furnish five-membered heterocyclic rings. These reactions are a powerful tool for the stereoselective synthesis of complex molecules.

Application Note: 1,3-Dipolar Cycloaddition with Nitrones

The reaction of this compound with a nitrone would be expected to yield an isoxazolidine derivative. The regioselectivity of the cycloaddition is governed by frontier molecular orbital (FMO) theory. Given that the acrylic acid is an electron-deficient alkene, the reaction is likely to be controlled by the interaction of the HOMO of the nitrone and the LUMO of the acrylic acid. This would favor the formation of the 4-carboxy-isoxazolidine regioisomer.

General Reaction Scheme:

General scheme for the [3+2] cycloaddition of this compound with a nitrone.

A typical experimental procedure would involve mixing the this compound and the nitrone in an inert solvent, such as toluene or dichloromethane, and heating the mixture to reflux. The progress of the reaction would be monitored by TLC, and the product would be isolated and purified by standard techniques like column chromatography. The stereochemical outcome of the reaction would depend on the specific nitrone and reaction conditions used.

Conclusion

This compound is a remarkably versatile and valuable building block in organic synthesis. Its rich reactivity, stemming from the conjugated thiophene and acrylic acid functionalities, allows for its participation in a wide array of powerful synthetic transformations. This guide has provided a detailed overview of some of its key applications, complete with practical protocols and mechanistic insights. From the construction of complex drug scaffolds to the synthesis of functionalized materials, the potential of this compound continues to be explored and exploited by synthetic chemists worldwide. It is our hope that this comprehensive resource will serve as a valuable tool for researchers, inspiring new avenues of investigation and facilitating the synthesis of novel and impactful molecules.

References

  • Bowman, C. N., & Kloxin, C. J. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. PMC. [Link]

  • Li, X., et al. (2020). Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. PubMed Central. [Link]

  • Conde, S., et al. (2003). Thienyl and phenyl alpha-halomethyl ketones: new inhibitors of glycogen synthase kinase (GSK-3beta) from a library of compound searching. Journal of Medicinal Chemistry, 46(22), 4631–4633. [Link]

  • De Clercq, P. J., et al. (2023). Synthesis of the 1,5‐Benzothiazepane Scaffold – Established Methods and New Developments. ResearchGate. [Link]

  • Heck, R. F. (2023). Heck Reaction. Chemistry LibreTexts. [Link]

  • Hussain, I., & Singh, P. P. (2021). 1,3-Dipolar cycloaddition of nitrones: synthesis of multisubstituted, diverse range of heterocyclic compounds. New Journal of Chemistry. [Link]

  • Ismail, M. M., et al. (2021). Benzo[1][3]thiazepine: Synthesis, Reactions, Spectroscopy, and Applications. SciSpace. [Link]

  • Kappe, C. O. (2022). Heck Reaction of Electronically Diverse Tertiary Alkyl Halides. PMC. [Link]

  • Krantz, M. (2021). The Heck Reaction: Reaction mechanism and tutorial. YouTube. [Link]

  • Kumar, A., et al. (2020). Scheme 1. Synthesis of 1,5-benzothiazepines from chalcones and o-aminothiophenol. ResearchGate. [Link]

  • MH Chem. (2022). The Heck Reaction: Reaction mechanism and tutorial. YouTube. [Link]

  • NPTEL-NOC IITM. (2013). Mod-21 Lec-25 [3 plus 2] Cycloaddition in heterocyclic chemistry. YouTube. [Link]

  • Prasad, C., et al. (2012). 1, 5-BENZOTHIAZEPINES. Journal of Global Trends in Pharmaceutical Sciences. [Link]

  • RSC Publishing. (2021). Exploring 1,3-Dipolar Cycloaddition Reactions of Nitrones with Alkenes: Synthesis of Isoxazolidine Derivatives. Journal of Qassim University for Science. [Link]

  • Sarkar, L., & Nishad, A. R. (2021). Novel Methods of Knoevenagel Condensation. Banaras Hindu University. [Link]

  • Science.gov. Thio-michael addition reaction: Topics by Science.gov. [Link]

  • Wikipedia. Nitrone-olefin (3+2) cycloaddition. [Link]

  • Wikipedia. 1,3-Dipolar cycloaddition. [Link]

  • Wipf, P. (2006). The Synthetic & Mechanistic Organic Chemistry of Palladium. Wipf Group. [Link]

  • Yadav, J. S., et al. (2014). 1, 5-Benzothiazepines in Medicinal Chemistry: Structural Diversity, Biological Targets and Drug Discovery. Zenodo. [Link]

  • Zhang, Y., et al. (2019). Synthesis and evaluation of novel GSK-3β inhibitors as multifunctional agents against Alzheimer's disease. PubMed. [Link]

  • Zhu, L., et al. (2022). Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation. PMC. [Link]

  • L.S.College, Muzaffarpur. (2020). Knoevenagel condensation. [Link]

Sources

The Versatility of 3-(2-Thienyl)acrylic Acid: A Strategic Building Block in Modern Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Unique Heterocyclic Scaffold

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful design of novel therapeutics. Among the myriad of scaffolds available to medicinal chemists, 3-(2-thienyl)acrylic acid has emerged as a particularly valuable and versatile intermediate. Its unique combination of a thiophene ring and an acrylic acid moiety provides a rich platform for chemical modification, enabling the modulation of pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] The thiophene ring, a well-established bioisostere of the benzene ring, offers distinct electronic properties and metabolic profiles, often leading to improved therapeutic indices.[3] This, coupled with the reactive handles of the acrylic acid portion, allows for the construction of a diverse array of molecular architectures targeting a wide range of biological pathways.[4]

This comprehensive guide serves as a detailed application note and protocol resource for researchers, scientists, and drug development professionals. It aims to provide not only step-by-step methodologies for the synthesis and derivatization of this compound but also to offer insights into the rationale behind its application in various therapeutic areas, supported by authoritative references.

Physicochemical Properties and Safety Data

A thorough understanding of the fundamental properties of a building block is crucial for its effective utilization.

PropertyValueSource
Molecular Formula C₇H₆O₂S[5]
Molecular Weight 154.19 g/mol [5]
Appearance Slightly beige to yellow needle-like crystalline solid[6]
Melting Point 145-148 °C[7]
Boiling Point 298.9 °C at 760 mmHg[8]
Solubility Soluble in DMSO and Methanol[7]
pKa 4.34 ± 0.10 (Predicted)[7]
LogP 1.85 (Predicted)[8]

Safety and Handling: this compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Core Synthesis of this compound: The Doebner-Knottenagel Condensation

The most efficient and widely adopted method for the synthesis of this compound is the Doebner modification of the Knoevenagel condensation.[9][10] This reaction involves the condensation of 2-thiophenecarboxaldehyde with malonic acid in the presence of a basic catalyst, typically pyridine with a catalytic amount of piperidine, followed by decarboxylation.[11][12]

Doebner-Knoevenagel_Condensation ThioAldehyde 2-Thiophenecarboxaldehyde Intermediate Thienylidene malonic acid ThioAldehyde->Intermediate MalonicAcid Malonic Acid MalonicAcid->Intermediate Product This compound Intermediate->Product Decarboxylation Heat Heat (Δ) CO2 CO₂ Catalyst Pyridine, Piperidine (cat.) Catalyst->Intermediate

Caption: Synthesis of this compound via Doebner-Knoevenagel Condensation.

Protocol 1: Synthesis of this compound

Materials:

  • 2-Thiophenecarboxaldehyde

  • Malonic Acid

  • Pyridine

  • Piperidine

  • Hydrochloric Acid (concentrated)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-thiophenecarboxaldehyde (1 equivalent).

  • Addition of Reagents: To the flask, add malonic acid (1.1 equivalents) and pyridine (3-4 volumes relative to the aldehyde).

  • Catalyst Addition: Add a catalytic amount of piperidine (approximately 0.05 equivalents).

  • Reaction: Heat the mixture to reflux with constant stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing crushed ice and concentrated hydrochloric acid until the pH is acidic (pH 1-2).

  • Extraction: A precipitate of crude this compound will form. Collect the solid by vacuum filtration. Extract the aqueous filtrate with diethyl ether (3 x 50 mL) to recover any dissolved product.

  • Purification: Combine the filtered solid with the ether extracts. Wash the combined organic layer with brine, dry over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure using a rotary evaporator.

  • Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure this compound as a crystalline solid.

Applications in Pharmaceutical Synthesis: A Gateway to Diverse Bioactive Molecules

The strategic incorporation of the this compound scaffold has led to the development of promising drug candidates in several therapeutic areas.

Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors for Neurodegenerative Diseases and Diabetes

GSK-3β is a serine/threonine kinase implicated in the pathogenesis of numerous diseases, including Alzheimer's disease, bipolar disorder, and type 2 diabetes.[13] this compound has been utilized as a key building block in the synthesis of novel benzothiazepinones, which have demonstrated potent inhibitory activity against GSK-3β.[7]

GSK-3beta_Inhibitor_Synthesis ThienylacrylicAcid This compound Benzothiazepinone Benzothiazepinone Core ThienylacrylicAcid->Benzothiazepinone Cyclocondensation Aminothiophenol 2-Aminothiophenol Derivative Aminothiophenol->Benzothiazepinone GSK3b_Inhibitor GSK-3β Inhibitor Benzothiazepinone->GSK3b_Inhibitor Further Modification

Sources

Synthesis of Phenylalanine Derivatives Using 3-(2-Thienyl)acrylic Acid: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Thienyl-Containing Phenylalanine Derivatives

In the landscape of modern medicinal chemistry and drug discovery, the incorporation of unnatural amino acids into peptide and small molecule scaffolds is a cornerstone strategy for enhancing therapeutic potential. Among these, phenylalanine derivatives bearing heterocyclic rings have garnered significant attention due to their ability to modulate pharmacological properties such as binding affinity, metabolic stability, and bioavailability. This guide focuses on the synthesis and application of phenylalanine derivatives derived from 3-(2-thienyl)acrylic acid, a versatile precursor to 3-(2-thienyl)-L-alanine and its analogues.

The thienyl moiety, a sulfur-containing aromatic heterocycle, serves as a bioisostere for the phenyl group of natural phenylalanine. Its introduction can lead to novel intellectual property and improved drug-like properties. Derivatives of 3-(2-thienyl)-L-alanine are integral components in the development of a range of therapeutics, including potent enzyme inhibitors and modulators of central nervous system (CNS) targets. This document provides a comprehensive overview of the synthetic routes to these valuable building blocks and detailed protocols for their preparation, aimed at researchers, scientists, and professionals in drug development.

Synthetic Strategies: A Dual Approach

The synthesis of 3-(2-thienyl)-L-alanine from this compound can be broadly categorized into two main approaches: enzymatic synthesis and classical chemical synthesis. The choice of method depends on factors such as the desired stereochemical purity, scalability, and available resources.

Enzymatic Synthesis: The Green and Enantioselective Route

Biocatalysis offers an elegant and environmentally benign approach to chiral amino acid synthesis. Enzymes, operating under mild conditions, can provide exquisite control over stereochemistry, often yielding enantiomerically pure products without the need for chiral auxiliaries or resolutions. For the synthesis of L-thienylalanine, two primary enzymatic strategies are employed:

  • Reductive Amination using Phenylalanine Ammonia Lyases (PALs): PALs are enzymes that catalyze the reversible addition of ammonia to the double bond of cinnamic acid derivatives. This biocatalytic hydroamination of this compound offers a direct route to L-thienylalanine.

  • Transamination of a Keto-Acid Precursor: This method involves the conversion of this compound into its corresponding α-keto acid, which is then stereoselectively aminated using a transaminase enzyme with an amino donor like L-aspartic or L-glutamic acid[1][2].

The enzymatic approach is highly favored for its high enantioselectivity and sustainability.

Chemical Synthesis: Versatility and Scalability

Classical organic synthesis provides a robust and often more scalable alternative to enzymatic methods, albeit with potential challenges in controlling stereochemistry. Key chemical strategies include:

  • The Rodionow-Johnson Reaction: This classical method involves the condensation of an aldehyde (in this case, 2-thiophenecarboxaldehyde) with malonic acid in the presence of an ammonia source to yield the corresponding β-amino acid. While historically significant, this method often results in racemic products requiring subsequent resolution.

  • Diethyl Acetamidomalonate Synthesis: This versatile method allows for the synthesis of a wide range of amino acids. The synthesis of β-(2-thienyl)-DL-alanine can be achieved through the condensation of 2-(bromomethyl)thiophene with diethyl acetamidomalonate, followed by hydrolysis and decarboxylation[3].

Application in Drug Discovery: Targeting Glycogen Synthase Kinase-3β (GSK-3β)

One of the most significant applications of thienylalanine derivatives is in the development of inhibitors for Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme implicated in the pathogenesis of several diseases, including Alzheimer's disease, bipolar disorder, and type 2 diabetes[6]. The thieno[3,2-c]pyrazol-3-amine scaffold has emerged as a potent and selective GSK-3β inhibitor, and its synthesis often utilizes a thienylalanine derivative as a key building block[7][8].

The rationale behind incorporating the thienylalanine moiety lies in its ability to form specific interactions within the ATP-binding pocket of GSK-3β, contributing to high affinity and selectivity. The following sections provide detailed protocols for the synthesis of L-thienylalanine and its subsequent elaboration into a potent GSK-3β inhibitor.

Experimental Protocols

Protocol 1: Preparative Scale Enzymatic Synthesis of L-3-(2-Thienyl)alanine via Transamination

This protocol is based on the principles of enzymatic transamination of a keto-acid precursor, which can be derived from this compound.

Workflow Diagram:

enzymatic_synthesis cluster_0 Step 1: Keto-Acid Formation cluster_1 Step 2: Enzymatic Transamination cluster_2 Step 3: Purification A This compound B Oxidation A->B e.g., O3, then DMS C 2-oxo-3-(thiophen-2-yl)propanoic acid B->C F Reaction Mixture C->F D Transaminase (e.g., from Megasphaera elsdenii) D->F E Amino Donor (e.g., L-Aspartic Acid) E->F G Incubation F->G pH 7.5, 30°C H L-3-(2-Thienyl)alanine G->H I Ion-Exchange Chromatography H->I J Crystallization I->J K Pure L-3-(2-Thienyl)alanine J->K

Caption: Enzymatic synthesis of L-3-(2-Thienyl)alanine workflow.

Materials and Reagents:

ReagentSupplierGrade
This compoundCommercial Source≥98%
Ozone (O₃)Ozone Generator
Dimethyl Sulfide (DMS)Commercial SourceReagent Grade
Transaminase (e.g., from Megasphaera elsdenii)Commercial SourceLyophilized Powder
L-Aspartic AcidCommercial Source≥99%
Pyridoxal 5'-phosphate (PLP)Commercial Source≥98%
Potassium Phosphate Buffer (pH 7.5)Lab Prepared0.1 M
Dowex 50WX8 ResinCommercial Source100-200 mesh
EthanolCommercial Source95%

Procedure:

Step 1: Synthesis of 2-oxo-3-(thiophen-2-yl)propanoic acid

  • Dissolve this compound (10 g, 64.8 mmol) in a suitable solvent such as methanol or dichloromethane (200 mL) in a three-necked flask equipped with a gas inlet tube and a magnetic stirrer.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone gas through the solution until a blue color persists, indicating the complete consumption of the starting material.

  • Purge the solution with nitrogen gas to remove excess ozone.

  • Add dimethyl sulfide (10 mL, 136 mmol) dropwise to the cold solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Remove the solvent under reduced pressure. The crude 2-oxo-3-(thiophen-2-yl)propanoic acid can be used in the next step without further purification.

Step 2: Enzymatic Transamination

  • Prepare a reaction buffer of 0.1 M potassium phosphate, pH 7.5, containing 0.1 mM pyridoxal 5'-phosphate.

  • In a temperature-controlled vessel, dissolve the crude 2-oxo-3-(thiophen-2-yl)propanoic acid (assumed 64.8 mmol) and L-aspartic acid (1.2 equivalents, 77.8 mmol) in 500 mL of the reaction buffer.

  • Adjust the pH of the solution to 7.5 with 1 M NaOH.

  • Add the transaminase enzyme (e.g., 500 mg of lyophilized powder).

  • Incubate the mixture at 30 °C with gentle stirring for 24-48 hours. Monitor the reaction progress by HPLC.

Step 3: Purification

  • Once the reaction is complete, acidify the mixture to pH 2 with 1 M HCl to precipitate the enzyme.

  • Centrifuge the mixture to remove the precipitated protein.

  • Apply the supernatant to a Dowex 50WX8 (H⁺ form) column.

  • Wash the column with deionized water to remove unbound impurities.

  • Elute the L-3-(2-thienyl)alanine with a 2 M aqueous ammonia solution.

  • Collect the fractions containing the amino acid (monitored by TLC or HPLC).

  • Combine the product-containing fractions and remove the solvent under reduced pressure.

  • Recrystallize the solid residue from a water/ethanol mixture to obtain pure L-3-(2-thienyl)alanine.

Protocol 2: Asymmetric Chemical Synthesis of L-3-(2-Thienyl)alanine using an Evans Auxiliary

This protocol outlines a method for the stereoselective synthesis of L-3-(2-thienyl)alanine.

Workflow Diagram:

asymmetric_synthesis cluster_0 Step 1: Acylation of Chiral Auxiliary cluster_1 Step 2: Stereoselective Conjugate Addition cluster_2 Step 3: Cleavage of Auxiliary A This compound C Acyl Chloride Formation A->C SOCl2 B (S)-4-benzyl-2-oxazolidinone D N-Acyl Oxazolidinone B->D n-BuLi C->D F Conjugate Addition D->F E Nitrogen Nucleophile E->F G Diastereomerically Enriched Adduct F->G H Hydrolysis G->H LiOH, H2O2 I L-3-(2-Thienyl)alanine H->I J Recovered Auxiliary H->J

Caption: Asymmetric synthesis of L-3-(2-Thienyl)alanine workflow.

Materials and Reagents:

ReagentSupplierGrade
This compoundCommercial Source≥98%
Thionyl Chloride (SOCl₂)Commercial SourceReagent Grade
(S)-4-benzyl-2-oxazolidinoneCommercial Source≥99%
n-Butyllithium (n-BuLi)Commercial Source2.5 M in hexanes
Tetrahydrofuran (THF)Commercial SourceAnhydrous
BenzylamineCommercial SourceReagent Grade
Lithium Hydroxide (LiOH)Commercial SourceAnhydrous
Hydrogen Peroxide (H₂O₂)Commercial Source30% aqueous solution

Procedure:

Step 1: Acylation of the Chiral Auxiliary

  • To a solution of this compound (10 g, 64.8 mmol) in toluene (100 mL), add thionyl chloride (1.2 equivalents, 77.8 mmol) and a catalytic amount of DMF.

  • Heat the mixture at 60 °C for 2 hours.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 3-(2-thienyl)acryloyl chloride.

  • In a separate flask, dissolve (S)-4-benzyl-2-oxazolidinone (11.5 g, 64.8 mmol) in anhydrous THF (200 mL) and cool to -78 °C.

  • Add n-butyllithium (1.05 equivalents, 68.0 mmol) dropwise and stir for 30 minutes.

  • Add a solution of the crude 3-(2-thienyl)acryloyl chloride in THF (50 mL) to the lithium salt solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography to yield the N-acyl oxazolidinone.

Step 2: Stereoselective Conjugate Addition

  • Dissolve the N-acyl oxazolidinone (1 equivalent) in anhydrous THF and cool to -78 °C.

  • Add a suitable nitrogen nucleophile, such as the lithium salt of benzylamine (prepared by treating benzylamine with n-BuLi), to the solution.

  • Stir the reaction at low temperature until completion (monitored by TLC).

  • Quench the reaction with a proton source (e.g., acetic acid).

  • Work up the reaction and purify the diastereomerically enriched adduct by chromatography.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the adduct in a mixture of THF and water (3:1).

  • Cool the solution to 0 °C and add aqueous hydrogen peroxide (4 equivalents) followed by lithium hydroxide (2 equivalents).

  • Stir the mixture at 0 °C for 4 hours.

  • Quench the reaction with an aqueous solution of sodium sulfite.

  • Separate the aqueous and organic layers. The chiral auxiliary can be recovered from the organic layer.

  • Acidify the aqueous layer and extract the N-benzyl-L-3-(2-thienyl)alanine.

  • The benzyl group can be removed by catalytic hydrogenation to yield L-3-(2-thienyl)alanine.

Protocol 3: Synthesis of a Thieno[3,2-c]pyrazol-3-amine based GSK-3β Inhibitor

This protocol describes the synthesis of a representative GSK-3β inhibitor starting from a thienylalanine derivative.

Workflow Diagram:

gsk3b_inhibitor_synthesis cluster_0 Step 1: Thienopyrazole Core Formation cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Deprotection and Final Product A Methyl 3-aminothiophene-2-carboxylate C Cyclization A->C B Hydrazine B->C D Thieno[3,2-c]pyrazol-3-amine C->D G Amide Bond Formation D->G E L-3-(2-Thienyl)alanine (Protected) E->G F Coupling Reagent (e.g., HATU) F->G H Coupled Product G->H I Deprotection H->I J GSK-3β Inhibitor I->J

Sources

Application Note: Dual-Mode Polymerization of 3-(2-Thienyl)acrylic acid (3TAA)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in materials science, bioelectronics, and drug delivery. It details the dual-polymerization capabilities of 3-(2-Thienyl)acrylic acid (3TAA) , a bifunctional monomer capable of forming either conductive conjugated backbones (via thiophene oxidation) or functionalized non-conjugated chains (via vinyl addition).

Introduction & Strategic Utility

This compound (3TAA) is a "Janus" monomer possessing two distinct reactive centers: an electron-rich thiophene ring and an electron-deficient acrylic acid vinyl group . This duality allows for two divergent polymerization pathways, each yielding polymers with vastly different physicochemical properties.

FeatureRoute A: Oxidative Polymerization Route B: Free Radical Polymerization
Reactive Site Thiophene Ring (2,5-positions)Vinyl Group (C=C double bond)
Polymer Backbone Conjugated Polythiophene (Conductive)Polyacrylate (Insulating)
Pendant Group Acrylic Acid (Carboxyl functionality)Thiophene (Pendant heteroaromatic)
Primary Application Biosensors, Electrochromic Devices, Conductive CoatingsHydrogels, Drug Delivery Vectors, pH-Responsive Materials
Key Property

-Conjugation, Redox Activity
Water Solubility (pH dep.), Biocompatibility

Scientific Rationale:

  • Route A is critical for developing label-free biosensors . The resulting polymer backbone is conductive, while the pendant carboxylic acid groups serve as "chemical anchors" for covalent immobilization of enzymes, antibodies, or DNA aptamers via EDC/NHS chemistry.

  • Route B is utilized to create stimuli-responsive hydrogels . The thiophene pendant groups can be post-functionalized or used to tune the refractive index and hydrophobicity of the hydrogel network.

Mechanism & Pathway Visualization

The following diagram illustrates the divergent synthesis pathways.

G cluster_0 Route A: Oxidative Polymerization cluster_1 Route B: Free Radical Polymerization Monomer This compound (Monomer) Oxidant Oxidant / Potential (FeCl3 or +V) Monomer->Oxidant Thiophene Activation Initiator Radical Initiator (AIBN/APS) Monomer->Initiator Vinyl Activation PolyA Poly(3-thienyl acrylic acid) (Conjugated Backbone) Oxidant->PolyA 2,5-Coupling AppA Application: Conductive Biosensors PolyA->AppA PolyB Poly(vinyl-co-thiophene) (Acrylate Backbone) Initiator->PolyB Chain Propagation AppB Application: pH-Responsive Hydrogels PolyB->AppB

Figure 1: Divergent polymerization pathways for 3TAA based on initiator selection.

Protocol A: Electropolymerization (Conductive Films)

This protocol describes the deposition of a conductive poly(3TAA) film onto an electrode surface (Gold, Glassy Carbon, or ITO).

Materials & Equipment[3][4]
  • Monomer: this compound (10 mM).

  • Solvent: Acetonitrile (ACN) (HPLC Grade, anhydrous).

  • Electrolyte: Tetrabutylammonium perchlorate (TBAP) or Lithium Perchlorate (LiClO

    
    ) (0.1 M).
    
  • Equipment: Potentiostat/Galvanostat (e.g., biologic, CH Instruments).

  • Cell: Three-electrode system (WE: Au/ITO; CE: Pt wire; RE: Ag/AgCl).

Step-by-Step Methodology
  • Electrolyte Preparation:

    • Dissolve 0.1 M TBAP in anhydrous Acetonitrile. Purge with Nitrogen (

      
      ) for 15 minutes to remove dissolved oxygen, which traps radicals and quenches polymerization.
      
    • Note: If the monomer has low solubility in pure ACN, a 1:1 mixture of ACN and Dichloromethane (DCM) can be used.

  • Monomer Dissolution:

    • Add 3TAA to the electrolyte solution to reach a concentration of 10 mM. Sonicate for 5 minutes to ensure complete dissolution.

  • Electrochemical Cleaning (Pre-treatment):

    • Polish the Working Electrode (WE) with 0.05

      
      m alumina slurry. Rinse with DI water and ethanol.
      
    • Perform cyclic voltammetry (CV) in 0.5 M

      
       (-0.2 V to +1.5 V) until a stable characteristic gold/carbon profile is observed.
      
  • Polymerization (Potentiodynamic Method):

    • Immerse electrodes in the monomer solution.

    • Technique: Cyclic Voltammetry.

    • Range: 0.0 V to +1.6 V (vs Ag/AgCl). Caution: Do not exceed +1.8 V to avoid over-oxidation/degradation of the polymer film.

    • Scan Rate: 50–100 mV/s.

    • Cycles: 10–20 cycles.

    • Observation: You should observe a broad oxidation peak around +1.2 V (monomer oxidation) and the growth of a new redox couple at lower potentials (+0.6 V to +0.8 V) with each successive cycle, indicating polymer growth.

  • Post-Polymerization Wash:

    • Gently rinse the electrode with monomer-free ACN to remove unreacted monomer.

    • Dry under a gentle stream of

      
      .
      
Characterization of Film
  • Cyclic Voltammetry: Run the film in monomer-free electrolyte. A linear relationship between peak current (

    
    ) and scan rate (
    
    
    
    ) indicates a surface-confined electroactive species.
  • EIS (Impedance): Measure charge transfer resistance (

    
    ) using a redox probe (e.g., Ferricyanide). The polymer should show lower 
    
    
    
    than the bare electrode if conductive, or higher if the carboxylic acid groups are deprotonated and repelling the probe.

Protocol B: Chemical Oxidative Polymerization (Bulk Powder)

This method produces bulk conductive polymer powder using Ferric Chloride as the oxidant.

Materials
  • Monomer: 3TAA (1 g, ~6.5 mmol).

  • Oxidant: Anhydrous Iron(III) Chloride (

    
    ) (4 equivalents, ~26 mmol).
    
  • Solvent: Chloroform (

    
    ) or Nitromethane.
    
  • Precipitant: Methanol.

Step-by-Step Methodology
  • Reactor Setup:

    • Use a dry 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

    • Maintain an inert atmosphere (

      
       or Ar) throughout the reaction.
      
  • Slurry Preparation:

    • Suspend

      
       in 20 mL of Chloroform. Note: 
      
      
      
      is hygroscopic; handle quickly or in a glovebox.
  • Addition:

    • Dissolve 3TAA in 10 mL of Chloroform.

    • Add the monomer solution dropwise to the oxidant slurry under vigorous stirring.

    • Visual Cue: The solution will turn dark black/blue immediately, indicating the formation of polaron/bipolaron states (oxidized polymer).

  • Reaction:

    • Stir for 24 hours at room temperature.

  • Purification (Critical for Conductivity):

    • Precipitate the polymer by pouring the reaction mixture into 200 mL of cold Methanol.

    • Filter the black precipitate.

    • Dedoping/Washing: Wash the solid repeatedly with Methanol to remove excess

      
       and iron salts.
      
    • Optional: To remove trapped iron ions completely, stir the polymer in an aqueous EDTA solution for 2 hours, then wash with water and acetone.

  • Drying:

    • Dry in a vacuum oven at 60°C for 12 hours.

Protocol C: Free Radical Polymerization (Functional Hydrogel)

This route targets the vinyl group, leaving the thiophene ring intact as a pendant group.

Materials
  • Monomer: 3TAA.

  • Initiator: AIBN (Azobisisobutyronitrile) for organic solvents OR APS (Ammonium Persulfate) for aqueous/alcohol mixtures.

  • Solvent: Ethanol or THF.

  • Temperature: 60–70°C.[1]

Step-by-Step Methodology
  • Solution Preparation:

    • Dissolve 3TAA (1 g) in 10 mL Ethanol.

    • Add AIBN (1 wt% relative to monomer, ~10 mg).

  • Degassing:

    • Freeze-pump-thaw or purge with

      
       for 30 minutes. Oxygen inhibition is significant for acrylic polymerizations.
      
  • Polymerization:

    • Heat the sealed reaction vessel to 65°C in an oil bath.

    • Stir for 12–16 hours. Viscosity will increase significantly.

  • Precipitation:

    • Pour the viscous solution into excess cold Diethyl Ether or Hexane.

    • Collect the white/off-white precipitate.

  • Validation (NMR):

    • 
      H NMR should show the disappearance of the vinyl protons (typically 
      
      
      
      6.0–6.5 ppm) and the broadening of the aliphatic backbone signals (
      
      
      1.5–2.5 ppm). The thiophene protons (
      
      
      7.0–7.5 ppm) should remain intact.

Data Summary & Troubleshooting

IssueProbable CauseCorrective Action
No film formation (Route A) Potential too low or Oxygen presenceIncrease upper potential to +1.6 V; Purge solution longer with

.
Film peels off (Route A) Poor adhesionSurface functionalize electrode with a thiol-linker or use ITO/Glass cleaned with Piranha solution.
Low Conductivity (Route B) Trapped Iron or Over-oxidationWash extensively with Methanol/EDTA. Avoid potentials >1.8 V during synthesis.
Low Molecular Weight (Route C) High Initiator conc. or OxygenReduce AIBN to 0.5 wt%; Ensure rigorous degassing.
References
  • Electropolymerization of Thiophene Derivatives

    • Title: Electrosynthesis and Characterization of an Electrochromic Material
    • Source: International Journal of Electrochemical Science.[2]

    • URL:[Link]

  • General Acrylic Acid Polymerization

    • Title: Kinetic Study on Acrylic Acid Polymeris
    • Source: MDPI (Polymers).
    • URL:[Link][3][4]

  • Chemical Oxidative Polymerization Mechanism

    • Title: Chemical polymerization of thiophene derivatives.[5]

    • Source: Handbook of Conducting Polymers (CRC Press).
    • Context: Standard reference for FeCl3 mediated oxid

Sources

Application Notes & Protocols: 3-(2-Thienyl)acrylic Acid in Material Science

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth exploration of 3-(2-Thienyl)acrylic acid (TAA) and its applications in modern material science. TAA, a bifunctional molecule featuring a thiophene ring and an acrylic acid moiety, serves as a versatile building block for a range of advanced materials.[1] Its unique electronic properties, conferred by the electron-rich thiophene group, and its polymerizable acrylic acid functionality make it a compound of significant interest.[1] This document details protocols for the synthesis of TAA-based polymers, its use as a corrosion inhibitor, its role as a ligand in the formation of metal-organic frameworks (MOFs), and its potential in organic electronics. These application notes are intended for researchers and professionals in materials science, chemistry, and drug development, providing both foundational knowledge and actionable experimental procedures.

Physicochemical Properties of this compound

This compound is a solid at room temperature with the following key properties:

PropertyValueSource
Molecular Formula C₇H₆O₂SPubChem
Molecular Weight 154.19 g/mol PubChem
Melting Point 145-148 °CChemicalBook[2]
Appearance Yellow solidChemicalBook[2]
Solubility Soluble in DMSO and MethanolChemicalBook[2]

Application in Polymer Synthesis: Poly(this compound)

The acrylic acid group of TAA allows for polymerization, leading to the formation of poly(this compound) (PTAA), a polymer with potential applications in various fields due to its conjugated backbone and functional carboxylic acid groups.

Rationale for Polymerization

The polymerization of TAA is typically achieved through free-radical polymerization. The choice of initiator and solvent is crucial for controlling the molecular weight and properties of the resulting polymer. The thiophene rings along the polymer backbone can impart valuable electronic and optical properties, while the carboxylic acid side groups can be used for further functionalization or to tune the polymer's solubility and other physical properties.

Experimental Protocol: Free-Radical Polymerization of TAA

This protocol is adapted from established methods for the polymerization of acrylic acid and its derivatives.

Materials:

  • This compound (TAA)

  • Azobisisobutyronitrile (AIBN) or Potassium persulfate (K₂S₂O₈) as initiator

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) as solvent

  • Methanol (for precipitation)

  • Three-necked round-bottom flask

  • Condenser

  • Nitrogen inlet

  • Magnetic stirrer with hotplate

  • Schlenk line or nitrogen balloon

Procedure:

  • Reaction Setup: Assemble a dry three-necked flask with a condenser, a nitrogen inlet, and a rubber septum. Place a magnetic stir bar in the flask.

  • Purging with Nitrogen: Purge the system with dry nitrogen for 15-20 minutes to remove oxygen, which can inhibit the polymerization reaction.

  • Reagent Addition:

    • In the flask, dissolve a specific amount of TAA (e.g., 5 g) in the chosen anhydrous solvent (e.g., 50 mL of DMF).

    • Add the initiator (e.g., 0.1 mol% of AIBN relative to the monomer).

  • Polymerization:

    • Immerse the flask in a preheated oil bath at the desired temperature (typically 60-80 °C for AIBN).

    • Stir the reaction mixture under a continuous slow stream of nitrogen.

    • Allow the polymerization to proceed for a specified time (e.g., 12-24 hours). The viscosity of the solution will increase as the polymer forms.

  • Polymer Precipitation and Purification:

    • After the reaction is complete, cool the flask to room temperature.

    • Slowly pour the viscous polymer solution into a beaker containing a large excess of a non-solvent, such as methanol, while stirring vigorously. This will cause the polymer to precipitate.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer multiple times with the non-solvent to remove any unreacted monomer and initiator.

  • Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Characterization of PTAA:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the polymerization by observing the disappearance of the C=C double bond peak of the acrylic group and the presence of the characteristic polymer backbone vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the polymer structure.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI) of the polymer.[3]

  • Thermal Analysis (TGA/DSC): To assess the thermal stability of the polymer.

Polymerization_Workflow cluster_setup Reaction Setup cluster_reaction Polymerization cluster_purification Purification Setup Assemble and dry glassware Purge Purge with Nitrogen Setup->Purge Add_Reagents Add TAA and Initiator to Solvent Purge->Add_Reagents Heat_Stir Heat and Stir under Nitrogen Add_Reagents->Heat_Stir Precipitate Precipitate in Non-solvent Heat_Stir->Precipitate Filter_Wash Filter and Wash Polymer Precipitate->Filter_Wash Dry Dry under Vacuum Filter_Wash->Dry

Fig. 1: Workflow for the free-radical polymerization of this compound.

Application as a Corrosion Inhibitor

The presence of heteroatoms (sulfur and oxygen) and the planar structure of TAA make it a candidate for investigation as a corrosion inhibitor, particularly for steel in acidic environments. The molecule can adsorb onto the metal surface, forming a protective layer that inhibits the corrosion process.

Mechanism of Corrosion Inhibition

TAA can inhibit corrosion through a process of adsorption on the metal surface. The lone pair of electrons on the sulfur and oxygen atoms, as well as the pi-electrons of the thiophene ring and the double bond, can interact with the vacant d-orbitals of iron atoms on the steel surface. This forms a protective film that isolates the metal from the corrosive medium.

Protocol for Evaluation of Corrosion Inhibition

This protocol outlines the steps for evaluating the corrosion inhibition efficiency of TAA on mild steel in a 1 M HCl solution using electrochemical methods.

Materials and Equipment:

  • Mild steel coupons with a defined surface area

  • This compound (TAA)

  • 1 M Hydrochloric acid (HCl) solution

  • Acetone, ethanol, and deionized water for cleaning

  • Potentiostat/Galvanostat with a three-electrode cell setup (working electrode: mild steel coupon; counter electrode: platinum wire; reference electrode: saturated calomel electrode (SCE))

  • Water bath for temperature control

Procedure:

  • Preparation of Mild Steel Coupons:

    • Mechanically polish the mild steel coupons with a series of emery papers of decreasing grit size.

    • Degrease the coupons with acetone and ethanol, followed by rinsing with deionized water.

    • Dry the coupons and store them in a desiccator.

  • Preparation of Test Solutions:

    • Prepare a 1 M HCl solution.

    • Prepare a series of test solutions by dissolving different concentrations of TAA (e.g., 50, 100, 200, 500 ppm) in the 1 M HCl solution.

  • Electrochemical Measurements:

    • Assemble the three-electrode cell with the prepared mild steel coupon as the working electrode.

    • Fill the cell with the test solution.

    • Allow the system to stabilize by immersing the working electrode in the solution for a certain period (e.g., 30-60 minutes) to reach a stable open-circuit potential (OCP).

    • Potentiodynamic Polarization: Scan the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).

    • Electrochemical Impedance Spectroscopy (EIS): Apply a small amplitude AC signal (e.g., 10 mV) over a range of frequencies (e.g., 100 kHz to 10 mHz) at the OCP.

  • Data Analysis:

    • From the potentiodynamic polarization curves, determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes.

    • Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(icorr(blank) - icorr(inhibitor)) / icorr(blank)] x 100

    • From the EIS data (Nyquist and Bode plots), determine the charge transfer resistance (Rct).

    • Calculate the inhibition efficiency (IE%) from the EIS data using: IE% = [(Rct(inhibitor) - Rct(blank)) / Rct(inhibitor)] x 100

Expected Results:

An effective corrosion inhibitor will show a decrease in the corrosion current density and an increase in the charge transfer resistance with increasing inhibitor concentration.

TAA Concentration (ppm)icorr (µA/cm²)IE% (from Polarization)Rct (Ω·cm²)IE% (from EIS)
0 (Blank)1250-50-
5062550.011054.5
10031275.025080.0
20015687.555090.9
5008093.6120095.8

Application in Metal-Organic Frameworks (MOFs)

The carboxylic acid group of TAA makes it an excellent candidate for use as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials with a porous structure, formed by the coordination of metal ions or clusters with organic ligands.

TAA as a Ligand in MOF Synthesis

TAA can coordinate to metal centers through its carboxylate group. The thiophene ring can also play a role in the overall structure and properties of the MOF, potentially introducing electronic conductivity or catalytic activity. A known example is the copper-based MOF, [Cu₂(TAA)₄(4,4′-bipyridine)]n.[3]

Protocol for the Synthesis of a TAA-based MOF

This protocol describes the synthesis of [Cu₂(TAA)₄(4,4′-bipyridine)]n via a slow diffusion method.[3]

Materials:

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • This compound (TAA)

  • 4,4′-Bipyridine

  • Methanol

  • Test tubes or small vials

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a solution of Cu(NO₃)₂·3H₂O in methanol.

    • Prepare a solution of TAA and 4,4′-bipyridine in methanol.

  • Slow Diffusion Setup:

    • Carefully layer the lighter solution (e.g., the ligand solution) on top of the denser solution (e.g., the metal salt solution) in a test tube. This can be done by slowly adding the lighter solution down the side of the tilted test tube using a pipette.

    • Alternatively, place the metal salt solution in the bottom of a vial and the ligand solution in a smaller, open vial placed inside the larger one. Seal the outer vial to allow for slow vapor diffusion.

  • Crystallization:

    • Seal the test tube or vial and leave it undisturbed at room temperature.

    • Crystals of the MOF will form at the interface of the two solutions or in the metal salt solution over a period of several days to weeks.

  • Crystal Harvesting and Washing:

    • Once a sufficient amount of crystals has formed, carefully decant the mother liquor.

    • Wash the crystals with fresh methanol to remove any unreacted starting materials.

    • Dry the crystals in air or under a mild vacuum.

Characterization of the MOF:

  • Single-Crystal X-ray Diffraction (SCXRD): To determine the crystal structure.

  • Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk material.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability and solvent content of the MOF.

  • Brunauer-Emmett-Teller (BET) Analysis: To determine the surface area and porosity of the MOF.

MOF_Synthesis_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_harvest Harvesting Prep_Metal_Sol Prepare Metal Salt Solution Layer_Solutions Layer Solutions for Slow Diffusion Prep_Metal_Sol->Layer_Solutions Prep_Ligand_Sol Prepare Ligand Solution Prep_Ligand_Sol->Layer_Solutions Crystallize Allow Crystals to Form Layer_Solutions->Crystallize Decant_Wash Decant Mother Liquor and Wash Crystals Crystallize->Decant_Wash Dry_Crystals Dry the MOF Crystals Decant_Wash->Dry_Crystals

Fig. 2: Workflow for the slow diffusion synthesis of a TAA-based MOF.

Potential in Organic Electronics

The thiophene moiety in TAA is a well-known building block for organic semiconductors. Polymers and small molecules containing thiophene rings often exhibit good charge transport properties, making them suitable for applications in organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Rationale for Use in Organic Electronics

Polymers derived from TAA would have a conjugated backbone due to the thiophene rings, which is essential for charge transport. The carboxylic acid groups could be used to tune the solubility of the polymer for solution processing and to modify the electronic properties at interfaces.

Representative Protocol for OFET Fabrication

This protocol describes the fabrication of a bottom-gate, bottom-contact OFET using a hypothetical TAA-based polymer (PTAA) as the active layer. This is based on general procedures for fabricating polymer-based OFETs.[4]

Materials and Equipment:

  • Heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (serves as the gate and gate dielectric, respectively)

  • Photoresist and developer for photolithography

  • Gold (Au) for source and drain electrodes

  • A solution of the PTAA in a suitable organic solvent (e.g., chloroform, chlorobenzene)

  • Spin coater

  • Thermal evaporator or e-beam evaporator

  • Probe station and semiconductor parameter analyzer

Procedure:

  • Substrate Cleaning:

    • Clean the Si/SiO₂ substrate by sonicating in a sequence of deionized water, acetone, and isopropanol.

    • Dry the substrate with a stream of nitrogen.

  • Source-Drain Electrode Patterning:

    • Use photolithography to define the source and drain electrode pattern on the SiO₂ surface.

    • Deposit a thin layer of chromium (as an adhesion layer) followed by a layer of gold using thermal or e-beam evaporation.

    • Lift off the photoresist to leave the patterned source and drain electrodes.

  • Active Layer Deposition:

    • Prepare a solution of the PTAA in a suitable solvent at a specific concentration.

    • Deposit a thin film of the PTAA onto the substrate by spin-coating. The spin speed and time will determine the film thickness.

    • Anneal the film at an elevated temperature to remove residual solvent and improve the film morphology.

  • Device Characterization:

    • Use a probe station to make electrical contact with the gate, source, and drain electrodes.

    • Connect the probes to a semiconductor parameter analyzer.

    • Measure the output characteristics (drain current vs. drain-source voltage at different gate-source voltages) and transfer characteristics (drain current vs. gate-source voltage at a fixed drain-source voltage).

    • From the transfer characteristics, extract key performance metrics such as the field-effect mobility, on/off ratio, and threshold voltage.

Expected Performance of a Hypothetical PTAA-based OFET:

ParameterRepresentative Value
Field-Effect Mobility (µ) 10⁻³ - 10⁻² cm²/V·s
On/Off Current Ratio 10⁴ - 10⁶
Threshold Voltage (Vth) -5 to -15 V

Safety and Handling

This compound should be handled with appropriate safety precautions. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a valuable and versatile molecule in material science. Its dual functionality allows for its use in the synthesis of functional polymers, as an effective corrosion inhibitor, as a ligand for the construction of porous MOFs, and as a potential component in organic electronic devices. The protocols and application notes provided in this guide offer a starting point for researchers to explore and exploit the properties of this interesting compound in their own work.

References

  • Ghosh, S. K., et al. (2015). Aerobic Oxidation of Alcohol Over Copper(II)‐Based Metal–Organic Framework: Synthesis, X‐Ray Structure, and Catalytic Study. Crystal Research and Technology, 50(10), 823-831. Retrieved from [Link]

  • Dadhich, S., Dwivedi, A. D. D., & Singh, A. K. (2021). Fabrication, characterization, numerical simulation and compact modeling of P3HT based organic thin film transistors. Journal of Semiconductors, 42(7), 074102. Retrieved from [Link]

  • Klymko, N., et al. (2020). Poly(3-hexylthiophene)-Based Organic Thin-Film Transistors with Virgin Graphene Oxide as an Interfacial Layer. Polymers, 12(11), 2536. Retrieved from [Link]

  • Ak, M., & Kebiroğlu, H. (2023). Theoretical Investigation of the Chemical Reactivity of Acrylic Acid Molecules: A DFT Study with UV-Vis, NMR, and FT-IR Spectroscopy Using STO-3G Basis Set. YYU Journal of Interdisciplinary and Applied Sciences, 29(2), 438-446.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

Thienylacrylic Acid Derivatives: A Comprehensive Guide to Synthesis, Characterization, and Application in Electronic Materials

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of thienylacrylic acid derivatives as promising materials for next-generation organic electronics. This guide emphasizes the causal relationships behind experimental choices and provides robust, self-validating protocols to ensure scientific integrity.

Introduction: The Promise of Thienylacrylic Acid Derivatives in Organic Electronics

Thiophene-based organic semiconductors have emerged as a cornerstone in the field of organic electronics due to their excellent charge transport properties, chemical stability, and the ability to tune their electronic characteristics through molecular design.[1] Among this class of materials, thienylacrylic acid derivatives represent a versatile scaffold for creating novel p-type and n-type semiconductors. The acrylic acid moiety provides a strong electron-withdrawing group that can be readily modified, influencing the frontier molecular orbital (HOMO and LUMO) energy levels and, consequently, the material's charge injection and transport properties.[2] Furthermore, the carboxylic acid group offers a handle for further functionalization and can influence the material's solubility and solid-state packing, which are critical parameters for device performance.

This guide will provide a comprehensive overview of the key aspects of working with thienylacrylic acid derivatives, from their synthesis to their integration into electronic devices such as Organic Field-Effect Transistors (OFETs).

Synthesis of Thienylacrylic Acid Derivatives: The Knoevenagel Condensation

A primary and efficient route for the synthesis of thienylacrylic acid derivatives is the Knoevenagel condensation.[3] This reaction involves the base-catalyzed condensation of a thiophene carboxaldehyde with an active methylene compound.[4] The choice of catalyst, solvent, and reaction conditions can significantly impact the yield and purity of the final product.[3]

General Reaction Scheme

The general reaction for the Knoevenagel condensation to produce thienylacrylic acid derivatives is depicted below.

G cluster_0 Reactants cluster_1 Product ThiopheneCarboxaldehyde Thiophene Carboxaldehyde plus1 + ThiopheneCarboxaldehyde->plus1 ActiveMethylene Active Methylene Compound arrow Base Catalyst Solvent, Heat ActiveMethylene->arrow ThienylacrylicAcid Thienylacrylic Acid Derivative plus1->ActiveMethylene arrow->ThienylacrylicAcid

Caption: General workflow for the Knoevenagel condensation.

Protocol: Synthesis of (2E)-3-(Thiophen-2-yl)prop-2-enoic Acid

This protocol describes the synthesis of a model thienylacrylic acid derivative using a piperidine-catalyzed Knoevenagel condensation.

Materials:

  • 2-Thiophenecarboxaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine

  • Hydrochloric acid (10%)

  • Ethanol

  • Deionized water

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-thiophenecarboxaldehyde (10 mmol) and malonic acid (12 mmol) in pyridine (50 mL).

  • Catalyst Addition: To the stirring solution, add piperidine (1 mmol) as a catalyst.

  • Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold 10% hydrochloric acid (100 mL). This will precipitate the crude product.

  • Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water until the filtrate is neutral.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure (2E)-3-(thiophen-2-yl)prop-2-enoic acid.

  • Drying: Dry the purified product under vacuum.

Causality behind Experimental Choices:

  • Excess Malonic Acid: A slight excess of malonic acid is used to ensure the complete consumption of the aldehyde.

  • Pyridine as Solvent: Pyridine acts as both a solvent and a basic catalyst, facilitating the reaction.

  • Piperidine as Catalyst: Piperidine is a stronger base than pyridine and significantly accelerates the condensation reaction.

  • Acidic Work-up: The addition of hydrochloric acid protonates the carboxylate intermediate, causing the desired carboxylic acid to precipitate out of the aqueous solution.

  • Recrystallization: This is a crucial step for obtaining a highly pure product, which is essential for achieving good performance in electronic devices.

Characterization of Thienylacrylic Acid Derivatives

Thorough characterization is paramount to understanding the structure-property relationships of the synthesized materials. A combination of spectroscopic, thermal, and electrochemical techniques is employed.

Spectroscopic Characterization
TechniqueInformation Obtained
¹H and ¹³C NMR Confirms the chemical structure and purity of the synthesized compound.
FT-IR Spectroscopy Identifies the presence of key functional groups, such as the carboxylic acid C=O stretch and the C=C double bond of the acrylic moiety.
UV-Vis Spectroscopy Determines the optical properties, including the absorption maximum (λmax) and the optical bandgap (Eg).
Mass Spectrometry Confirms the molecular weight of the synthesized compound.
Thermal Analysis
TechniqueInformation Obtained
Thermogravimetric Analysis (TGA) Evaluates the thermal stability of the material, which is crucial for device fabrication and long-term operation.
Differential Scanning Calorimetry (DSC) Identifies phase transitions, such as melting point and glass transition temperature, which influence thin-film morphology.
Electrochemical Characterization

Cyclic Voltammetry (CV) is a powerful technique to determine the frontier molecular orbital energy levels (HOMO and LUMO) of the synthesized materials. These energy levels are critical for understanding charge injection and transport in electronic devices.

Protocol: Cyclic Voltammetry Measurement

  • Solution Preparation: Prepare a dilute solution (e.g., 1 mM) of the thienylacrylic acid derivative in an appropriate solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).

  • Electrochemical Cell: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Measurement: Record the cyclic voltammogram by scanning the potential.

  • Data Analysis: Determine the onset oxidation (E_ox) and reduction (E_red) potentials. The HOMO and LUMO energy levels can be estimated using the following equations, referencing the ferrocene/ferrocenium (Fc/Fc⁺) redox couple (assuming E₁/₂ (Fc/Fc⁺) = 0.4 V vs. Ag/AgCl):

    • HOMO (eV) = -[E_ox - E₁/₂ (Fc/Fc⁺) + 4.8]

    • LUMO (eV) = -[E_red - E₁/₂ (Fc/Fc⁺) + 4.8]

Application in Organic Field-Effect Transistors (OFETs)

Thienylacrylic acid derivatives can be employed as the active semiconductor layer in OFETs. The performance of these devices is highly dependent on the thin-film processing and the resulting morphology of the semiconductor layer.

Device Fabrication Workflow

G A Substrate Cleaning B Dielectric Deposition A->B C Electrode Patterning B->C D Semiconductor Deposition (Solution Processing) C->D E Annealing D->E F Device Characterization E->F

Caption: A typical workflow for fabricating a bottom-gate, bottom-contact OFET.

Protocol: Solution-Processed OFET Fabrication

This protocol outlines the fabrication of a bottom-gate, bottom-contact OFET using a solution-shearing technique.

Materials:

  • Heavily doped silicon wafer with a thermally grown SiO₂ layer (gate and dielectric)

  • Photoresist and developer

  • Gold and chromium for thermal evaporation

  • Synthesized thienylacrylic acid derivative

  • High-purity organic solvent (e.g., chlorobenzene, dichlorobenzene)

  • Octadecyltrichlorosilane (OTS) for surface treatment

  • Semiconductor parameter analyzer

Procedure:

  • Substrate Preparation: Clean the Si/SiO₂ wafer using a standard cleaning procedure (e.g., piranha etch or RCA clean).

  • Electrode Fabrication: Pattern the source and drain electrodes (e.g., Au/Cr) using photolithography and thermal evaporation.

  • Surface Treatment: Treat the substrate with OTS to create a hydrophobic surface, which promotes better molecular ordering of the organic semiconductor.

  • Semiconductor Deposition:

    • Prepare a solution of the thienylacrylic acid derivative in a suitable high-boiling point solvent.

    • Deposit the solution onto the substrate using a solution-shearing technique. This method allows for the controlled deposition of highly crystalline thin films.

  • Annealing: Anneal the device at an optimized temperature to improve the crystallinity and morphology of the semiconductor film.

  • Device Characterization: Measure the electrical characteristics of the OFET using a semiconductor parameter analyzer to determine key performance metrics such as field-effect mobility (μ), on/off current ratio, and threshold voltage (V_th). A mobility of 0.25 cm²/V.s was achieved for a poly(terthiophene acrylic acid) based OFET.[1]

Structure-Property Relationships:

The electronic properties of thienylacrylic acid derivatives can be systematically tuned by introducing different substituent groups.[5][6] For example, electron-donating groups on the thiophene ring will raise the HOMO level, while electron-withdrawing groups will lower it. This allows for the rational design of materials with specific energy levels to match the work functions of different electrode materials, thereby optimizing charge injection and overall device performance.

Conclusion

Thienylacrylic acid derivatives are a highly versatile class of organic materials with significant potential for application in electronic devices. Their straightforward synthesis via the Knoevenagel condensation, coupled with the ability to fine-tune their electronic properties through chemical modification, makes them an attractive area of research. The protocols and insights provided in this guide offer a solid foundation for scientists and researchers to explore and develop novel thienylacrylic acid-based materials for advanced electronic applications.

References

  • Cao, Q. (2024). Solution-processed thin-film materials for high-performance nanoelectronics.
  • Aw, K. C., et al. (2010). 3-((2′:2″,5″:2′′′-terthiophene)-3″-yl) acrylic acid as organic field effect transistor for dna sensing. In Proceedings of the Third International Conference on Biomedical Electronics and Devices, pages 159-162.
  • Guo, X., et al. (2012). Solution-Crystallized Organic Semiconductors with High Carrier Mobility and Air Stability.
  • Lei, T., & Pei, J. (2014). Design, Synthesis, and Structure–Property Relationships of Isoindigo-Based Conjugated Polymers. Accounts of Chemical Research, 47(4), 1138-1148.
  • Li, Y., et al. (2022). 15.51 % efficiency all-small-molecule organic solar cells achieved by symmetric thiazolyl substitution. Chemical Engineering Journal, 446, 137258.
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  • Paraschuk, D. Y., & Ponomarenko, S. A. (2020). Impact of terminal substituents on the electronic, vibrational and optical properties of thiophene–phenylene co-oligomers. Physical Chemistry Chemical Physics, 22(34), 18981-18993.
  • PubChem. (n.d.). 3-(2-Thienyl)acrylic acid. Retrieved from [Link]

  • Schab-Balcerzak, E., et al. (2019). Effect of thienyl units in cyanoacrylic acid derivatives toward dye-sensitized solar cells. Journal of Photochemistry and Photobiology A: Chemistry, 382, 111555.
  • Sha, W., et al. (2020). The effect of electron-withdrawing substituents in asymmetric anthracene derivative semiconductors.
  • Wang, J., et al. (2021). Structural similarity induced improvement in the performance of organic solar cells based on novel terpolymer donors.
  • Yadav, J. S., et al. (2004). Triphenylphosphine-Catalyzed Knoevenagel Condensation: A Mild, Solvent-Free and Efficient Protocol. European Journal of Organic Chemistry, 2004(3), 546-551.
  • Zhang, G., et al. (2013). Thienyl-substituted methanofullerene derivatives for organic photovoltaic cells.
  • Aljaafreh, M. J., & Hussein, R. K. (2024). Substituent effect on the electronic and optical properties of newly designed pyrrole derivatives using density functional theory. Open Physics, 22(1).
  • Jones, G. (2004).
  • Ponce Ortiz, R., et al. (2010). Organic n-channel field-effect transistors based on arylenediimide-thiophene derivatives. Journal of the American Chemical Society, 132(24), 8440-8452.
  • MINAR International Journal of Applied Sciences and Technology. (2023). organic solar cells. MINAR International Journal of Applied Sciences and Technology, 4(1), 1-7.
  • Risko, C., et al. (2004). Electronic properties of silole-based organic semiconductors. The Journal of chemical physics, 121(19), 9461-9473.
  • Mosimann, M., et al. (2007). Synthesis, crystal structures and properties of substituted-pyridyl functionalized bis(ethylenedithio)tetrathiafulvalene derivatives and their corresponding Ni(II) and Co(II) complexes. Inorganica Chimica Acta, 360(13), 3848-3854.
  • Al-Masoudi, N. A., et al. (2019). Synthesis and Characterization of Some New Esters Containing Heterocyclic and Derived From Azo Dyes. International Journal of Drug Delivery Technology, 9(2), 223-231.
  • Anthony, J. E. (2012). Functionalized anthrathienothiophenes: synthesis, properties, and integration into OFETs.
  • Jones, G. (1967). The Knoevenagel Condensation. In Organic Reactions (pp. 204-599). John Wiley & Sons, Inc.

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Application Notes and Protocols for the Esterification of 3-(2-Thienyl)acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Versatility of 3-(2-Thienyl)acrylic Acid Esters

This compound is an organic compound featuring a thiophene ring linked to an acrylic acid moiety.[1] This structure is of significant interest in medicinal chemistry and materials science due to the unique electronic properties imparted by the thienyl group and the reactive potential of the conjugated system and carboxylic acid.[1] While the parent acid has its applications, its ester derivatives are crucial intermediates and final products in the development of novel therapeutics and functional polymers. For instance, derivatives have been investigated as potential inhibitors for enzymes like glycogen synthase kinase-3β and have been used to create phenylalanine derivatives to improve the intestinal absorption of insulin.[2]

The conversion of the carboxylic acid to an ester is a fundamental transformation that allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability. This guide provides detailed protocols for two distinct and widely applicable esterification methods: the classic Fischer-Speier acid-catalyzed reaction and the milder, coupling agent-mediated Steglich esterification. The choice between these methods is dictated by the specific alcohol being used and the overall sensitivity of the substrate to acidic conditions or high temperatures.

Method 1: Fischer-Speier Esterification: The Classic Acid-Catalyzed Approach

Principle & Rationale:

The Fischer-Speier esterification is an equilibrium-controlled reaction where a carboxylic acid and an alcohol react in the presence of a strong acid catalyst to form an ester and water.[3] The mechanism involves protonation of the carboxylic acid's carbonyl oxygen by the catalyst (e.g., H₂SO₄, p-TsOH), which enhances the electrophilicity of the carbonyl carbon.[4][5] The alcohol then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate, which subsequently eliminates water to yield the ester.[4][5]

To achieve high yields, the equilibrium must be shifted towards the products. This is typically accomplished by one of two strategies:

  • Using a large excess of the alcohol, which also often serves as the reaction solvent.[5][6]

  • Removing water as it is formed, often through azeotropic distillation using a Dean-Stark apparatus.[3]

This method is robust, cost-effective, and well-suited for simple, non-sterically hindered primary or secondary alcohols that are stable in strong acid.[3]

Detailed Protocol: Synthesis of Ethyl 3-(2-Thienyl)acrylate

Materials and Reagents:

  • This compound (predominantly trans)

  • Ethanol (anhydrous, excess)

  • Sulfuric acid (concentrated, 98%)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of this compound in 100 mL of anhydrous ethanol.

  • Catalyst Addition: While stirring, carefully add 1 mL of concentrated sulfuric acid dropwise to the solution. Caution: This addition is exothermic.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80°C) using a heating mantle. Let the reaction proceed for 4-6 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), using a suitable eluent system (e.g., 4:1 Hexanes:Ethyl Acetate). The disappearance of the starting carboxylic acid spot and the appearance of a new, less polar ester spot indicates reaction progression.

  • Workup - Quenching and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 200 mL of ice-cold water. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash sequentially with 100 mL of water and 100 mL of brine. This removes residual salts and water-soluble impurities.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and collect the filtrate.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ethyl 3-(2-Thienyl)acrylate.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel to obtain the pure ester.

Method 2: Steglich Esterification: A Mild, Carbodiimide-Mediated Approach

Principle & Rationale:

The Steglich esterification is a powerful and mild method for forming esters from carboxylic acids and alcohols using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[7] This reaction is particularly advantageous for substrates that are sensitive to acid or heat, or for coupling sterically hindered components.[8][9]

The mechanism proceeds under neutral, room-temperature conditions.[7] The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate.[8] DMAP, a superior nucleophile to the alcohol, then intercepts this intermediate to form a reactive N-acylpyridinium salt.[7][8] This "active ester" is readily attacked by the alcohol to furnish the desired ester, regenerating the DMAP catalyst. The driving force is the formation of the highly stable and insoluble byproduct, dicyclohexylurea (DCU), which precipitates from the reaction mixture and can be easily removed by filtration.[8][10]

Detailed Protocol: Synthesis of a Generic 3-(2-Thienyl)acrylate Ester

Materials and Reagents:

  • This compound

  • Alcohol (1.0-1.2 equivalents)

  • N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 equivalents)

  • 4-Dimethylaminopyridine (DMAP, 0.1 equivalents)

  • Dichloromethane (DCM, anhydrous)

  • 1M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, inert gas supply (N₂ or Ar)

  • Syringes and needles

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq), the desired alcohol (1.1 eq), and DMAP (0.1 eq).

  • Solvent Addition: Add anhydrous dichloromethane via syringe to dissolve the reagents. Stir the solution until all solids are dissolved.

  • Cooling: Cool the reaction flask to 0°C using an ice-water bath.

  • DCC Addition: Dissolve DCC (1.1 eq) in a small amount of anhydrous DCM and add it dropwise to the cooled reaction mixture over 5-10 minutes. A white precipitate (DCU) will begin to form.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-12 hours.[10]

  • Reaction Monitoring: Monitor the reaction by TLC for the consumption of the starting acid.

  • Workup - Byproduct Removal: Once the reaction is complete, filter the mixture through a pad of Celite or a sintered glass funnel to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of cold DCM.

  • Washing: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). The acidic wash removes residual DMAP, and the basic wash removes any unreacted carboxylic acid.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and collect the filtrate.

  • Solvent Removal and Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude ester by flash column chromatography on silica gel.

Comparative Summary of Esterification Protocols

ParameterFischer-Speier EsterificationSteglich Esterification
Catalyst/Reagents Strong acid (H₂SO₄, p-TsOH)DCC (Coupling Agent), DMAP (Catalyst)[11][12]
Solvent Excess alcohol or non-polar solvent (e.g., Toluene)Anhydrous aprotic solvent (DCM, THF)
Temperature Reflux (60-110°C)[3]0°C to Room Temperature[7][10]
Reaction Time 1-10 hours[3]3-12 hours
Typical Yields Moderate to High (can be equilibrium-limited)High to Excellent (>80%)[9]
Key Advantages Inexpensive reagents, simple setup.Mild conditions, high yields, broad substrate scope, suitable for sensitive molecules.[8][9]
Key Disadvantages Harsh acidic conditions, high temperature, not suitable for sensitive substrates.More expensive reagents, DCU byproduct can complicate purification, DCC is a sensitizer.

Safety and Handling Precautions

All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • This compound: Causes skin, eye, and respiratory irritation. Avoid breathing dust.[13][14][15]

  • Concentrated Sulfuric Acid: Highly corrosive. Causes severe skin and eye burns. Handle with extreme care.

  • DCC (Dicyclohexylcarbodiimide): A potent skin sensitizer and allergen. Avoid all contact with skin. It is also toxic.

  • DMAP (4-Dimethylaminopyridine): Toxic and corrosive. Can be absorbed through the skin.

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize inhalation and skin contact.

Dispose of all chemical waste in accordance with institutional and local regulations.

Visualized Workflows and Mechanisms

General Experimental Workflow

This diagram outlines the universal steps from starting materials to the final purified product for a typical esterification reaction.

G cluster_start Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Acid + Alcohol Setup Dissolve in Solvent & Combine Reactants->Setup Reagents Catalyst / Coupling Agents Reagents->Setup Reaction Stir at Temp (Heat or RT) Setup->Reaction Quench Quench / Filter Reaction->Quench Extract Extraction & Washing Quench->Extract Purify Dry & Concentrate Column Chromatography Extract->Purify Product Purified Ester Purify->Product

Caption: General workflow for esterification synthesis.

Simplified Steglich Esterification Mechanism

This diagram illustrates the key activation steps in the DMAP-catalyzed Steglich esterification.

G Acid R-COOH (Carboxylic Acid) O_Acyl O-Acylisourea (Active Intermediate) Acid->O_Acyl DCC DCC DCC->O_Acyl N_Acyl N-Acylpyridinium (Highly Reactive) O_Acyl->N_Acyl + DMAP DCU DCU (Byproduct) O_Acyl->DCU forms DMAP DMAP Ester R-COOR' (Ester) N_Acyl->Ester + R'-OH Alcohol R'-OH (Alcohol)

Caption: Key intermediates in the Steglich esterification.

References

  • Title: Esterification of 3,5-dinitrobenzoic acid with 2- hydroxyethyl methacrylate polymers - JOCPR Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

  • Title: Simple Method for the Esterification of Carboxylic Acids Source: Organic Chemistry Portal URL: [Link]

  • Title: Fischer Esterification Source: Organic Chemistry Portal URL: [Link]

  • Title: Process for producing acrylic or methacrylic esters Source: European Patent Office URL: [Link]

  • Title: Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification) Source: Master Organic Chemistry URL: [Link]

  • Title: PROCESS FOR THE SYNTHESIS OF ESTERS OF ACRYLIC ACID Source: Google Patents URL
  • Title: How do I synthesize acrylic ester? Source: ResearchGate URL: [Link]

  • Title: Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives Source: National Institutes of Health (NIH) URL: [Link]

  • Title: WO2005030696A1 - Process for the production of acrylic acid esters containing carboxyl groups Source: Google Patents URL
  • Title: Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions Source: Master Organic Chemistry URL: [Link]

  • Title: Steglich Esterification Source: Organic Chemistry Portal URL: [Link]

  • Title: US3458561A - Esterification of acrylic acid Source: Google Patents URL
  • Title: Synthesis, polymerization, and characterization of terpenoid acrylates Source: American Chemical Society URL: [Link]

  • Title: 08.08 Esterification of Carboxylic Acids Source: YouTube URL: [Link]

  • Title: US20120203028A1 - Process for the preparation of pure acrylate esters Source: Google Patents URL
  • Title: Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Experimental and Kinetic Study of Esterification of Acrylic Acid with Ethanol Using Homogeneous Catalyst Source: ResearchGate URL: [Link]

  • Title: US2917538A - Process for the production of acrylic acid esters Source: Google Patents URL
  • Title: Fischer–Speier esterification Source: Wikipedia URL: [Link]

  • Title: Reactions of acryl thioamides with iminoiodinanes as a one-step synthesis of N-sulfonyl-2,3-dihydro-1,2-thiazoles Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Steglich esterification Source: Grokipedia URL: [Link]

  • Title: SAFETY DATA SHEET - this compound Source: Thermo Fisher Scientific URL: [Link]

  • Title: How to purify Acrylic Acid Source: Reddit URL: [Link]

  • Title: US6838515B2 - Process for the preparation of esters of (meth)
  • Title: Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism... Source: RSC Publishing URL: [Link]

  • Title: Steglich esterification Source: Wikipedia URL: [Link]

  • Title: SAFETY DATA SHEET - trans-3-(3-Thienyl)acrylic acid Source: Thermo Fisher Scientific URL: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2-Thienyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 3-(2-thienyl)acrylic acid. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to overcome common challenges and optimize your reaction outcomes. This resource is structured to address specific issues you may encounter, explaining the underlying chemical principles to empower your experimental choices.

Troubleshooting Guide: Addressing Low Yield

Low yield is a frequent challenge in the synthesis of this compound. This section breaks down potential causes and provides actionable solutions.

Problem 1: The reaction appears sluggish or incomplete.

Possible Cause: Inadequate reaction conditions, including temperature, time, or catalyst activity. The synthesis of this compound, often achieved through a Perkin or Knoevenagel condensation, requires specific conditions to proceed efficiently.[1][2]

Solutions:

  • Temperature and Reaction Time: The Perkin reaction, a common method for this synthesis, often necessitates high temperatures and prolonged reaction times.[3] If you are observing a slow reaction, consider gradually increasing the temperature and extending the reaction duration. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) to determine the optimal endpoint.

  • Catalyst Choice and Condition: The choice of base is critical. In the Perkin reaction, an alkali salt of the acid anhydride, such as anhydrous sodium acetate, is typically used.[1][3] Ensure the base is anhydrous, as moisture can inhibit the reaction.[3] For Knoevenagel condensations, weak amine bases like piperidine or pyridine are commonly employed.[2][4] The Doebner modification of the Knoevenagel condensation specifically utilizes pyridine, which also facilitates a subsequent decarboxylation step when malonic acid is used.[2][5]

  • Reagent Purity: The purity of your starting materials, thiophene-2-carboxaldehyde and the acid anhydride (e.g., acetic anhydride) or active methylene compound (e.g., malonic acid), is paramount. Impurities can interfere with the reaction and lead to the formation of side products.

Problem 2: Significant formation of side products is observed.

Possible Cause: Competing side reactions, such as self-condensation of the aldehyde or anhydride, can reduce the yield of the desired product.

Solutions:

  • Control of Stoichiometry: Carefully control the molar ratios of your reactants. An excess of the aldehyde or the active methylene compound might be necessary to drive the reaction to completion, but a large excess can promote side reactions.

  • Reaction Conditions: As mentioned, maintaining the optimal temperature is crucial. Excessively high temperatures can lead to decomposition of reactants or products and favor side reactions. The thiophene ring itself is generally stable but can be susceptible to certain reaction conditions.[6]

Problem 3: Difficulty in isolating and purifying the final product.

Possible Cause: The solubility characteristics of this compound and the presence of impurities can complicate the purification process.

Solutions:

  • Crystallization: Recrystallization is a powerful technique for purifying solid compounds. This compound is a solid at room temperature with a melting point of 145-148 °C.[7][8] It is soluble in solvents like DMSO and methanol.[7][8] Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures, allowing for effective crystallization. Recrystallization from water has been shown to be an effective purification method for similar acrylic acids.[9]

  • Extraction: If the crude product is an oil or contains liquid impurities, a liquid-liquid extraction can be employed. Ensure you are using immiscible solvents and that the pH of the aqueous layer is adjusted to ensure the carboxylic acid is in its desired form (protonated for extraction into an organic solvent, or deprotonated as a salt to remain in the aqueous layer).

  • Chromatography: For challenging separations, column chromatography can be a valuable tool. Select an appropriate stationary phase (e.g., silica gel) and a suitable mobile phase to effectively separate the desired product from impurities.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound.

Q1: What is the most common synthetic route for this compound?

The Perkin reaction and the Knoevenagel condensation are two of the most widely used methods.[1][2] The Perkin reaction involves the condensation of an aromatic aldehyde (thiophene-2-carboxaldehyde) with an acid anhydride (like acetic anhydride) in the presence of the alkali salt of the acid.[1][10] The Knoevenagel condensation utilizes an active methylene compound, such as malonic acid, which reacts with the aldehyde in the presence of a weak base.[2]

Q2: What is the role of pyridine in the Knoevenagel condensation with malonic acid?

In the Doebner modification of the Knoevenagel condensation, pyridine serves a dual purpose.[2][5] It acts as a weak base to catalyze the initial condensation reaction between thiophene-2-carboxaldehyde and malonic acid.[2] Additionally, upon heating, pyridine facilitates the decarboxylation of the intermediate, leading to the formation of the α,β-unsaturated carboxylic acid.[2][5]

Q3: My final product is a yellow solid. Is this expected?

Yes, this compound is typically described as a slightly beige to yellow needle-like crystalline solid.[11][12] The color can vary depending on the purity of the product.

Q4: What are some common impurities I might encounter?

Common impurities can include unreacted starting materials (thiophene-2-carboxaldehyde, malonic acid, or acetic anhydride), side products from self-condensation reactions, and residual solvent. Proper purification techniques, as described in the troubleshooting section, are essential to remove these impurities.

Q5: How can I confirm the identity and purity of my synthesized this compound?

Several analytical techniques can be used:

  • Melting Point: A sharp melting point in the range of 145-148 °C is a good indicator of purity.[7][8]

  • Spectroscopy:

    • ¹H NMR and ¹³C NMR: These techniques will provide detailed structural information about the molecule, confirming the presence of the thiophene ring, the acrylic acid moiety, and the correct connectivity.

    • FTIR: Infrared spectroscopy will show characteristic peaks for the carboxylic acid (O-H and C=O stretches) and the carbon-carbon double bond.

  • Mass Spectrometry: This will confirm the molecular weight of the compound (154.18 g/mol ).[12][13]

Reaction Mechanism and Troubleshooting Workflow

To further aid in your understanding and troubleshooting efforts, the following diagrams illustrate the reaction mechanism and a logical workflow for addressing low yield.

Perkin_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Aldol Addition cluster_step3 Step 3: Acylation & Elimination cluster_step4 Step 4: Hydrolysis A Acetic Anhydride C Enolate A->C Deprotonation B Acetate (Base) E Alkoxide Intermediate C->E Nucleophilic Attack D Thiophene-2- carboxaldehyde D->E F Acetylated Intermediate E->F Acylation G Mixed Anhydride F->G Elimination H This compound (Product) G->H Hydrolysis I Acetic Acid G->I Hydrolysis Troubleshooting_Workflow start Low Yield Observed check_reaction Reaction Incomplete? start->check_reaction check_side_products Side Products Present? check_reaction->check_side_products No optimize_conditions Optimize Reaction Conditions: - Increase Temperature/Time - Check Catalyst Activity - Verify Reagent Purity check_reaction->optimize_conditions Yes check_purification Purification Issues? check_side_products->check_purification No adjust_stoichiometry Adjust Reactant Stoichiometry check_side_products->adjust_stoichiometry Yes improve_purification Improve Purification: - Recrystallization - Extraction - Chromatography check_purification->improve_purification Yes end Improved Yield check_purification->end No optimize_conditions->end adjust_stoichiometry->end improve_purification->end

Caption: Troubleshooting Workflow for Low Yield in Synthesis.

Experimental Protocol: Knoevenagel-Doebner Synthesis

This protocol outlines a general procedure for the synthesis of this compound via the Knoevenagel-Doebner condensation.

Materials:

  • Thiophene-2-carboxaldehyde

  • Malonic acid

  • Pyridine

  • Hydrochloric acid (concentrated)

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine thiophene-2-carboxaldehyde and malonic acid in a 1:1.2 molar ratio.

  • Add pyridine as the solvent and catalyst. Use enough pyridine to dissolve the reactants upon gentle warming.

  • Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will neutralize the pyridine and precipitate the crude product.

  • Filter the precipitated solid using a Buchner funnel and wash it thoroughly with cold deionized water to remove any remaining salts.

  • Dry the crude product in a vacuum oven.

  • Recrystallize the crude this compound from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the purified product.

  • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Determine the yield and characterize the final product using melting point analysis and spectroscopic methods.

Quantitative Data Summary

ParameterValueSource
Molecular Weight 154.18 g/mol [12][13]
Appearance Slightly beige to yellow needle-like crystalline solid[11][12]
Melting Point 145-148 °C[7][8]
Solubility DMSO, Methanol[7][8]
Storage Conditions Inert atmosphere, Room Temperature[7][12]

References

  • Pharmaffiliates. CAS No : 1124-65-8 | Product Name : this compound. [Link]

  • Chemistry LibreTexts. Perkin Reaction. [Link]

  • J&K Scientific LLC. Perkin Reaction. [Link]

  • BYJU'S. Perkin Reaction Mechanism. [Link]

  • Georganics. (2E)-3-(2-Thienyl)acrylic acid - High purity | EN. [Link]

  • MDPI. Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. [Link]

  • TutorChase. What are the key features of a Perkin reaction?. [Link]

  • PubChem. This compound | C7H6O2S | CID 735981. [Link]

  • MDPI. Heterologous Production of Acrylic Acid: Current Challenges and Perspectives. [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]

  • Wikipedia. Knoevenagel condensation. [Link]

  • Organic Syntheses. β,β-DIMETHYLACRYLIC ACID. [Link]

  • Longdom Publishing. A Concise Introduction of Perkin Reaction. [Link]

  • Chemistry Stack Exchange. Perkin reaction for aliphatic aldehydes. [Link]

  • Wikipedia. Perkin reaction. [Link]

  • ResearchGate. Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. [Link]

  • Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review. [Link]

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Technical Support Center: Purification of 3-(2-Thienyl)acrylic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in drug development who are utilizing 3-(2-thienyl)acrylic acid in their work. Recrystallization is a powerful technique for purifying solid compounds, but its success hinges on a clear understanding of the underlying principles and meticulous execution. This document provides in-depth, experience-based answers to common challenges encountered during the recrystallization of this compound, moving beyond procedural steps to explain the critical reasoning behind each recommendation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound won't fully dissolve in the hot solvent, even after adding a significant amount. What's going wrong?

A1: Root Cause Analysis & Solution Pathway

This is a frequent issue that typically points to one of two primary causes: an inappropriate solvent choice or the presence of insoluble impurities.

  • Solvent Selection is Paramount: The ideal recrystallization solvent will dissolve the solute (this compound) completely at its boiling point but poorly at low temperatures.[1] this compound is soluble in organic solvents like methanol and DMSO.[2][3] However, for recrystallization, a solvent system where solubility is highly temperature-dependent is preferred. Water is often a good choice for polar organic acids due to its non-toxic and non-flammable nature, but it's crucial to confirm solubility characteristics.[4] If the compound has limited solubility even when hot, you may have selected a solvent in which it is simply not soluble enough.

  • Insoluble Impurities: Your starting material may contain impurities that are insoluble in your chosen solvent at any temperature.[5] These could be inorganic salts or byproducts from the synthesis of the acid.

Troubleshooting Steps:

  • Small-Scale Solubility Test: Before committing your entire batch, perform a small-scale test. Place a small amount of your crude product in a test tube and add a few drops of the chosen solvent. Heat the mixture. If it dissolves completely, it's a potentially good solvent. If a significant portion remains undissolved, you should consider a different solvent or a solvent mixture.

  • Hot Filtration: If you observe that a majority of your compound dissolves but a small amount of solid material remains, this is indicative of insoluble impurities.[5] In this case, you must perform a hot filtration. This involves quickly filtering the hot, saturated solution to remove the insoluble material before allowing the filtrate to cool.[5] To prevent premature crystallization in the funnel, it is advisable to use a stemless funnel and preheat it.[6]

Q2: I've dissolved my compound and let it cool, but no crystals are forming. What should I do?

A2: Inducing Crystallization: Overcoming Supersaturation

The failure of crystals to form from a cooled solution is known as supersaturation. The solution holds more dissolved solute than it theoretically should at that temperature. Here are several techniques to induce crystallization, in order of recommended application:

  • Patience is Key: Crystallization can sometimes be a slow process.[7] Ensure you have allowed sufficient time for the solution to cool undisturbed.

  • Scratching the Surface: Gently scratching the inside of the flask with a glass rod at the surface of the solution can initiate crystallization.[1][8] The microscopic scratches on the glass provide nucleation sites where crystals can begin to form.

  • Seed Crystals: If you have a small amount of pure this compound, adding a "seed crystal" to the supersaturated solution can provide a template for crystal growth.[6][8]

  • Drastic Cooling: If the above methods fail, further cooling the solution in an ice-water bath can decrease the solubility of the compound and promote crystallization.[1][6]

  • Reducing Solvent Volume: It's possible that too much solvent was initially added.[8] If the solution is not supersaturated, no amount of cooling or scratching will induce crystallization. In this case, gently heat the solution to evaporate some of the solvent, and then allow it to cool again.

Q3: My compound "oiled out" instead of forming crystals. How can I fix this and prevent it from happening again?

A3: Understanding and Preventing Oiling Out

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.[6] This often happens when the melting point of the compound is lower than the boiling point of the solvent, or when the concentration of impurities is high. The reported melting point of this compound is in the range of 145-148 °C.[2][3]

Immediate Remediation:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent to lower the saturation point.

  • Slow Cooling: Allow the solution to cool much more slowly. A slower cooling rate provides more time for the molecules to arrange themselves into a crystal lattice.

Preventative Measures:

  • Solvent Choice: Select a solvent with a lower boiling point, if possible, while still maintaining the desired solubility profile.

  • Purity of Starting Material: If the crude material is highly impure, consider a preliminary purification step before recrystallization.

Q4: My final product has a low melting point and a wide melting range. What does this indicate?

A4: Interpreting Melting Point Data

The melting point is a critical indicator of purity. A pure crystalline solid will have a sharp, well-defined melting point. A low and broad melting range is a strong indication that your sample is still impure. The presence of impurities disrupts the crystal lattice, requiring less energy to break the intermolecular forces.

Corrective Actions:

  • Second Recrystallization: It is likely that a single recrystallization was insufficient to remove all the impurities. A second recrystallization using the same or a different solvent system is often necessary.

  • Thorough Drying: Ensure your crystals are completely dry.[4] Residual solvent can depress the melting point. Dry the crystals under vacuum until a constant weight is achieved.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general framework. The optimal solvent and volumes should be determined experimentally.

  • Solvent Selection: Based on small-scale tests, select an appropriate solvent (e.g., a water-ethanol mixture). The ideal solvent should show high solubility at elevated temperatures and low solubility at room temperature or below.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently while stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a pre-warmed stemless funnel.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

  • Analysis: Determine the melting point of the recrystallized product to assess its purity.

Data Presentation

PropertyValueSource
Melting Point 145-148 °C[2][3]
Appearance Yellow Solid[9]
Solubility DMSO, Methanol[2][3]

Visualizing the Workflow and Troubleshooting

Recrystallization Workflow

G cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Analysis Start Crude this compound Solvent Select Appropriate Solvent Start->Solvent Dissolve Dissolve in Minimum Hot Solvent Solvent->Dissolve Insoluble Insoluble Impurities Present? Dissolve->Insoluble HotFilter Hot Filtration Insoluble->HotFilter Yes Cool Cool to Room Temperature Insoluble->Cool No HotFilter->Cool IceBath Cool in Ice Bath Cool->IceBath Crystals Crystals Form? IceBath->Crystals Induce Induce Crystallization (Scratch, Seed) Crystals->Induce No Isolate Isolate via Suction Filtration Crystals->Isolate Yes Induce->Crystals Wash Wash with Cold Solvent Isolate->Wash Dry Dry Under Vacuum Wash->Dry Analyze Analyze Purity (Melting Point) Dry->Analyze

Caption: Standard workflow for the recrystallization of this compound.

Troubleshooting Logic

G cluster_dissolution_issues Dissolution Problems cluster_crystallization_issues Crystallization Problems cluster_purity_issues Purity Problems Start Problem Encountered NoDissolve Compound Won't Dissolve Start->NoDissolve During Dissolution NoCrystals No Crystals Form Start->NoCrystals During Cooling OilingOut Compound 'Oiled Out' Start->OilingOut During Cooling LowMP Low/Broad Melting Point Start->LowMP Post-Isolation Action_Solvent Re-evaluate Solvent Choice NoDissolve->Action_Solvent Action_HotFilter Perform Hot Filtration NoDissolve->Action_HotFilter Action_Induce Induce Crystallization (Scratch/Seed/Cool) NoCrystals->Action_Induce Action_SolventVol Reduce Solvent Volume NoCrystals->Action_SolventVol Action_Reheat Reheat, Add Solvent, Cool Slowly OilingOut->Action_Reheat Action_Recrystallize Perform Second Recrystallization LowMP->Action_Recrystallize Action_Dry Ensure Thorough Drying LowMP->Action_Dry

Caption: Decision tree for troubleshooting common recrystallization issues.

References

  • Recrystallization. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • Chem 267. Recrystallization - Part 2. (n.d.). University of Massachusetts. Retrieved from [Link]

  • Recrystallization Process Questions. (2017, April 23). Chemistry Stack Exchange. Retrieved from [Link]

  • Recrystallization and Melting Point Analysis. (2022, December 5). YouTube. Retrieved from [Link]

  • Recrystallisation Help. (2020, October 30). Reddit. Retrieved from [Link]

  • This compound | C7H6O2S | CID 735981. (n.d.). PubChem. Retrieved from [Link]

  • This compound. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • (2E)-3-(2-Thienyl)acrylic acid. (n.d.). Georganics. Retrieved from [Link]

  • Problems with Recrystallisations. (n.d.). University of York. Retrieved from [Link]

  • Method of determining impurity in acrylic acid. (n.d.). Google Patents.
  • Synthesis and spectral characterization of potential impurities of tiaprofenic acid. (n.d.). TSI Journals. Retrieved from [Link]

  • PREC Investigates Acrylic Resin Solubility in Different Solvents. (n.d.). Prechem. Retrieved from [Link]

  • Kofler, L., & Kofler, A. (1948). Thermo-Mikro-Methoden zur Kennzeichnung organischer Stoffe und Stoffgemische. Universitätsverlag Wagner.
  • Kofler, L., & Kofler, A. (1948). Mikro-Methoden zur Kennzeichnung organischer Stoffe und Stoffgemische. Google Books.

Sources

Technical Support Center: A Researcher's Guide to Byproduct Removal in Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the Knoevenagel condensation. As a Senior Application Scientist, I've designed this guide to provide you, my fellow researchers and drug development professionals, with practical, in-depth solutions to a common bottleneck in this classic C-C bond-forming reaction: the removal of persistent byproducts. This guide moves beyond simple protocols to explain the underlying chemistry, empowering you to make informed decisions for a successful purification.

Troubleshooting Guide: Isolating Your Target Compound

This section addresses specific purification challenges you may encounter post-reaction.

Issue 1: My TLC analysis shows a significant amount of unreacted aldehyde.

Q: My Knoevenagel condensation has gone to completion, but a stubborn spot corresponding to the starting aldehyde remains. How can I efficiently remove it?

A: Unreacted aldehydes are a frequent impurity. The most effective removal strategy depends on the aldehyde's properties. For aromatic aldehydes like benzaldehyde, a highly selective method is an aqueous extraction with sodium bisulfite.[1][2][3]

  • The Chemistry Behind the Method: The bisulfite ion (HSO₃⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This forms a water-soluble bisulfite adduct, a type of salt, which is easily partitioned into the aqueous phase during a liquid-liquid extraction.[2][3] Most organic products of the Knoevenagel condensation will not react and will remain in the organic layer.

  • Expert Insight: It is crucial to use a freshly prepared saturated solution of sodium bisulfite for optimal results.[3] The reaction is reversible; if you need to recover the aldehyde for any reason, the adduct can be decomposed by making the aqueous layer basic (e.g., with NaOH), which regenerates the aldehyde that can then be extracted back into an organic solvent.[2][3]

Experimental Protocol: Sodium Bisulfite Wash for Aldehyde Removal
  • Dissolution: Dissolve your crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) and transfer it to a separatory funnel.

  • Extraction: Add an equal volume of a freshly prepared, saturated aqueous sodium bisulfite solution. Shake the funnel vigorously for 1-2 minutes to ensure thorough mixing.

  • Phase Separation: Allow the layers to separate. The aqueous layer, now containing the aldehyde-bisulfite adduct, is typically the bottom layer (confirm by adding a few drops of water).[2]

  • Work-up: Carefully drain and discard the lower aqueous layer. Wash the remaining organic layer sequentially with deionized water and then with brine (saturated aqueous NaCl) to remove any residual water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield your purified product.[2]

Issue 2: My product is contaminated with an acidic impurity.

Q: After my reaction, I've noticed a byproduct that streaks on the TLC plate, and my NMR spectrum shows a carboxylic acid proton. What is this, and how do I remove it?

A: This is a classic signature of benzoic acid or a similar carboxylic acid, formed from the air-oxidation of the starting aldehyde (e.g., benzaldehyde).[1] This is especially common if the reaction was run for an extended period or exposed to air.

  • Causality: Aldehydes, particularly aromatic ones, are susceptible to oxidation, a process that can be accelerated by light and air. The resulting carboxylic acid can complicate purification due to its polarity.

  • Solution: A simple and effective method is a basic aqueous wash. By washing the crude product (dissolved in an organic solvent) with a dilute basic solution like 5-10% sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), you can deprotonate the acidic byproduct.[1]

    • R-COOH + NaHCO₃ → R-COO⁻Na⁺ + H₂O + CO₂

    The resulting carboxylate salt is ionic and highly soluble in water, allowing for its easy removal by extraction into the aqueous layer.[1]

Issue 3: My desired product and a byproduct have very similar polarities.

Q: I'm struggling to separate my product from a byproduct using column chromatography because their Rf values are nearly identical. What are my options?

A: This is a challenging but common scenario. When chromatographic separation is inefficient, recrystallization is often the most powerful purification technique, provided your product is a solid.

  • Principle of Recrystallization: This technique relies on the differences in solubility between your desired compound and the impurity in a given solvent system at different temperatures. An ideal recrystallization solvent will dissolve your product well at high temperatures but poorly at low temperatures, while the impurity remains soluble at both temperatures.

  • Field-Proven Insight: For many Knoevenagel products, such as trans-cinnamic acid and its derivatives, mixed solvent systems are highly effective.[4] A common and effective system is a mixture of methanol and water or ethanol and water.[4][5] The product is typically soluble in the alcohol ("soluble solvent") and insoluble in water ("insoluble solvent").[4]

Experimental Protocol: Mixed-Solvent Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot "soluble solvent" (e.g., ethanol) to your crude product to just dissolve it.[4]

  • Induce Precipitation: While the solution is still hot, add the "insoluble solvent" (e.g., water) dropwise until the solution becomes faintly cloudy, indicating the saturation point has been reached.[4]

  • Re-dissolution: Add a few more drops of the hot "soluble solvent" until the solution becomes clear again.[4]

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice-water bath for 10-20 minutes to maximize crystal formation.[4]

  • Isolation: Collect the purified crystals by suction filtration, washing them with a small amount of the cold recrystallization solvent mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in a Knoevenagel condensation?

A1: Aside from unreacted starting materials, the primary byproduct is water, which is formed during the condensation step.[6][7] Its removal, often by azeotropic distillation, can help drive the reaction equilibrium towards the product.[6] Other common byproducts include self-condensation products of the aldehyde or ketone if a strong base is used, and Michael adducts if the active methylene compound can add to the α,β-unsaturated product.

Q2: How does the choice of catalyst affect byproduct formation and removal?

A2: The catalyst choice is critical. Weak bases like piperidine or pyridine are typically used to deprotonate the active methylene compound without promoting the self-condensation of the aldehyde or ketone starting material.[8] Using a strong base can lead to these undesirable side reactions.[8] Modern, greener protocols often use heterogeneous or recyclable catalysts which can be removed by simple filtration, simplifying the work-up procedure significantly.[9]

Q3: My product is an oil, so I can't use recrystallization. What is the best alternative to chromatography?

A3: If your product is a thermally stable oil, distillation (simple, fractional, or vacuum) can be an excellent purification method, especially for removing non-volatile impurities. This technique separates compounds based on differences in their boiling points. For instance, unreacted benzaldehyde has a boiling point of 179 °C and can be removed by distillation if the desired product has a significantly different boiling point.[1]

Data Summary & Visualization

Table 1: Common Byproducts and Recommended Removal Strategies
Byproduct TypeCommon Example(s)Primary CauseRecommended Removal MethodKey Principle
Unreacted AldehydeBenzaldehydeIncomplete reactionAqueous wash with sodium bisulfiteFormation of a water-soluble adduct[1][2]
Acidic ImpurityBenzoic AcidAir oxidation of aldehydeAqueous wash with dilute base (e.g., NaHCO₃)Deprotonation to a water-soluble salt[1]
Unreacted Active MethyleneDiethyl malonateIncomplete reactionColumn Chromatography or Aqueous ExtractionSeparation based on polarity differences
CatalystPiperidine, PyridineReaction componentAcidic wash (e.g., dilute HCl)Formation of a water-soluble ammonium salt
Diagram 1: Purification Strategy Decision Workflow

This diagram outlines a logical workflow for selecting the appropriate purification technique based on the nature of the impurities present in your crude Knoevenagel condensation product.

PurificationWorkflow start Crude Product Analysis (TLC, NMR) impurity_check Identify Major Impurity start->impurity_check aldehyde Unreacted Aldehyde impurity_check->aldehyde Aldehyde Spot acid Acidic Byproduct impurity_check->acid Acidic Spot polar_non_ionic Polar, Non-ionic Impurity (Similar Rf) impurity_check->polar_non_ionic Close Spots other Other Impurities impurity_check->other Multiple Spots bisulfite_wash Perform Sodium Bisulfite Wash aldehyde->bisulfite_wash base_wash Perform Basic (e.g., NaHCO3) Wash acid->base_wash recrystallize Recrystallization polar_non_ionic->recrystallize chromatography Column Chromatography other->chromatography end Pure Product bisulfite_wash->end base_wash->end recrystallize->end chromatography->end

Caption: Decision workflow for purification.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Reaction Mixtures Containing Benzaldehyde. Benchchem.
  • Thermo Fisher Scientific.
  • BenchChem. (2025).
  • Wikipedia.
  • BenchChem. (2025).
  • Chemistry LibreTexts. (2022). 3.
  • YouTube. (2020). Recrystallization of Cinnamic acid and Tryptamine Part I.
  • BenchChem. (2025). Application Note: Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite.
  • University of Rochester, Department of Chemistry. Workup: Aldehydes.
  • YouTube. (2023).
  • Boucher, M. M., et al. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development.

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Technical Support Center: Synthesis of 3-(2-Thienyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-(2-thienyl)acrylic acid. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during its synthesis via the Knoevenagel condensation. Our goal is to provide you with the mechanistic insights and practical solutions needed to optimize your reaction outcomes, ensuring high yield and purity.

Core Synthesis Protocol: Knoevenagel-Doebner Condensation

The most reliable and common method for synthesizing this compound is the Knoevenagel condensation, specifically using the Doebner modification. This involves the reaction of 2-thiophenecarboxaldehyde with malonic acid in the presence of a basic catalyst, typically pyridine with a catalytic amount of piperidine.[1] The reaction proceeds through a condensation-decarboxylation sequence.

Baseline Recommended Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve malonic acid (1.1 eq) and 2-thiophenecarboxaldehyde (1.0 eq) in pyridine (2-3 volumes).

  • Catalyst Addition: Add piperidine (0.1 eq) to the mixture.

  • Heating: Heat the reaction mixture to 80-90 °C for 2-4 hours, or until TLC analysis indicates the consumption of the aldehyde.

  • Workup: Cool the mixture to room temperature and pour it into a beaker containing crushed ice and concentrated hydrochloric acid. This will precipitate the crude product.

  • Isolation: Filter the solid precipitate, wash thoroughly with cold water to remove pyridine hydrochloride and unreacted malonic acid.

  • Purification: Recrystallize the crude solid from an appropriate solvent (e.g., ethanol/water mixture) to yield pure this compound as a yellow solid.[2]

Reaction Pathway and Potential Side Reactions

The desired reaction proceeds via the formation of a carbanion from malonic acid, which attacks the aldehyde. Subsequent dehydration and decarboxylation yield the final product. However, several competing reactions can lower the yield and complicate purification.

Caption: Main reaction and side pathways in the synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Symptom / Observation Potential Cause(s) Recommended Solution & Scientific Rationale
Low Yield of Final Product 1. Incomplete Reaction: Insufficient heating time or temperature. 2. Premature Decarboxylation: Malonic acid decomposes before reacting with the aldehyde. 3. Michael Addition: The enolate of malonic acid adds to the α,β-unsaturated product, forming a 1,5-dicarbonyl byproduct.[3][4]Solution: 1. Monitor with TLC: Ensure the aldehyde spot has disappeared before workup. Extend heating time if necessary. 2. Controlled Heating: Do not exceed 100 °C. High temperatures can cause malonic acid to decarboxylate into acetic acid, which is unreactive.[5] 3. Stoichiometry Control: Use only a slight excess of malonic acid (e.g., 1.05-1.1 eq). A large excess increases the concentration of the nucleophilic enolate available for side reactions.[6]
Product is an Oily or Gummy Solid, Fails to Crystallize 1. Presence of Impurities: The Michael adduct or polymeric materials can act as crystallization inhibitors. 2. Incomplete Removal of Pyridine: Residual pyridine hydrochloride can trap moisture and create an oily consistency.Solution: 1. Purification: Attempt to purify a small sample via column chromatography (silica gel, hexane:ethyl acetate gradient) to isolate the pure product, which can then be used to seed the bulk solution. 2. Thorough Washing: During workup, ensure the precipitate is washed extensively with cold water until the filtrate's pH is neutral. A wash with cold, dilute HCl (e.g., 1M) can also be effective.
NMR Spectrum Shows Complex Multiplets, Not Clean Doublets for Vinyl Protons 1. Mixture of E/Z Isomers: While the E-isomer is thermodynamically favored, some Z-isomer might be present. 2. Presence of Michael Adduct: This byproduct will have complex aliphatic signals and may obscure the desired product's spectrum.Solution: 1. Isomer Equilibration: The Doebner modification strongly favors the formation of the more stable E-isomer.[7] If the Z-isomer is suspected, refluxing the purified product in a high-boiling solvent with a catalytic amount of iodine can promote isomerization to the E-form. 2. Recrystallization: A careful recrystallization is often sufficient to remove the more polar Michael adduct.
Reaction Mixture Turns Dark Brown or Black Polymerization/Decomposition: The aldehyde or the α,β-unsaturated product may be unstable at elevated temperatures, leading to polymerization or decomposition.[8]Solution: 1. Lower Temperature: Reduce the reaction temperature to the lowest effective point (e.g., 70-80 °C) and extend the reaction time. 2. Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (N₂ or Ar) can prevent oxidative decomposition of the aldehyde.

Frequently Asked Questions (FAQs)

Q1: Why is a weak base like piperidine or pyridine used instead of a strong base like NaOH?

A: Strong bases like sodium hydroxide can promote undesired side reactions. Primarily, they can induce the self-condensation of the aldehyde (an aldol reaction) if it possesses α-hydrogens, or the Cannizzaro reaction for aldehydes without α-hydrogens.[7] Weak amine bases are sufficiently basic to deprotonate the highly acidic methylene group of malonic acid without causing self-condensation of the aldehyde.[7][9]

Q2: What is the specific role of pyridine in the Doebner modification?

A: Pyridine serves a dual purpose. It acts as the solvent for the reaction and as a base. In the Doebner modification, it facilitates the final decarboxylation step of the intermediate thienylidenemalonic acid to form the desired product.[1]

Q3: My 2-thiophenecarboxaldehyde starting material is yellow. Is it pure enough?

A: Pure 2-thiophenecarboxaldehyde is a colorless to pale yellow liquid. A distinct yellow or brownish color indicates the presence of oxidation impurities. These impurities can interfere with the reaction and lead to lower yields and purification difficulties. It is highly recommended to purify the aldehyde by vacuum distillation before use.

Q4: How can I confirm the identity and purity of my final product?

A: Standard analytical techniques should be used.

Technique Expected Result for Pure this compound
Melting Point 145-148 °C[10]
¹H NMR (DMSO-d₆) δ ~12.4 (s, 1H, COOH), δ ~7.7 (d, 1H, Ar-H), δ ~7.6 (d, 1H, vinyl-H), δ ~7.2 (t, 1H, Ar-H), δ ~6.4 (d, 1H, vinyl-H).
FT-IR (KBr) ~1680 cm⁻¹ (C=O stretch, conjugated acid), ~1620 cm⁻¹ (C=C stretch), ~3000-2800 cm⁻¹ (broad, O-H stretch).

References

  • J&K Scientific LLC . (2021). Knoevenagel Condensation. Retrieved from [Link]

  • Purechemistry . (2023). Knoevenagel condensation mechanism and applications. Retrieved from [Link]

  • Pharmaffiliates . (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (2005). WO2005030696A1 - Process for the production of acrylic acid esters containing carboxyl groups.
  • The Aquila Digital Community . (n.d.). Investigation of Novel Thiol "Click" Reactions. Retrieved from [Link]

  • Oreate AI Blog . (2024). Understanding the Knoevenagel Condensation Reaction: A Gateway to Α,β-Unsaturated Compounds. Retrieved from [Link]

  • YouTube . (2023). Knoevenagel condensation. Retrieved from [Link]

  • Organic Chemistry Portal . (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • Wikipedia . (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • PubChem . (n.d.). This compound. Retrieved from [Link]

  • ACS Medicinal Chemistry Letters . (2016). Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates. Retrieved from [Link]

  • Google Patents. (1974). US3798264A - Process for purification of acrylic acid by extraction and distillation.
  • Master Organic Chemistry . (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

  • Master Organic Chemistry . (2022). Decarboxylation. Retrieved from [Link]

  • National Institutes of Health . (2016). Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates. Retrieved from [Link]

  • Google Patents. (1965). DE1195297B - Process for the production of acrylic acid esters by decarboxylating maleic and fumaric acid compounds.
  • Wikipedia . (n.d.). Michael addition reaction. Retrieved from [Link]

  • Reddit . (2022). Two questions about the Knoevenagel reaction. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing) . (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Retrieved from [Link]

  • YouTube . (2018). Decarboxylation of Carboxylic Acid. Retrieved from [Link]

  • Georganics . (n.d.). (2E)-3-(2-Thienyl)acrylic acid. Retrieved from [Link]

  • Organic Chemistry Portal . (n.d.). Decarboxylation. Retrieved from [Link]

  • Reddit . (2022). How to purify Acrylic Acid. Retrieved from [Link]

  • Wageningen University & Research . (n.d.). Synthesis of bio-based methacrylic acid by decarboxylation of itaconic acid and citric acid catalyzed by solid transition-metal catalysts. Retrieved from [Link]

  • The Royal Society of Chemistry . (n.d.). Embedding Alkenes within an Icosahedral Inorganic Fullerene. Retrieved from [Link]

  • ResearchGate . (n.d.). 1 H-NMR spectra of acrylic acid (A) and polyacrylic acid (B). Retrieved from [Link]

Sources

Technical Support Center: Strategies for Enhancing the Solubility of 3-(2-Thienyl)acrylic Acid in Reaction Media

Author: BenchChem Technical Support Team. Date: February 2026

As Senior Application Scientists, we understand that achieving optimal reaction conditions is paramount for success in research and development. A frequent challenge encountered by chemists is the limited solubility of key reagents, which can impede reaction rates, affect yields, and complicate product purification. This guide provides in-depth technical support, troubleshooting advice, and detailed protocols to address solubility issues with 3-(2-Thienyl)acrylic acid, a valuable building block in medicinal chemistry and materials science.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the fundamental physical and solubility properties of this compound?

A1: Understanding the inherent properties of this compound is the first step in troubleshooting solubility challenges. It is a solid at room temperature with a relatively high melting point, and its acidity is comparable to other acrylic acids.[2][3][4] These characteristics dictate its behavior in various solvent systems.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Appearance Yellow Solid[2][5]
Molecular Formula C₇H₆O₂S[2]
Molecular Weight 154.19 g/mol [6]
Melting Point 145-148 °C[4][7]
pKa (Predicted) 4.34 ± 0.10[2][7]

The solubility is highly dependent on the solvent's polarity and its ability to form hydrogen bonds. While generally soluble in polar organic solvents, its insolubility in water and non-polar organic solvents often necessitates specific strategies for reactions.[1]

Table 2: Solubility of this compound in Common Laboratory Solvents

SolventSolubilitySource
Dimethyl Sulfoxide (DMSO) Soluble[2][4]
Methanol Soluble[2][4][7]
Chloroform Soluble[7]
Water Poorly soluble[8]
Tetrahydrofuran (THF) Moderately soluble[8]
Toluene / Hexanes Poorly soluble[8]
Q2: My reaction is sluggish, or fails to proceed entirely. Could the solubility of this compound be the root cause?

A2: Absolutely. When a reactant has poor solubility in the reaction solvent, the system is heterogeneous. This means the reaction can only occur at the interface between the solid particles and the liquid phase, severely limiting the effective concentration of the reactant and dramatically reducing the reaction rate. For a successful reaction, achieving a homogeneous solution where all reactants are fully dissolved is critical.

G cluster_0 Heterogeneous Reaction (Poor Solubility) cluster_1 Homogeneous Reaction (Good Solubility) Solid Solid this compound Interface Solid-Liquid Interface Solid->Interface Limited availability Product_Slow Product (Slow Formation) Interface->Product_Slow Low Rate Solution Reactant B in Solution Solution->Interface Reaction Site Dissolved_A Dissolved this compound Product_Fast Product (Fast Formation) Dissolved_A->Product_Fast High effective concentration Dissolved_B Reactant B in Solution Dissolved_B->Product_Fast

Fig 1. Comparison of reaction kinetics based on solubility.
Q3: How can I effectively use this compound in an aqueous reaction medium?

A3: The limited aqueous solubility is due to the hydrophobic thiophene ring and the protonated carboxylic acid group. The most effective strategy is to deprotonate the carboxylic acid to form a highly water-soluble carboxylate salt. Given its pKa of ~4.34, this is readily achieved by adjusting the pH of the solution to be at least 1.5-2 units above the pKa (i.e., pH > 6.0).[2]

G cluster_0 Equilibrium in Water Acid R-COOH (Poorly Soluble) Acid_plus_Base Acid->Acid_plus_Base Base + OH⁻ Salt R-COO⁻ + H₂O (Soluble) Acid_plus_Base->Salt pH > pKa Salt_plus_Acid Salt->Salt_plus_Acid Salt_plus_Acid->Acid pH < pKa Proton + H₃O⁺

Fig 2. pH-dependent equilibrium of this compound.

Experimental Protocol: Preparation of a Sodium 3-(2-Thienyl)acrylate Stock Solution

  • Objective: To prepare a 0.5 M stock solution of sodium 3-(2-thienyl)acrylate in water.

  • Materials: this compound (1.54 g, 10 mmol), 1.0 M Sodium Hydroxide (NaOH) solution, deionized water, volumetric flask (20 mL), magnetic stirrer and stir bar.

  • Procedure:

    • Weigh 1.54 g of this compound and add it to a beaker containing approximately 10 mL of deionized water and a magnetic stir bar.

    • While stirring, slowly add the 1.0 M NaOH solution dropwise. The solid will begin to dissolve as the carboxylate salt is formed.

    • Continue adding NaOH until all the solid has dissolved completely. A clear, slightly yellow solution should be obtained. Check the pH to ensure it is > 7.

    • Carefully transfer the solution to a 20 mL volumetric flask.

    • Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.

    • Add deionized water to the flask until the meniscus reaches the 20 mL mark.

    • Stopper the flask and invert several times to ensure homogeneity. This solution can now be used for subsequent aqueous reactions.

Q4: My synthesis requires a non-polar organic solvent. How can I solubilize the acid under these conditions?

A4: This is a common and significant challenge. Two primary, field-proven strategies can be employed: using a co-solvent system or applying phase-transfer catalysis.

Strategy 1: Co-Solvency

A small amount of a polar, aprotic co-solvent can be added to the primary non-polar solvent to disrupt the crystal lattice of the acid and improve solvation.

Table 3: Recommended Co-Solvent Systems

Primary Solvent (Non-polar)Co-Solvent (Polar, Aprotic)Recommended Ratio (v/v)Notes
TolueneDimethylformamide (DMF)95 : 5 to 90 : 10Effective for many reactions, but DMF can be difficult to remove.[9]
Dichloromethane (DCM)Tetrahydrofuran (THF)90 : 10 to 80 : 20Both solvents are relatively volatile, simplifying workup.
HexanesDioxane95 : 5Use caution as dioxane can form peroxides.

Strategy 2: Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique for reacting water-insoluble organic reagents with water-soluble inorganic reagents.[10] The carboxylic acid is deprotonated by an aqueous base (like NaHCO₃), and a phase-transfer catalyst (typically a quaternary ammonium salt like tetrabutylammonium bromide, TBAB) transports the resulting carboxylate anion into the organic phase where it can react.[11][12]

G cluster_0 Aqueous Phase cluster_1 Organic Phase RCOOH_aq R-COOH (at interface) RCOOM R-COO⁻ M⁺ RCOOH_aq->RCOOM + Y⁻ Base M⁺ Y⁻ (e.g., Na⁺ HCO₃⁻) RCOOM->RCOOH_aq + HY RCOOQ_org R-COO⁻ Q⁺ (Soluble Ion Pair) RCOOM->RCOOQ_org + Q⁺X⁻ (Anion Exchange) MY M⁺ Y⁻ RCOOH_org R-COOH (Suspended solid) Reactant Reactant (e.g., R'-X) Product Product (R-COOR') Reactant->Product QX Q⁺ X⁻ (Catalyst) Product->QX + X⁻ QX->RCOOM - M⁺X⁻ RCOOQ_org->Product + R'-X Interface Aqueous-Organic Interface

Fig 3. Mechanism of Phase-Transfer Catalysis for Carboxylic Acids.

Experimental Protocol: Esterification using Phase-Transfer Catalysis

  • Objective: To synthesize benzyl 3-(2-thienyl)acrylate from this compound and benzyl bromide using PTC.

  • Materials: this compound (1.54 g, 10 mmol), benzyl bromide (1.88 g, 1.1 eq), potassium carbonate (K₂CO₃, 2.76 g, 2.0 eq), tetrabutylammonium bromide (TBAB, 0.32 g, 0.1 eq), toluene (40 mL), water (20 mL).

  • Procedure:

    • To a round-bottom flask, add this compound, toluene, water, potassium carbonate, and TBAB.

    • Stir the biphasic mixture vigorously at room temperature for 20 minutes to form the potassium carboxylate and transport it into the organic phase.

    • Add benzyl bromide to the mixture.

    • Heat the reaction to 60 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC.

    • After completion, cool the mixture to room temperature and separate the organic and aqueous layers using a separatory funnel.

    • Wash the organic layer with water (2 x 20 mL) and then with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography or recrystallization as needed.

Q5: Can I convert this compound into a more soluble active intermediate for my reaction?

A5: Yes, converting the carboxylic acid to a more reactive and typically more soluble derivative, such as an acid chloride or an ester, is a common and effective strategy.[13] This is particularly useful for subsequent reactions like amidation or transesterification.

Protocol: Synthesis of 3-(2-Thienyl)acryloyl Chloride

  • Objective: To convert the carboxylic acid to its corresponding acid chloride, a highly reactive intermediate.

  • Materials: this compound (1.54 g, 10 mmol), thionyl chloride (SOCl₂, 1.5 mL, 2.0 eq), dichloromethane (DCM, 20 mL), a catalytic amount of DMF (1-2 drops).

  • Procedure (perform in a fume hood):

    • Suspend this compound in 20 mL of dry DCM in a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap (to neutralize HCl and SO₂ gas).

    • Add a catalytic amount of DMF (1-2 drops).

    • Slowly add thionyl chloride to the suspension at room temperature.

    • Heat the mixture to reflux (approx. 40 °C) and stir until the reaction mixture becomes a clear solution (typically 1-3 hours), indicating the consumption of the starting acid.

    • After the reaction is complete, carefully remove the excess thionyl chloride and DCM under reduced pressure.

    • The resulting crude acid chloride is often used immediately in the next step without further purification.

This conversion to a more soluble and reactive intermediate can significantly improve the efficiency of subsequent transformations.[13][14]

References

  • Wikipedia. (2024). Acrylic acid. Retrieved from [Link]

  • Google Patents. (1981). US4296019A - Solvent blends for ethylene copolymers.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (2005). WO2005030696A1 - Process for the production of acrylic acid esters containing carboxyl groups.
  • Wikipedia. (2024). Catalysis. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (2019). Application of Phase Transfer Catalysis in the Esterification of Organic Acids. Retrieved from [Link]

  • University of Twente Research Information. (2018). Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. Retrieved from [Link]

  • ACS Publications. (2022). Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. Retrieved from [Link]

  • ResearchGate. (2021). How to increase solubility of Poly acrylic acid in Dioxane solvent?. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Application of Phase Transfer Catalysis in the Esterification of Organic Acids. Retrieved from [Link]

  • ResearchGate. (2015). Improving Water Solubility of Poly(acrylic Acid)-co-Styrene) Copolymers. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Reactions of Carboxylic Acids. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2017). Highly Efficient Biobased Synthesis of Acrylic Acid. Retrieved from [Link]

  • Aston University. (2014). Improving the solubility and dissolution of poorly soluble drugs by salt formation. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • Reddit. (2019). Isolation of a Carboxylic acid. Retrieved from [Link]

  • OperaChem. (2023). Phase transfer catalysis (PTC). Retrieved from [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 3-(2-Thienyl)acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scaling up the synthesis of 3-(2-Thienyl)acrylic acid Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals

Welcome to the Process Chemistry Support Hub. This guide addresses the specific challenges of scaling the synthesis of this compound (CAS: 1124-65-8) from gram-scale discovery to kilogram-scale pilot production. Our protocols prioritize the Knoevenagel Condensation (Doebner Modification) due to its superior atom economy and scalability compared to the Perkin reaction or Heck coupling for this specific substrate.

Part 1: The Core Protocol (Scale-Up Ready)

Standard Operating Procedure (SOP) Summary

  • Reaction Type: Knoevenagel Condensation (Doebner Modification)[1]

  • Key Reagents: Thiophene-2-carbaldehyde, Malonic Acid

  • Catalyst/Solvent: Pyridine (Solvent/Base), Piperidine (Catalyst)[2]

  • Mechanism: Aldol-type condensation followed by in situ decarboxylation.

Technical Logic & Causality

We recommend the Doebner modification over the Perkin reaction.

  • Reaction Rate: The thiophene ring is electron-rich. The iminium ion intermediate formed by piperidine reacts significantly faster with the malonic acid enolate than the anhydride enolate in a Perkin reaction.

  • Purification: The byproduct is CO₂ (gas) and water, simplifying the workup compared to removing high-boiling acid anhydrides.

  • Stereoselectivity: This route thermodynamically favors the (E)-isomer (>98%), which is typically the bioactive pharmacophore.

Part 2: Troubleshooting Guide (Q&A)
Category A: Reaction Performance

Q: My reaction stalls at 60-70% conversion. Adding more catalyst doesn't help. What is wrong? A: This is likely a water management issue .

  • Root Cause: The reaction generates water. On a larger scale, if the water isn't removed or if the pyridine is "wet" initially, the equilibrium shifts backward (retro-aldol).

  • Solution:

    • Ensure Pyridine is dried (KOH or molecular sieves) before use.

    • For scales >100g, consider adding molecular sieves to the reaction vessel or using a Dean-Stark trap if a co-solvent (like Toluene) is used.

    • Critical Check: Verify the quality of Thiophene-2-carbaldehyde. It oxidizes to the acid over time. If the starting material contains >5% acid, purify it via vacuum distillation before use.

Q: I am observing a vigorous exotherm and foaming during the first hour. Is this normal? A: Yes, but it must be controlled.

  • Mechanism: The decarboxylation step releases CO₂ gas. On a small scale, this bubbles away unnoticed. On a kilogram scale, this can cause foam-over.

  • Control Measure:

    • Ramp Heating: Do not heat directly to reflux. Hold at 50-60°C for 1 hour to allow initial condensation, then slowly ramp to 90-100°C for decarboxylation.

    • Headspace: Ensure your reactor has at least 40% free headspace.

Category B: Isolation & Purification [3][4]

Q: The product precipitates as a sticky oil or "gum" upon acidification, not a solid. A: This is a common "oiling out" phenomenon caused by rapid precipitation or trapped impurities.

  • Troubleshooting:

    • Temperature Control: Ensure the reaction mixture is cooled to 0-5°C before adding the acid.

    • Acid Addition Rate: Add the HCl solution slowly (dropwise) with vigorous stirring. A sudden pH shock traps solvent/impurities.

    • Seeding: Add a few milligrams of pure crystalline product when the pH reaches ~5 to induce ordered crystallization.

Q: My final product has a persistent brown color even after recrystallization. A: Thiophene derivatives are prone to oxidative polymerization (forming thiophene tars).

  • Fix:

    • Activated Carbon: During the recrystallization (Ethanol/Water), add 5 wt% activated charcoal (e.g., Darco G-60) to the hot solution. Stir for 15 mins, then filter hot through Celite.

    • Light Protection: Store the final dried product in amber glass; thiophene acrylic acids can be photosensitive.

Part 3: Detailed Experimental Protocol (100g Scale)

Safety Note: Thiophene-2-carbaldehyde is a skin irritant and combustible.[5][6] Pyridine is toxic and has a noxious odor; work in a fume hood.

Reagents:

  • Thiophene-2-carbaldehyde: 112.1 g (1.0 mol)

  • Malonic Acid: 125.0 g (1.2 mol) [Excess drives reaction]

  • Pyridine: 250 mL (2.2 vol)

  • Piperidine: 5 mL (Catalytic)

Step-by-Step Workflow:

  • Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer (overhead preferred for slurry handling), reflux condenser, and internal thermometer.

  • Charging: Charge Thiophene-2-carbaldehyde and Pyridine. Stir to dissolve.

  • Addition: Add Malonic Acid in one portion. Add Piperidine.[1]

  • Reaction:

    • Heat to 50°C. Hold for 30 mins.

    • Raise temp to 85-95°C (Reflux). Observe CO₂ evolution.

    • Maintain reflux for 3-5 hours until CO₂ evolution ceases and TLC shows consumption of aldehyde.

  • Quench: Cool the mixture to room temperature.

  • Precipitation: Pour the reaction mixture slowly into a stirred solution of Ice (500g) + Water (500mL) + Conc. HCl (300mL) .

    • Note: The target final pH is 1-2.[7] The HCl neutralizes the pyridine and precipitates the free acid.

  • Isolation: Filter the resulting solid using a Büchner funnel. Wash the cake with cold water (3 x 200 mL) to remove pyridinium salts.

  • Purification:

    • Transfer damp cake to a flask.

    • Recrystallize from Ethanol/Water (1:3 v/v) . Dissolve in hot ethanol first, then add hot water until turbid. Cool slowly to 4°C.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Expected Yield: 85-92% Appearance: Off-white to pale yellow crystalline solid. Melting Point: 145-148°C.[8]

Part 4: Data & Visualization
Table 1: Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Low Yield (<70%) Wet Pyridine / Old AldehydeDry Pyridine; Distill Aldehyde.
Product "Oils Out" Acidification too fast / Too warmCool to <5°C; Add acid dropwise; Seed.
Dark Color Polymerization / OxidationCharcoal treatment during recrystallization.
Foaming Rapid CO₂ releaseRamp temperature slowly (50°C

90°C).
Low Melting Point Cis-isomer contaminationRecrystallize again; ensure full reflux time.
Visualization 1: Reaction Pathway (Mechanism)

Caption: The piperidine-catalyzed Knoevenagel condensation pathway involving iminium ion formation, nucleophilic attack, and decarboxylation.

ReactionPathway Aldehyde Thiophene-2- carbaldehyde Iminium Iminium Ion Intermediate Aldehyde->Iminium + Piperidine - H2O Piperidine Piperidine (Catalyst) Piperidine->Iminium Adduct Aldol Adduct Iminium->Adduct + Malonic Acid Malonic Malonic Acid (Enolate) Malonic->Adduct UnsatAcid Dicarboxylic Intermediate Adduct->UnsatAcid - Piperidine Product 3-(2-Thienyl) acrylic acid (E-isomer) UnsatAcid->Product Decarboxylation (Heat) CO2 CO2 (Gas) UnsatAcid->CO2

Visualization 2: Scale-Up Process Flow

Caption: Optimized workflow for the kilogram-scale synthesis, highlighting critical control points (CCP).

ProcessFlow Start Start: Raw Material Check (Distill Aldehyde if needed) Reaction Reaction Vessel Thiophene-2-CHO + Malonic Acid Solvent: Pyridine | Cat: Piperidine Start->Reaction HeatRamp CCP: Controlled Heating 50°C (30m) -> 95°C (Reflux) Monitor CO2 Evolution Reaction->HeatRamp Quench Quench/Acidification Pour into Ice/HCl pH Target: 1-2 HeatRamp->Quench Reaction Complete (3-5 hrs) Filtration Filtration & Wash Remove Pyridinium salts Quench->Filtration Recryst Recrystallization Solvent: EtOH/H2O (1:3) Optional: Charcoal Treatment Filtration->Recryst Dry Vacuum Drying 45°C, 12h Recryst->Dry Final Final Product QC NMR, HPLC (>99%) Dry->Final

References
  • ChemicalBook. (2023).[9] this compound Chemical Properties and Uses. Retrieved from

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation - Doebner Modification. Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 735981, this compound. Retrieved from [10]

  • Thermo Fisher Scientific. (2025).[5][11] Safety Data Sheet: Thiophene-2-carboxaldehyde. Retrieved from

  • Mettler Toledo. (n.d.). Recrystallization Guide: Solvents and Methods. Retrieved from

Sources

Technical Support Center: Work-up Procedure for 3-(2-Thienyl)acrylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(2-thienyl)acrylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the work-up procedure of this important synthetic intermediate.[1] The following information is based on established chemical principles and field-proven insights to ensure the successful isolation and purification of your target compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the work-up of this compound, providing explanations and actionable solutions.

Issue 1: The product does not precipitate upon acidification.

Possible Cause:

  • Insufficient Acidification: The pH of the aqueous solution may not be low enough to fully protonate the carboxylate salt of the product, keeping it dissolved.

  • Product is soluble in the aqueous layer: Even in its neutral form, the product may have some solubility in the aqueous/organic mixture, especially if organic solvents are present.[2]

  • Low Concentration: The concentration of the product in the solution may be below its solubility limit.

Solution:

  • Verify pH: Use pH paper or a calibrated pH meter to ensure the solution is distinctly acidic (pH 1-2). If not, add more concentrated acid (e.g., HCl) dropwise with vigorous stirring.

  • Induce Precipitation:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the liquid-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal formation.

    • Seeding: If available, add a small crystal of pure this compound to the solution to act as a seed for crystallization.

    • Cooling: Place the flask in an ice bath to decrease the solubility of the product.

  • Extraction: If precipitation remains elusive, the product may need to be extracted from the aqueous layer.

    • Use a suitable organic solvent in which this compound is soluble, such as ethyl acetate or diethyl ether.

    • Perform multiple extractions to maximize the recovery of the product.[3]

    • Combine the organic layers, dry with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure.

Issue 2: An emulsion forms during aqueous extraction.

Possible Cause:

  • Vigorous Shaking: Shaking the separatory funnel too aggressively can lead to the formation of a stable emulsion, which is a mixture of two immiscible liquids where one is dispersed in the other as microscopic droplets.

  • Presence of Surfactant-like Impurities: Byproducts or unreacted starting materials can sometimes act as emulsifying agents.

Solution:

  • Be Patient: Allow the separatory funnel to stand undisturbed for a period. Sometimes, the layers will separate on their own.

  • Break the Emulsion:

    • Add Brine: Add a saturated aqueous solution of sodium chloride (brine).[3] This increases the ionic strength of the aqueous layer, making the organic component less soluble and helping to break the emulsion.

    • Gentle Swirling: Gently swirl the separatory funnel instead of shaking it.

    • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite® or glass wool can help to break up the emulsion.

Issue 3: The isolated product is an oil or a sticky solid.

Possible Cause:

  • Impurities: The presence of impurities, such as unreacted starting materials or byproducts, can lower the melting point of the product and prevent it from solidifying properly. The melting point of pure this compound is 145-148 °C.[4]

  • Residual Solvent: Trapped solvent molecules can also result in an oily or sticky product.

Solution:

  • Purification:

    • Recrystallization: This is the most common method for purifying solid organic compounds. Select a suitable solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol, methanol, or a mixture of ethanol and water are often good choices for acrylic acids.

    • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the product from impurities. A solvent system of increasing polarity (e.g., hexanes/ethyl acetate) is typically employed.

  • Solvent Removal:

    • High Vacuum: Place the product under high vacuum for an extended period to remove any residual solvent.

    • Trituration: Add a solvent in which the product is insoluble but the impurities are soluble. Stir the mixture, and the product should solidify. The impurities can then be decanted off.

Issue 4: The final product has a low yield.

Possible Cause:

  • Incomplete Reaction: The initial condensation reaction (e.g., Knoevenagel or Perkin) may not have gone to completion.[5][6][7]

  • Losses During Work-up: Product can be lost during transfers, extractions, and filtration steps.[2]

  • Side Reactions: The formation of unwanted byproducts can reduce the yield of the desired product.

Solution:

  • Optimize Reaction Conditions:

    • Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient amount of time at the optimal temperature.

    • Stoichiometry: Check the molar ratios of the reactants and catalyst.

  • Careful Work-up Technique:

    • Minimize Transfers: Reduce the number of times the product is transferred between flasks.

    • Thorough Extractions: Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume to ensure complete recovery.[3]

  • Analyze Byproducts: Use techniques like NMR or LC-MS to identify major byproducts. Understanding the side reactions can help in modifying the reaction conditions to minimize their formation.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the work-up procedure for this compound synthesis.

Q1: What is the purpose of the initial quenching and acidification steps?

The reaction to synthesize this compound, often a Knoevenagel or Perkin condensation, is typically carried out under basic conditions.[5][6]

  • Quenching: The reaction is first "quenched," usually by adding water, to stop the reaction and dissolve any inorganic salts.

  • Acidification: The product, an acrylic acid, exists as its carboxylate salt in the basic reaction mixture. Adding a strong acid (like HCl) protonates the carboxylate anion, converting it into the neutral carboxylic acid. This compound is generally insoluble in acidic aqueous solutions and will precipitate out, allowing for its isolation by filtration.

Q2: Why is it important to wash the crude product?

Washing the filtered solid is a crucial step to remove residual impurities.

  • Water Wash: Washing with cold water helps to remove any remaining inorganic salts (e.g., from the base or the acid used for neutralization) and water-soluble starting materials.[3]

  • Organic Solvent Wash: A subsequent wash with a cold, non-polar organic solvent (like hexanes or cold ethanol) can remove non-polar impurities and help to dry the product.

Q3: What is the best way to dry the final product?

Thoroughly drying the product is essential for obtaining an accurate yield and for preventing degradation.

  • Air Drying: The filtered product can be left to air dry on the filter paper, often covered to prevent contamination.

  • Oven Drying: For faster drying, the product can be placed in a drying oven at a moderate temperature. Be cautious not to exceed the melting point of the compound.

  • Vacuum Desiccator: The most effective method is to place the product in a desiccator under vacuum in the presence of a drying agent (e.g., phosphorus pentoxide or anhydrous calcium chloride).

Q4: How can I confirm the purity and identity of my synthesized this compound?

Several analytical techniques can be used to assess the purity and confirm the structure of the final product.

Analytical TechniqueInformation Provided
Melting Point A sharp melting point close to the literature value (145-148 °C) indicates high purity.[4] A broad or depressed melting point suggests the presence of impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, confirming the presence of the thienyl ring, the acrylic acid moiety, and the correct connectivity. Impurities will also be visible in the spectrum.
Infrared (IR) Spectroscopy IR spectroscopy can identify the characteristic functional groups present in the molecule, such as the C=O stretch of the carboxylic acid and the C=C stretch of the alkene.
Mass Spectrometry (MS) MS provides the molecular weight of the compound, confirming its elemental composition.
Thin Layer Chromatography (TLC) TLC is a quick and easy way to assess the purity of the product. A single spot on the TLC plate suggests a pure compound.

Experimental Protocols

Standard Work-up Procedure
  • Quenching: After the reaction is complete, cool the reaction mixture to room temperature and pour it into a beaker containing cold water or an ice-water mixture.

  • Acidification: While stirring vigorously, slowly add a concentrated acid (e.g., 6M HCl) dropwise until the pH of the solution is between 1 and 2. A precipitate of this compound should form.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid cake with several portions of cold water to remove any inorganic salts. A final wash with a small amount of a cold, non-polar solvent can be performed to remove organic impurities.

  • Drying: Dry the purified product thoroughly, preferably in a vacuum desiccator, to a constant weight.

Recrystallization Protocol
  • Solvent Selection: Choose a suitable solvent or solvent pair. Ethanol or methanol are often good starting points.

  • Dissolution: Place the crude, dry this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of the hot solvent until it does.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the hot filtrate to cool slowly to room temperature. Crystals of the purified product should form. The flask can then be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals to a constant weight.

Visual Workflow and Logic Diagrams

Workup_Procedure cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis Reaction Completed Reaction Mixture (Basic Conditions) Quench Quench with Water/Ice Reaction->Quench Stop Reaction Acidify Acidify to pH 1-2 (e.g., with HCl) Quench->Acidify Protonate Product Precipitate Product Precipitates Acidify->Precipitate Induce Insolubility Filter Vacuum Filtration Precipitate->Filter Isolate Solid Wash Wash Solid (Cold Water, Cold Solvent) Filter->Wash Remove Impurities Dry Dry the Product Wash->Dry Remove Solvent Recrystallize Recrystallization Dry->Recrystallize Further Purification Analysis Characterization (MP, NMR, IR, MS) Dry->Analysis Confirm Purity & Identity Recrystallize->Analysis Confirm Purity & Identity

Caption: General workflow for the work-up and purification of this compound.

Troubleshooting_No_Precipitate Problem Problem: No Precipitation After Acidification Check_pH Check pH of Solution Problem->Check_pH pH_OK Is pH 1-2? Check_pH->pH_OK Add_Acid Add More Acid pH_OK->Add_Acid No Induce_Crystallization Induce Crystallization (Scratch, Seed, Cool) pH_OK->Induce_Crystallization Yes Add_Acid->Check_pH Precipitate_Formed Precipitate Forms? Induce_Crystallization->Precipitate_Formed Extract Extract with Organic Solvent Precipitate_Formed->Extract No Success Success: Product Isolated Precipitate_Formed->Success Yes Extract->Success

Caption: Troubleshooting logic for failure of product precipitation.

References

  • University of Rochester. (n.d.). Troubleshooting: The Workup. Department of Chemistry. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Perkin reaction. Retrieved from [Link]

  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Department of Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Knoevenagel condensation. Retrieved from [Link]

  • Longdom Publishing. (n.d.). A Concise Introduction of Perkin Reaction. Organic Chemistry: Current Research. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, September 27). 4.7: Reaction Work-Ups. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acrylic acid. Retrieved from [Link]

  • Georganics. (n.d.). (2E)-3-(2-Thienyl)acrylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). EP0824532A1 - Synthesis of (s)-3-(2-thienylthio) butyric acid and analogs.
  • ResearchGate. (n.d.). HSQC NMR spectrum of acrylic acid impurity. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation reaction and its mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). US4230888A - Process for purification of acrylic acid by fractional crystallization.
  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (2022, May 30). Heterologous Production of Acrylic Acid: Current Challenges and Perspectives. Retrieved from [Link]

  • Shri R.L.T. College of Science, Akola. (n.d.). Acid catalyzed Knoevenagel condensation of thiobarbituric acid and aldehyde at room temperature. Retrieved from [Link]

  • LinkedIn. (2026, January 7). Analysis and Solutions for Common Problems in the Production Process of Acrylic Resin. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The Reactions of Triphenylphosphine Alkylenes with 3(2-Thienyl)acrylonitriles. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Catalyst Deactivation in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Coupling Reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to catalyst deactivation. By understanding the root causes of catalyst inactivation, you can enhance reaction efficiency, improve product yields, and ensure the reproducibility of your results.

Section 1: Troubleshooting Guide

This section provides a systematic approach to identifying and solving common problems encountered during palladium-catalyzed cross-coupling reactions.

Guide 1: Low or No Product Yield

Problem: The reaction shows low conversion or fails to proceed to completion.

Systematic Troubleshooting Approach:

A low or non-existent product yield is a frequent issue in cross-coupling reactions.[1] A methodical investigation is key to pinpointing the cause.

  • Verify Reagent and Setup Integrity:

    • Reagent Quality: Ensure all starting materials, including the aryl halide, organometallic reagent, solvent, and base, are pure and anhydrous.[1] Moisture and oxygen can significantly impede the reaction.[1][2] Solvents should be freshly distilled or sourced from a reputable supplier.[1]

    • Inert Atmosphere: Palladium catalysts, especially the active Pd(0) species, are sensitive to air.[1][2] Confirm that the reaction vessel was properly degassed and is maintained under an inert atmosphere (e.g., argon or nitrogen).[1][2]

  • Assess Catalyst Activity:

    • Precatalyst Activation: Palladium(II) precatalysts need to be reduced in situ to the active Pd(0) form.[1][3] Inefficient reduction will prevent the catalytic cycle from starting effectively.[1][4] Consider using a pre-activated Pd(0) source or a more efficient precatalyst system.[1][5]

    • Ligand Selection: The choice of ligand is critical as it affects the catalyst's stability and activity.[1][6]

  • Investigate Potential Catalyst Deactivation:

    • Visual Inspection: Look for the formation of a black precipitate, known as palladium black.[7] This indicates the aggregation of the active Pd(0) species into inactive larger particles.[7][8]

    • Analytical Confirmation: If available, use techniques like X-ray Photoelectron Spectroscopy (XPS) to determine the oxidation state of the palladium species.[7][9] A shift from the active Pd(0) state can confirm deactivation.[7]

Workflow for Diagnosing Low Yield

Caption: A step-by-step workflow for troubleshooting low-yield cross-coupling reactions.

Guide 2: Formation of Palladium Black

Problem: A black precipitate forms in the reaction vessel, often leading to a decrease in catalytic activity.

Causality: The formation of palladium black is a common deactivation pathway where soluble, active Pd(0) species aggregate into larger, insoluble, and inactive palladium clusters.[8] This can be triggered by factors such as an insufficient ligand-to-metal ratio or the use of unstable ligands.[8]

Solutions:

  • Ligand Stabilization: Employ appropriate phosphine or N-heterocyclic carbene (NHC) ligands to stabilize the Pd(0) species and prevent aggregation.[7] The choice of ligand is highly dependent on the specific reaction.[7]

  • Additives: Certain additives, like quaternary ammonium salts (e.g., tetrabutylammonium bromide - TBAB), can help stabilize the catalyst and prevent precipitation.[7][10]

  • Solvent Choice: The solvent can impact catalyst stability. A more coordinating solvent may help keep the palladium species dissolved.[7]

  • Heterogeneous Catalysts: Consider using a heterogeneous catalyst where palladium is supported on a solid matrix like carbon (Pd/C).[7] This can physically hinder the aggregation of palladium particles.[7]

Guide 3: Catalyst Poisoning

Problem: The reaction starts but then stalls, or the catalyst shows no activity from the beginning.

Causality: Catalyst poisoning occurs when impurities in the reaction mixture bind to the active sites of the palladium catalyst, inhibiting its function.[7] Common poisons include sulfur, halide, and nitrogen-containing compounds.[7][8] The pyridine nitrogen in substrates can also act as a ligand, poisoning the catalyst.[11]

Troubleshooting Protocol:

  • Identify Potential Sources of Poisoning:

    • Review all reagents and solvents for potential impurities.

    • Substrates with functional groups that can coordinate to palladium (e.g., pyridines) are a common cause.[11]

  • Purity Confirmation Experiment:

    • Run a parallel reaction using high-purity reagents and solvents.

    • If this reaction proceeds significantly better, it strongly suggests that catalyst poisons were present in the original materials.[7]

  • Mitigation Strategies:

    • Purify Reagents: Purify starting materials and solvents to remove contaminants.

    • Use of Additives: In some cases, additives can act as scavengers for specific poisons.

    • Ligand Selection: For substrates like pyridines, using sterically bulky, electron-rich phosphine ligands can prevent the substrate from coordinating to the palladium center.[11]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of palladium catalyst deactivation?

A1: The most common deactivation pathways include:

  • Aggregation: Active Pd(0) species clump together to form inactive palladium black.[7][8]

  • Poisoning: Impurities or even the substrate itself can bind to the catalyst's active sites, blocking them.[7][8][11]

  • Oxidation: The active Pd(0) catalyst can be oxidized to a less active Pd(II) state, especially if oxygen is present.[7]

  • Ligand Degradation: The ligands that stabilize the palladium can break down under the reaction conditions.[7][8]

Q2: How can I prevent the formation of palladium black?

A2: To minimize the formation of palladium black, you can:

  • Use stabilizing ligands like bulky, electron-rich phosphines or N-heterocyclic carbenes (NHCs) to prevent the aggregation of Pd(0) species.[7]

  • Employ a heterogeneous catalyst where palladium is supported on a solid material like carbon or alumina, which helps to keep the palladium particles separated.[7]

  • Optimize reaction conditions such as temperature and concentration, as higher values can sometimes promote aggregation.[7]

Q3: My Suzuki-Miyaura reaction has a low yield. What are some common causes?

A3: Besides general catalyst deactivation, low yields in Suzuki-Miyaura couplings can often be attributed to:

  • Boronic Acid Instability: Boronic acids can be unstable and undergo protodeboronation or oxidation.[2][12] Using more stable boronic esters, like pinacol esters, can often resolve this.[2][10]

  • Suboptimal Base: The choice of base is critical and can significantly impact the reaction outcome.[13][14]

  • Dehalogenation: The aryl halide starting material can be reduced instead of undergoing coupling, leading to a dehalogenated byproduct.[2][12]

Q4: What is the difference between homogeneous and heterogeneous palladium catalysts regarding deactivation?

A4:

  • Homogeneous catalysts are dissolved in the reaction mixture. They are often more active and selective but can be more susceptible to aggregation (forming palladium black) if not properly stabilized by ligands.[7]

  • Heterogeneous catalysts are in a different phase from the reaction (e.g., a solid catalyst in a liquid reaction). They are generally more robust, easier to separate, and more resistant to aggregation. However, they can suffer from the leaching of the active metal into the solution and may exhibit lower activity.[7]

Q5: Can a deactivated palladium catalyst be reactivated?

A5: In some cases, yes.

  • For heterogeneous catalysts like Pd/C, reactivation can sometimes be achieved through thermal treatment or washing with specific solvents or solutions to remove poisons.[7][15][16] A common method involves washing the inactivated catalyst with an alcohol solution, followed by cleaning with water in an ultrasonic bath, soaking in an alkali solution, and finally washing to neutrality and drying.[15]

  • For unsupported palladium black , redispersion is more difficult and often requires redissolving the metal and preparing a fresh catalyst.[7]

Section 3: Data and Protocols

Table 1: Common Ligands and Their Role in Catalyst Stability
Ligand TypeExamplesRole in Stability & Common Applications
Monodentate Phosphines PPh₃, P(t-Bu)₃Simple and widely available. Bulky phosphines can facilitate reductive elimination. Used in general cross-coupling reactions.[6][7]
Bidentate Phosphines dppf, BINAP, XantphosThe chelating effect provides higher stability. Can influence selectivity in reactions like Suzuki and Buchwald-Hartwig aminations.[6][7]
N-Heterocyclic Carbenes (NHCs) IPr, SImesStrong σ-donors that form very stable complexes with palladium, making them resistant to degradation.[7]
Buchwald-type Biarylphosphines SPhos, XPhos, RuPhosBulky and electron-rich, these ligands are highly effective at stabilizing the catalyst and promoting challenging couplings, including those involving sterically hindered substrates or aryl chlorides.[11][13]
Experimental Protocol: Test for Catalyst Poisoning by Impurities

Objective: To determine if low yield is due to impurities in the reagents or solvents.

Procedure:

  • Set up two identical reactions in parallel.

  • Reaction A (Control): Use the original batch of reagents and solvents.

  • Reaction B (High Purity): Use high-purity reagents (e.g., newly purchased or purified) and freshly distilled or anhydrous grade solvents.

  • Ensure both reactions are run under strictly identical conditions (temperature, stirring rate, inert atmosphere).

  • Monitor the progress of both reactions by TLC or GC/LC-MS.

  • Compare the final yields. A significantly higher yield in Reaction B indicates that the original materials likely contain catalyst poisons.[7]

Diagram: Pathways of Palladium Catalyst Deactivation

G Active_Catalyst Active Pd(0)L_n Oxidized_Catalyst Inactive Pd(II) Species Active_Catalyst->Oxidized_Catalyst Oxidation (O2) Poisoned_Catalyst Poisoned Pd(0)L_n-Impurity Active_Catalyst->Poisoned_Catalyst Poisoning (Impurities) Degraded_Ligand Degraded Ligand Active_Catalyst->Degraded_Ligand Ligand Degradation Unstable_Complex Unstable Pd(0) Complex Active_Catalyst->Unstable_Complex Ligand Dissociation Inactive_Pd_Black Inactive Palladium Black Degraded_Ligand->Unstable_Complex Unstable_Complex->Inactive_Pd_Black Aggregation

Caption: Major pathways leading to the deactivation of palladium catalysts.

References

  • Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions - Benchchem.
  • How to Conduct Catalyst Deactivation Analysis - TCA Lab / Alfa Chemistry.
  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions - Benchchem.
  • Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Benzofurans - Benchchem.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available from: [Link]

  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Available from: [Link]

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PubMed Central. Available from: [Link]

  • Troubleshooting low yield in Suzuki coupling of chloropyrimidines - Benchchem.
  • Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes | Fiveable. Available from: [Link]

  • Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. Available from: [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PubMed. Available from: [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS | ACS Catalysis - ACS Publications. Available from: [Link]

  • CN103623843A - Method for reactivating palladium carbon catalyst - Google Patents.
  • Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. Available from: [Link]

  • CN101024184A - Method for reactivating deactivated palladium/carbon catalyst - Google Patents.
  • Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotinate - Benchchem.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. Available from: [Link]

  • CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). Available from: [Link]

  • what is a cross-coupling reaction? - YouTube. Available from: [Link]

  • Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds - PMC. Available from: [Link]

  • Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Pyridines - Benchchem.
  • Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. Available from: [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications. Available from: [Link]

  • Three Sources of Catalyst Deactivation and How To Mitigate Them - ChemCatBio. Available from: [Link]

  • The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Available from: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC - NIH. Available from: [Link]

  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines | ACS Catalysis. Available from: [Link]

  • Active Palladium Colloids via Palladacycle Degradation as Efficient Catalysts for Oxidative Homocoupling and Cross-Coupling of Aryl Boronic Acids | ACS Omega - ACS Publications. Available from: [Link]

  • Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species | ACS Catalysis - ACS Publications. Available from: [Link]

  • Study of Catalyst Deactivation in Three Different Industrial Processes - Diva-portal.org. Available from: [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. Available from: [Link]

  • Ligand-Promoted Palladium-Catalyzed Aerobic Oxidation Reactions | Chemical Reviews. Available from: [Link]

  • Heck Reaction—State of the Art - MDPI. Available from: [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. Available from: [Link]

  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF - ResearchGate. Available from: [Link]

  • CHAPTER 11: Heck Reactions - Books - The Royal Society of Chemistry. Available from: [Link]

  • Heck reaction - Wikipedia. Available from: [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]

  • Strategies to minimize byproduct formation in Heck reactions - Benchchem.
  • Heck Reaction - Organic Chemistry Portal. Available from: [Link]

Sources

Technical Support Center: Moisture Management in Thienylacrylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Workflow

User Query: "How does moisture affect the yield and purity of 3-(2-thienyl)acrylic acid, and how do I troubleshoot reaction failures?"

Core Analysis: The synthesis of this compound is typically achieved via the Knoevenagel-Doebner condensation or the Perkin reaction . While the thiophene ring itself is robust, the reagents required to install the acrylic acid tail are moisture-sensitive. Water contamination leads to three primary failure modes:

  • Catalyst Deactivation: In Knoevenagel systems, water solvates the amine catalyst, reducing its basicity and preventing enolization.

  • Reagent Hydrolysis: In Perkin systems, water hydrolyzes acetic anhydride to acetic acid, destroying the driving force of the reaction.

  • Incomplete Decarboxylation: Excess moisture can stabilize the intermediate dicarboxylic acid, preventing the formation of the final acrylic acid product.

Diagnostic Decision Tree

Use the following workflow to identify your failure point based on your chosen method.

MoistureTroubleshooting Start Select Synthesis Method Method1 Knoevenagel-Doebner (Malonic Acid + Pyridine) Start->Method1 Method2 Perkin Reaction (Ac2O + KOAc) Start->Method2 Issue1 Symptom: Low Yield (<50%) Method1->Issue1 Common Issue2 Symptom: Product is Oil/Sticky Method1->Issue2 Common Issue3 Symptom: No Reaction Method2->Issue3 Critical RootCause1 Wet Pyridine/Piperidine (Catalyst Inhibition) Issue1->RootCause1 RootCause2 Incomplete Decarboxylation (Water prevented CO2 loss) Issue2->RootCause2 RootCause3 Hydrolysis of Acetic Anhydride (Reagent Destruction) Issue3->RootCause3 Action1 Action: Distill Pyridine over KOH Add Mol. Sieves RootCause1->Action1 Action2 Action: Reflux longer Check Solvent Dryness RootCause2->Action2 Action3 Action: Use Fused KOAc Distill Ac2O RootCause3->Action3

Figure 1: Diagnostic decision tree for identifying moisture-related failures in thienylacrylic acid synthesis.

Module A: The Knoevenagel-Doebner System

Method: Condensation of Thiophene-2-carboxaldehyde with Malonic Acid in Pyridine/Piperidine.

Technical Insight

This reaction produces water as a byproduct (1 equivalent). However, the system is sensitive to initial water content. The reaction relies on the formation of a piperidinium salt to deprotonate malonic acid. If the pyridine solvent is wet (>0.5% water), the equilibrium shifts, preventing the formation of the reactive enolate [1]. Furthermore, water can impede the decarboxylation step, leaving you with a dicarboxylic acid impurity that makes the product an oil rather than a crystal.

Protocol: Moisture-Controlled Synthesis
  • Reagent Prep:

    • Pyridine: Dry over KOH pellets overnight and distill. Store over 4Å molecular sieves.

    • Piperidine: Use fresh bottle or distill if yellowed.

    • Thiophene-2-carboxaldehyde: Distill under reduced pressure (bp 198°C at atm, approx 90°C at 20mmHg) to remove thiophene-2-carboxylic acid (oxidation product) [2].

  • Reaction:

    • Mix aldehyde (1 eq), malonic acid (1.2 eq) in dry pyridine (3-4 volumes).

    • Add catalytic piperidine (0.1 eq).

    • Critical Step: Reflux at 80-100°C. The evolution of

      
       indicates the second stage (decarboxylation) is occurring.
      
  • Workup:

    • Pour into ice-cold HCl (to neutralize pyridine). The product should precipitate as a white/off-white solid.

Troubleshooting Guide (Q&A)

Q: My reaction mixture turned dark black, and I got a tarry residue. Is this moisture? A: Not necessarily. Thiophene derivatives are light-sensitive and prone to polymerization. However, wet pyridine slows the reaction, requiring longer heating times which promotes polymerization.

  • Fix: Ensure pyridine is dry (Karl Fischer <0.1%) to speed up the kinetics, allowing you to stop heating sooner. Perform the reaction in the dark or low light.

Q: I obtained a sticky solid that won't crystallize. What happened? A: This is a classic sign of incomplete decarboxylation or retained solvent.

  • Mechanism: The intermediate (thiophene-2-ylmethylenemalonic acid) is a dicarboxylic acid. If water is present, it stabilizes this intermediate via hydrogen bonding, preventing the loss of

    
    .
    
  • Fix: Recrystallize the crude material from ethanol/water (3:1). If it remains sticky, redissolve in dry pyridine and reflux for another hour to force decarboxylation [3].

Module B: The Perkin Reaction System

Method: Condensation of Thiophene-2-carboxaldehyde with Acetic Anhydride (


) and Potassium Acetate (KOAc).
Technical Insight

The Perkin reaction is intolerant of moisture . The mechanism requires the formation of a mixed anhydride. Water hydrolyzes acetic anhydride to acetic acid. Since acetic acid is not electrophilic enough to react with the aldehyde under these conditions, the reaction stalls completely.

Protocol: Anhydrous Perkin Conditions
  • Salt Fusion (Mandatory):

    • Potassium Acetate (KOAc) is hygroscopic. You must fuse it.

    • Procedure: Place KOAc in a porcelain dish and heat with a Bunsen burner or hot plate (>300°C) until it melts and resolidifies. Grind to a fine powder immediately while hot and store in a desiccator.

  • Reagent Check:

    • Ensure Acetic Anhydride is clear. If it smells strongly of vinegar (acetic acid), distill it before use.

  • Reaction:

    • Combine aldehyde (1 eq), fused KOAc (1 eq), and

      
       (1.5 eq).
      
    • Heat to 140°C-150°C.

Troubleshooting Guide (Q&A)

Q: I see no product formation after 12 hours at 140°C. Why? A: Your acetic anhydride likely hydrolyzed.

  • Test: Add a drop of the reaction mixture to water. If it dissolves instantly without an oil separation (before workup), you mostly have acetic acid.

  • Fix: You cannot "dry" the reaction once started. You must restart with fused salt and distilled anhydride [4].

Q: Can I use Sodium Acetate (NaOAc) instead of Potassium Acetate (KOAc)? A: Yes, but KOAc is generally preferred because it has a lower melting point and is more soluble in the anhydride, leading to faster reaction rates. However, NaOAc is less hygroscopic, so if your lab has high humidity and you cannot fuse salts easily, NaOAc might actually be more reliable, albeit slower [4].

Comparative Data Table

FeatureKnoevenagel-DoebnerPerkin Reaction
Primary Moisture Risk Catalyst Deactivation (Reversible)Reagent Hydrolysis (Irreversible)
Key Reagent to Dry Pyridine (Solvent)Potassium Acetate (Base)
Water Tolerance Moderate (Water is a byproduct)Low (Water kills reagent)
Typical Yield 70-85%50-65%
Reaction Temp 80-100°C140-160°C
Product Purity High (after recrystallization)Moderate (often requires distillation)

Advanced Visualization: Reaction Pathways

The following diagram illustrates the specific chemical checkpoints where moisture interferes with the synthesis.

ReactionPathways Aldehyde Thiophene-2- carboxaldehyde Intermediate Enolate/Anhydride Intermediate Aldehyde->Intermediate Activation Product 3-(2-Thienyl) acrylic acid Intermediate->Product Elimination Water H2O Contamination Water->Aldehyde Oxidation to Carboxylic Acid Water->Intermediate Hydrolysis (Stops Reaction)

Figure 2: Moisture interference points. Note that hydrolysis of the intermediate is the primary failure mode in Perkin conditions.

References

  • Jones, G. (1967). "The Knoevenagel Condensation."[1][2][3][4][5][6] Organic Reactions, 15, 204-599.

  • Organic Syntheses. (1953). "2-Thiophenealdehyde."[7][8] Org.[6][8][9][10] Synth. 33, 93; Coll. Vol. 4, 917.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section on Cinnamic Acid derivatives).[11]

  • Johnson, J. R. (1942). "The Perkin Reaction and Related Reactions." Organic Reactions, 1, 210.[11]

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Validation & Comparative

A Senior Application Scientist's Guide to Purity Analysis of 3-(2-Thienyl)acrylic Acid: An HPLC-Centric Comparison

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 3-(2-Thienyl)acrylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. It serves as a precursor in the synthesis of various compounds, including novel benzothiazepinones that act as glycogen synthase kinase-3β inhibitors and phenylalanine derivatives designed to improve the intestinal absorption of insulin.[1][2] As with any synthetic intermediate destined for high-value applications, particularly in drug development, rigorous purity assessment is not merely a quality control checkpoint but a foundational requirement for ensuring downstream synthetic success and the safety of the final product.

This guide provides an in-depth, experience-driven comparison of analytical methodologies for determining the purity of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the rationale behind method development, compare HPLC with viable alternatives, and present a robust, self-validating protocol for immediate application in a research or quality control setting.

The Primary Workhorse: Reverse-Phase HPLC for Polar Analytes

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant technique for purity analysis in the pharmaceutical and chemical industries due to its high resolution, reproducibility, and adaptability. However, this compound, being a polar organic acid, presents a classic challenge for RP-HPLC: achieving adequate retention on conventional non-polar stationary phases like C18.[3] Unretained or poorly retained analytes elute near the solvent front, leading to poor resolution from solvent-related peaks and other polar impurities.[4]

The key to a successful RP-HPLC method for this compound lies in manipulating the analyte's polarity and selecting the appropriate stationary phase.

Causality Behind Experimental Choices: A Robust RP-HPLC Method

The goal is to force the polar this compound to interact more strongly with the non-polar C18 stationary phase. This is achieved by suppressing the ionization of its carboxylic acid group. According to the principles of reversed-phase chromatography, ionizable compounds are significantly more hydrophobic (and thus better retained) in their neutral state compared to their ionized form.[5] By acidifying the mobile phase to a pH well below the pKa of the carboxylic acid (~4-5), we ensure the analyte is predominantly in its neutral, protonated form.

Furthermore, standard C18 columns can suffer from "phase collapse" or "ligand folding" when used with highly aqueous mobile phases (typically >95% water), leading to a dramatic loss of retention and reproducibility.[6] To counteract this, modern "aqueous-stable" or polar-endcapped C18 columns are designed with proprietary surface modifications that permit stable operation even in 100% aqueous conditions.

Recommended Column: A polar-endcapped or aqueous-stable C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is the ideal choice. These columns prevent phase collapse and provide alternative selectivity for polar analytes.[7]

Mobile Phase Rationale:

  • Aqueous Component (Solvent A): Water with 0.1% Phosphoric Acid or Formic Acid. Phosphoric acid is a strong, non-UV-absorbing acid that effectively buffers the mobile phase to a low pH (~2.1), ensuring complete suppression of analyte ionization. This leads to sharp, symmetrical peaks.

  • Organic Component (Solvent B): Acetonitrile. It is a common organic modifier with a low UV cutoff, making it suitable for detection at low wavelengths where acrylic acid derivatives absorb.[8]

  • Gradient Elution: A gradient elution (e.g., starting with a high aqueous percentage and increasing the organic modifier over time) is superior to an isocratic method. It ensures that the main, polar analyte is well-retained and resolved at the beginning of the run, while any less polar impurities that might be present are efficiently eluted later, preventing long analysis times and carryover between injections.[9]

Detection: The conjugated system of the acrylic acid and the thienyl ring results in strong UV absorbance. While a general wavelength like 254 nm can be used, maximum sensitivity is often achieved in the low UV range, typically around 210 nm, which is characteristic for compounds with carboxyl groups.[8][10] A Diode Array Detector (DAD) is highly recommended as it provides spectral data, which is invaluable for peak purity assessment and impurity identification.

Experimental Workflow for HPLC Purity Determination

The following diagram outlines the logical flow of the purity analysis process, from initial preparation to the final report.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing & Reporting A Prepare Mobile Phase (e.g., 0.1% H3PO4 in H2O/ACN) D System Equilibration A->D B Prepare Standard Solution (this compound, known conc.) E System Suitability Test (SST) (Inject Standard) B->E C Prepare Sample Solution (Test batch, known conc.) H Inject Sample Solutions C->H D->E Equilibrate until baseline is stable F Inject Blank (Diluent) E->F If SST passes K Verify SST Criteria (Tailing Factor, RSD, etc.) E->K G Inject Standard Solutions F->G G->H I Integrate Chromatograms H->I J Identify & Quantify Impurities (% Area Normalization) I->J L Generate Final Report (Purity Value, Chromatograms) J->L K->L Include in report

Caption: Workflow for HPLC Purity Analysis.

Detailed Experimental Protocol: RP-HPLC

This protocol is a self-validating system when executed with a system suitability test (SST).

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: Aqueous C18, 150 mm x 4.6 mm, 3.5 µm

    • Mobile Phase A: 0.1% (v/v) Phosphoric Acid in HPLC-grade Water

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm (with DAD scanning from 200-400 nm)

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) % Mobile Phase B (ACN)
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

  • Solutions Preparation:

    • Diluent: Acetonitrile/Water (50:50 v/v)

    • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a final concentration of 0.1 mg/mL.

    • Sample Solution: Prepare the test sample in the same manner as the Standard Solution to achieve a final concentration of approximately 1.0 mg/mL. This higher concentration is used to ensure that any impurities at a 0.1% level are above the limit of quantitation.

  • System Suitability Test (SST):

    • Before sample analysis, perform five replicate injections of the Standard Solution.

    • Acceptance Criteria:

      • The Relative Standard Deviation (RSD) of the peak area for the main peak must be ≤ 2.0%.

      • The USP tailing factor for the main peak should be between 0.8 and 1.5.

      • The theoretical plate count should be ≥ 2000.

  • Analysis Procedure:

    • Inject the diluent (blank) to ensure no carryover or system contamination.

    • Inject the Standard Solution to be used for peak identification by retention time.

    • Inject the Sample Solution in duplicate.

  • Calculation of Purity:

    • Calculate the purity using the area normalization method.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

    • Disregard any peaks originating from the blank and any peaks below the limit of quantitation.

Comparative Analysis of Analytical Techniques

While RP-HPLC is the preferred method, other techniques offer different advantages and may be suitable for specific applications, such as the analysis of complex matrices or trace-level ionic impurities.

FeatureRP-HPLC (Recommended) Ion Chromatography (IC) Gas Chromatography (GC-MS)
Principle Partitioning based on polarity between a liquid mobile phase and a non-polar stationary phase.Separation of ions based on their affinity to an ion-exchange resin.[11]Separation based on volatility and boiling point in a gaseous mobile phase.
Specificity High. Can resolve structurally similar impurities. DAD provides spectral confirmation.Excellent for ionic species (inorganic anions, other organic acids). May not separate non-ionic impurities.[10]High, especially with MS detection. Can identify impurities by mass fragmentation patterns.
Sensitivity Good to excellent (low µg/mL to ng/mL).Excellent for ionic analytes using suppressed conductivity detection (low µg/L).[11]Excellent (pg to fg levels), but dependent on derivatization efficiency and analyte volatility.
Sample Prep Simple dissolution in a suitable solvent.Dilution in water. Matrix elimination may be needed for complex samples.Derivatization required to convert the non-volatile acid into a volatile ester (e.g., silylation), adding complexity and potential for error.[12][13]
Speed Moderate (Typical run time: 20-30 minutes).Similar to HPLC.Can be faster for simple mixtures, but derivatization adds significant time.
Best For Routine QC, purity assays, stability testing, identification of organic impurities.Quantifying trace inorganic anions and other organic acids in a single run.Volatile impurities or for structural elucidation of unknown impurities via MS fragmentation.
Limitations Poor retention of very polar/ionic compounds without method optimization.Not suitable for non-ionic or neutral impurities.Destructive technique. Not suitable for thermally unstable compounds. Derivatization can be complex.

Conclusion: A Case for a Well-Developed HPLC Method

For the routine, high-confidence purity assessment of this compound, a well-developed, gradient-based RP-HPLC method using an aqueous-stable C18 column and an acidified mobile phase stands as the most robust, reliable, and efficient choice. This approach directly addresses the primary analytical challenge—the analyte's polarity—to deliver high-resolution separation of the main component from potential process-related impurities and degradation products. While alternative methods like Ion Chromatography and GC-MS have their place for specialized applications, they introduce complexities such as limited applicability to non-ionic impurities (IC) or the necessity of sample derivatization (GC-MS), making them less suitable for straightforward purity profiling. The recommended HPLC protocol, fortified by a rigorous system suitability test, provides a self-validating framework that ensures trustworthy and reproducible results, meeting the stringent demands of both research and regulated drug development environments.

References

  • PerkinElmer. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation.
  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
  • SIELC Technologies. Polar Compounds.
  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Jones, D. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom Limited.
  • Escriche, I., & Kadar, M.
  • Shimadzu Corporation.
  • Creative Proteomics. Detection Methods for Organic Acids.
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  • Santa Cruz Biotechnology. This compound.
  • Heyen, S., Scholz-Böttcher, B. M., Rabus, R., & Wilkes, H. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 412(28), 7885–7896.
  • Thermo Fisher Scientific.
  • ChemicalBook. (2026, January 13). This compound.
  • KNAUER Wissenschaftliche Geräte GmbH.
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Quantitative Analysis of 3-(2-Thienyl)acrylic Acid by GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Pharmaceutical Applications

Executive Summary & Scientific Rationale

3-(2-Thienyl)acrylic acid (3-TAA) is a critical heterocyclic building block in the synthesis of pharmaceuticals, particularly for kinase inhibitors and insulin absorption enhancers.[1][2] Its analysis presents a classic chromatographic dichotomy: while its conjugated system allows for UV detection, its carboxylic acid moiety (


) creates significant challenges for direct gas chromatography due to hydrogen bonding-induced adsorption and peak tailing.[2]

This guide provides a definitive protocol for the quantitative analysis of 3-TAA using GC-MS via silylation derivatization . We compare this approach against HPLC-UV and LC-MS/MS alternatives, demonstrating why GC-MS remains the gold standard for trace-level impurity profiling and biological matrix analysis when structural confirmation is required.[1][2]

Comparative Analysis: GC-MS vs. Alternatives

The choice of instrument dictates the workflow.[2] The table below objectively compares the performance of GC-MS (derivatized) against common alternatives for 3-TAA quantification.

FeatureGC-MS (TMS-Derivatized) HPLC-UV (Reverse Phase) LC-MS/MS (ESI-)
Primary Utility Trace impurity profiling, Metabolite ID, Complex matricesQC (Purity), Raw material assay, High-throughputBioanalysis (Plasma/Urine), Ultra-trace quantification
Selectivity High (Mass spectral fingerprinting + SIM)Moderate (Retention time + UV spectrum only)Very High (MRM transitions)
LOD/LOQ ~1–10 ng/mL (SIM mode)~100–500 ng/mL< 0.1 ng/mL
Sample Prep Complex (Requires drying + derivatization)Simple (Dilute & Shoot)Moderate (Protein ppt/SPE)
Matrix Effects Low (Matrix removed during extraction/derivatization)High (Co-eluting UV absorbers)High (Ion suppression)
Cost/Run ModerateLowHigh

Scientist’s Insight: While HPLC-UV is sufficient for checking the purity of raw 3-TAA powder, GC-MS is superior when analyzing 3-TAA as a residual intermediate in a final drug product or in biological fluids.[1][2] The derivatization step, often seen as a burden, actually serves to "clean up" the sample by shifting the analyte to a chemically distinct non-polar state, separating it from polar matrix interferences.[2]

The Core Methodology: GC-MS with Silylation[1][2][3]

Direct injection of 3-TAA leads to poor reproducibility.[1][2] We utilize BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS to convert the active carboxylic hydrogen into a volatile trimethylsilyl (TMS) ester.[1][2]

3.1 Reaction Mechanism

The silylation replaces the acidic proton, breaking the hydrogen bond network and increasing volatility.

Reaction:



3.2 Internal Standard Selection[1][2]
  • Recommended: Cinnamic Acid (trans-3-Phenylacrylic acid).[1][2]

  • Rationale: Structural analog with similar

    
     and boiling point, ensuring it behaves similarly during extraction and derivatization.
    
Experimental Protocol

Caution: Perform all derivatization steps in a fume hood. Moisture is the enemy of silylation.[2][3]

Step 1: Sample Preparation (Liquid-Liquid Extraction)
  • Aliquot: Transfer 1.0 mL of sample (aqueous or reaction mix) into a glass centrifuge tube.

  • Acidification: Adjust pH to < 2.0 using 1M HCl (ensures 3-TAA is protonated and extractable).

  • IS Addition: Spike with 50 µL of Internal Standard solution (Cinnamic Acid, 100 µg/mL in Ethyl Acetate).

  • Extraction: Add 3 mL Ethyl Acetate . Vortex vigorously for 2 minutes.[2]

  • Separation: Centrifuge at 3000 rpm for 5 minutes. Transfer the upper organic layer to a clean glass vial.[2]

  • Drying: Evaporate the organic layer to complete dryness under a gentle stream of Nitrogen at 40°C. Crucial: Any residual water will quench the derivatization reagent.[2]

Step 2: Derivatization
  • Reconstitution: Add 50 µL of anhydrous Pyridine (acts as an acid scavenger and solvent).

  • Reagent Addition: Add 50 µL of BSTFA + 1% TMCS .

  • Incubation: Cap tightly and heat at 60°C for 30 minutes .

  • Cooling: Allow to cool to room temperature. Transfer to an autosampler vial with a glass insert.

Step 3: GC-MS Instrument Parameters
ParameterSettingRationale
Column DB-5ms (30m x 0.25mm x 0.25µm)Standard non-polar phase separates aromatics well.[1][2]
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Optimal linear velocity for MS separation.[2]
Inlet Splitless (1 min purge), 260°CMaximizes sensitivity for trace analysis.[2]
Oven Program 80°C (1 min)

20°C/min

280°C (3 min)
Fast ramp prevents broadening of the silylated derivative.[2]
Transfer Line 280°CPrevents condensation of high-boiling esters.[1][2]
Ion Source EI (70 eV), 230°CStandard ionization.[2]
Acquisition SIM Mode Quant Ions (m/z): 3-TAA-TMS: 211 (Target), 226 (M+), 196IS-TMS: 207 (Target), 222 (M+)
Visualizing the Workflow

The following diagram illustrates the critical path for the analysis, highlighting the "Dryness Check" as a critical control point (CCP) to prevent method failure.

G Sample Sample (Aq/Biological) Acidify Acidify (pH < 2) + Internal Std Sample->Acidify Prep Extract LLE (Ethyl Acetate) Acidify->Extract Partition Dry N2 Evaporation (CRITICAL STEP) Extract->Dry Concentrate Deriv Derivatize (BSTFA/TMCS, 60°C) Dry->Deriv Must be Anhydrous GCMS GC-MS Analysis (SIM Mode) Deriv->GCMS Inject

Figure 1: Analytical workflow for this compound.[1][2][4][5][6] The red nodes indicate Critical Control Points where error is most likely to occur.

Validation & Data Interpretation

To ensure Trustworthiness of the data, the method must be validated according to ICH Q2(R1) guidelines.

Linearity & Range
  • Range: 0.05 – 10 µg/mL.[2]

  • Acceptance:

    
    .[2]
    
  • Note: If the calibration curve curves downward at high concentrations, it indicates detector saturation or insufficient derivatization reagent.[2] Dilute the sample.

Mass Spectral Identification

The TMS derivative of 3-TAA (MW ~226) typically fragments to yield:

  • m/z 226: Molecular Ion (

    
    ).[2]
    
  • m/z 211: Loss of methyl group (

    
    ).[1][2] (Base Peak - Use for Quant) .
    
  • m/z 137: Loss of TMS-O group (Thiophene-acryloyl cation).[1][2]

Troubleshooting Guide
  • Peak Tailing: Inlet liner is dirty or active sites are present.[2] Replace liner with a deactivated (silanized) glass wool liner.[2]

  • Missing Peaks: Sample was not dry before adding BSTFA. Water hydrolyzed the reagent.[2]

  • Extra Peaks: "Ghost" peaks at constant intervals usually indicate column bleed or septum bleed (siloxanes).[2]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 735981, this compound. Retrieved from [Link]

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.[2] (Seminal text on BSTFA chemistry).

  • Lai, F., et al. (2013).Determination of residual acrylic acid in acrylic resins by GC-MS. (Provides baseline for acrylic acid analysis limits).
  • ICH Harmonised Tripartite Guideline.Validation of Analytical Procedures: Text and Methodology Q2(R1).

Sources

A Comprehensive Guide to the Structural Validation of 3-(2-Thienyl)acrylic Acid by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

In the realms of medicinal chemistry and materials science, the unambiguous confirmation of a molecule's structure is a cornerstone of rigorous scientific practice. For novel compounds or synthesized intermediates like 3-(2-Thienyl)acrylic acid, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for structural elucidation.[1][2] This guide provides an in-depth, experience-driven walkthrough for validating the structure of this compound, focusing on a multi-dimensional NMR approach that ensures self-validating and trustworthy results.

The Subject Molecule: this compound

This compound is a derivative of acrylic acid containing a thiophene ring.[3][4] Its synthesis can potentially yield two geometric isomers, the (E)- and (Z)-isomers, which may have different physical properties and biological activities. Therefore, confirming the correct isomer is of paramount importance.

Molecular Structures:

  • (E)-3-(2-Thienyl)acrylic acid: The thermodynamically more stable isomer where the carboxyl group and the thiophene ring are on opposite sides of the double bond.

  • (Z)-3-(2-Thienyl)acrylic acid: The isomer where the carboxyl group and the thiophene ring are on the same side of the double bond.

The key to distinguishing these isomers lies in the coupling constant between the two vinylic protons (Hα and Hβ). For a trans configuration (E-isomer), the coupling constant (³JHαHβ) is typically large, in the range of 11-18 Hz.[5] For a cis configuration (Z-isomer), this value is significantly smaller, usually between 6-15 Hz.[5]

Predictive Analysis: What to Expect from the Spectra

Before stepping into the lab, a senior scientist will always start with a predictive analysis based on fundamental NMR principles. This forethought is crucial for efficient data interpretation.

The structure of (E)-3-(2-Thienyl)acrylic acid with standard atom numbering is shown below:

Caption: Structure of (E)-3-(2-Thienyl)acrylic acid with atom numbering.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Coupling Constants

AtomPredicted ¹H Shift (ppm)MultiplicityPredicted ¹³C Shift (ppm)Rationale
COOH~12.0broad s~172Acidic proton, highly deshielded. Carbonyl carbon, deshielded by electronegative oxygens.
~6.3d~118Vinylic proton α to the carbonyl group, deshielded.
~7.8d~138Vinylic proton β to the carbonyl and adjacent to the thiophene ring, highly deshielded by conjugation.
H5'~7.2dd~128Thiophene proton adjacent to the substituent.[6]
H6'~7.1t~127Thiophene proton.[6]
H7'~7.5dd~130Thiophene proton adjacent to sulfur, most deshielded of the ring protons.
C4'--~140Quaternary carbon of the thiophene ring attached to the acrylic chain.
Coupling Expected J (Hz)
³JHαHβ~16 Hztrans-Vinylic coupling, the key diagnostic for the (E)-isomer.[5]
³JH6'H5'~3.5-4.5 HzOrtho-coupling in a thiophene ring.[7]
³JH6'H7'~5.0-6.0 HzOrtho-coupling in a thiophene ring.[7]
⁴JH5'H7'~1.0-2.0 HzMeta-coupling in a thiophene ring.[7]

The Self-Validating Experimental Workflow

To achieve unambiguous structural confirmation, a series of NMR experiments should be performed. This suite of experiments creates a network of correlations, where each piece of data validates the others.

Experimental Protocol: Step-by-Step
  • Sample Preparation:

    • Dissolve ~10-15 mg of the synthesized this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it helps in observing the acidic proton.

    • Filter the solution into a standard 5 mm NMR tube to remove any particulate matter.[8]

  • NMR Data Acquisition:

    • Acquire all spectra on a spectrometer of 400 MHz or higher for better resolution.

    • ¹H NMR: A standard, high-resolution 1D proton spectrum is the starting point. This provides initial information on chemical shifts, integrations, and coupling patterns.[9]

    • ¹³C NMR: A proton-decoupled ¹³C spectrum (e.g., using a DEPT sequence) reveals the number of different carbon environments.

    • 2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It is essential for mapping out the spin systems of the thiophene ring and the acrylic chain.[10]

    • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to. It provides a definitive link between the ¹H and ¹³C spectra.[11]

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing the molecular puzzle together. It reveals correlations between protons and carbons that are 2-3 bonds away, connecting the molecular fragments identified by COSY.[12]

G cluster_1D 1D NMR cluster_2D 2D NMR cluster_validation Validation H1 ¹H NMR (Proton Environments) COSY COSY (H-H Connectivity) H1->COSY HSQC HSQC (Direct C-H Bonds) H1->HSQC HMBC HMBC (Long-Range C-H Bonds) H1->HMBC C13 ¹³C NMR (Carbon Backbone) C13->HSQC C13->HMBC Structure Final Structure Confirmation COSY->Structure HSQC->Structure HMBC->Structure

Caption: A logical workflow for NMR-based structure elucidation.

Data Analysis: A Practical Guide

Let's assume the experiments have been run and we are now interpreting the data for the synthesized compound, which is expected to be the (E)-isomer.

Table 2: Experimental Data vs. Predicted Data

AtomExperimental ¹H Shift (ppm)MultiplicityJ (Hz)Experimental ¹³C Shift (ppm)
COOH12.1br s-172.5
6.28d15.8118.2
7.75d15.8137.9
H5'7.21dd3.6, 1.1128.5
H6'7.12dd5.1, 3.6127.3
H7'7.55dd5.1, 1.1130.8
C4'---140.1
Interpretation Walkthrough:
  • ¹H NMR Analysis: The proton spectrum shows five signals in the aromatic/vinylic region and one broad signal far downfield.

    • The signal at 12.1 ppm is characteristic of a carboxylic acid proton.

    • The two doublets at 6.28 and 7.75 ppm integrate to one proton each and share the same large coupling constant of 15.8 Hz. This is definitive evidence for two vinylic protons in a trans configuration, confirming the product is the (E)-isomer .[5]

    • The remaining three signals at 7.21, 7.12, and 7.55 ppm correspond to the three protons on the thiophene ring. Their splitting patterns (dd, dd, dd) indicate they are all coupled to each other.

  • 2D COSY Analysis: The COSY spectrum reveals two isolated spin systems.

    • A strong cross-peak between the signals at 6.28 ppm (Hα) and 7.75 ppm (Hβ) confirms their coupling.

    • A network of cross-peaks connects the signals at 7.21, 7.12, and 7.55 ppm, confirming they belong to the same thiophene ring system.

Caption: Key COSY correlations for this compound.

  • HSQC and HMBC: Connecting the Pieces:

    • HSQC provides the direct one-bond C-H correlations, allowing for the definitive assignment of the protonated carbons in Table 2.

    • HMBC is the final validation step. It bridges the two spin systems and confirms the overall structure. Key correlations would include:

      • Hβ (7.75 ppm) showing a correlation to the quaternary carbon C4' (~140.1 ppm) and C5' (~128.5 ppm), linking the acrylic chain to the thiophene ring.

      • Hα (6.28 ppm) showing a correlation to the carbonyl carbon C1 (~172.5 ppm).

      • H5' (7.21 ppm) showing a correlation to C4', confirming its position on the ring.

Caption: Crucial HMBC correlations confirming the molecular backbone.

Comparison with Other Techniques

While techniques like Mass Spectrometry (MS) can confirm the molecular weight (154.19 g/mol ) and elemental composition (C₇H₆O₂S), and Infrared (IR) Spectroscopy can identify functional groups (C=O, C=C, C-S), neither can provide the detailed connectivity and stereochemical information that NMR does.[13][14] It is the synergy of 1D and 2D NMR experiments that provides the irrefutable proof of structure required in drug development and materials research.

Conclusion

The structural validation of this compound is a clear example of the power of modern NMR spectroscopy. By following a logical, multi-experimental workflow, from prediction through to multi-dimensional correlation, a scientist can build a self-validating case for the molecule's precise structure. The large vinylic coupling constant unequivocally establishes the (E)-stereochemistry, while COSY and HMBC experiments meticulously piece together the molecular framework, leaving no room for ambiguity. This rigorous approach embodies the principles of scientific integrity and is the standard for any professional in the chemical sciences.

References

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  • ResearchGate. Proton NMR spectrum of acrylic acid impurity. Available from: [Link]

  • YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Available from: [Link]

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Comparative reactivity of 3-(2-Thienyl)acrylic acid vs 3-(3-thienyl)acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: 3-(2-Thienyl)acrylic acid vs. 3-(3-Thienyl)acrylic acid

Executive Summary & Technical Positioning

In the landscape of heterocyclic building blocks, This compound (2-TAA) and 3-(3-Thienyl)acrylic acid (3-TAA) serve as critical bioisosteres for cinnamic acid. While they share the same molecular formula (


), their electronic behaviors are distinct due to the position of the sulfur atom relative to the acrylic side chain.
  • 2-TAA is the "alpha" isomer, characterized by strong inductive electron withdrawal (-I) from the adjacent sulfur, making it a slightly stronger acid and a more polarized Michael acceptor.

  • 3-TAA is the "beta" isomer, where the sulfur atom is cross-conjugated. It behaves more like a meta-substituted styrene, offering higher lipophilicity and a higher melting point, often preferred for crystal engineering and stabilizing metal-organic frameworks.

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models.

FeatureThis compound3-(3-Thienyl)acrylic acid
Structure Alpha-isomer (S adjacent to alkene)Beta-isomer (S remote from alkene)
CAS Number 1124-65-8 102696-71-9
Melting Point 145 – 148 °C152 – 154 °C
Acidity (pKa) ~4.34 (Stronger Acid)~4.45 (Weaker Acid)
Hammett

~0.09 (Electron Withdrawing)~0.03 (Neutral/Slight Electron Donating)
UV Cutoff (

)
~290–300 nm (Bathochromic shift)~270–280 nm (Hypsochromic shift)
Solubility Soluble in EtOH, DMSO, warm waterLower solubility in water; Soluble in DMSO

Scientist’s Note: The higher melting point of the 3-isomer is attributed to more efficient crystal packing. The 2-isomer's dipole is more pronounced due to the aligned vectors of the sulfur and the carboxyl group, leading to different solvation shells and slightly higher acidity.

Electronic Structure & Reactivity Theory

To understand why these isomers react differently, we must look at the resonance contributions.

  • 2-Thienyl Effect: The sulfur atom at position 1 allows for direct resonance delocalization of its lone pair into the acrylic system, but its high electronegativity also exerts a strong inductive pull. The net result is a highly polarized double bond susceptible to nucleophilic attack (Michael addition).

  • 3-Thienyl Effect: The sulfur is in a "meta-like" relationship with the side chain. Resonance donation is cross-conjugated and less effective. Consequently, the alkene retains more isolated double-bond character, affecting its polymerization kinetics and UV absorption.

Visualization: Electronic Resonance Pathways

Resonance cluster_2TAA 2-Thienyl Isomer (Direct Conjugation) cluster_3TAA 3-Thienyl Isomer (Cross Conjugation) T2 S Lone Pair C2 C2 Carbon T2->C2 +M Effect Alkene2 Acrylic Double Bond C2->Alkene2 Direct Resonance T3 S Lone Pair C3 C3 Carbon T3->C3 Inefficient Overlap Alkene3 Acrylic Double Bond C3->Alkene3 Weak Conjugation

Caption: Comparative electronic flow. The 2-isomer (blue) allows direct resonance transmission, while the 3-isomer (red) exhibits cross-conjugation, limiting electronic communication between the sulfur and the carboxyl group.

Synthetic Pathways & Protocols

While both compounds are synthesized via Knoevenagel Condensation , the starting material availability and reactivity differ. 2-Thiophenecarboxaldehyde is a commodity chemical, whereas 3-thiophenecarboxaldehyde is often a specialty intermediate, sometimes requiring preparation from 3-bromothiophene.

Standardized Protocol: Knoevenagel Condensation

This protocol is validated for the 2-isomer but applicable to the 3-isomer with extended reaction times.

Reagents:

  • Aldehyde (1.0 eq)

  • Malonic Acid (1.2 eq)

  • Pyridine (Solvent/Base)[1]

  • Piperidine (Catalyst, 0.1 eq)

Workflow:

  • Dissolution: Dissolve 2- or 3-thiophenecarboxaldehyde in pyridine (5 mL/g).

  • Activation: Add malonic acid and catalytic piperidine.

  • Reflux: Heat to 80–100°C.

    • 2-Isomer: Reaction typically complete in 2–4 hours .

    • 3-Isomer: Reaction may require 6–12 hours due to lower electrophilicity of the carbonyl carbon.

  • Workup: Pour into ice-cold HCl (1M) to precipitate the crude acid.

  • Purification: Recrystallize from Ethanol/Water (3:1).

Visualization: Synthesis & Application Workflow

Synthesis Aldehyde Thiophene-X-carboxaldehyde Reaction Knoevenagel Condensation (Pyridine/Piperidine, 90°C) Aldehyde->Reaction Malonic Malonic Acid Malonic->Reaction Product 3-(X-Thienyl)acrylic acid Reaction->Product Decarboxylation (-CO2) App1 Photochemical Dimerization (Solid State) Product->App1 2- & 3-Isomers App2 Pharma Intermediates (Benzothiazepinones) Product->App2 Primarily 2-Isomer App3 Metal-Organic Frameworks ([Mn12] Complexes) Product->App3 Primarily 3-Isomer

Caption: Synthetic route and downstream applications. Note the divergence in application: the 2-isomer is preferred for small molecule synthesis, while the 3-isomer finds niche use in materials science (MOFs).

Comparative Reactivity Profile

A. Photochemical Dimerization

Both isomers undergo [2+2] cycloaddition in the solid state, a property typical of cinnamic acid derivatives.

  • 2-TAA: Reacts slowly (up to 20 days irradiation) to form head-to-head dimers. The crystal lattice directs the stereochemistry.

  • 3-TAA: Less studied in bulk, but its higher melting point suggests a more rigid crystal lattice, potentially requiring higher energy or longer irradiation times for dimerization.

B. Electrophilic Aromatic Substitution

If you intend to functionalize the ring after forming the acrylic acid:

  • 2-TAA: The 5-position is the most reactive site (alpha to sulfur).

  • 3-TAA: The 2-position is the most reactive site (alpha to sulfur), but steric hindrance from the acrylic chain at position 3 can complicate substitution.

References

  • ChemicalBook. this compound Properties and Synthesis.

  • GuideChem. 3-(3-Thienyl)acrylic acid CAS 102696-71-9 Data.[2]

  • D'Auria, M., et al. The photochemical dimerization of 3-heteroaryl-acrylates. Arkivoc, 2002.

  • Sigma-Aldrich. Product Specification: this compound.

  • NIST Chemistry WebBook. 2-Thiophenecarboxaldehyde Reactivity Data.

Sources

Biological Activity Comparison of Substituted Thienylacrylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of substituted thienylacrylic acids, focusing on their biological activity relative to their phenyl analogues (cinnamic acids). It is designed for researchers in medicinal chemistry and drug discovery.[1]

Executive Summary & Chemical Logic

Thienylacrylic acids are bioisosteres of cinnamic acids , where the phenyl ring is replaced by a thiophene ring. This structural modification is not merely cosmetic; it fundamentally alters the physicochemical profile of the molecule.

  • Electronic Effect: Thiophene is

    
    -excessive (electron-rich) compared to benzene. This allows for stronger non-covalent interactions (e.g., 
    
    
    
    -
    
    
    stacking) with biological targets such as DNA intercalators or enzyme active sites.
  • Lipophilicity: The sulfur atom increases lipophilicity (LogP), often enhancing membrane permeability compared to the phenyl analogue.

  • Metabolic Stability: The thiophene ring is susceptible to S-oxidation, offering a distinct metabolic handle compared to the phenyl ring.

Structural Comparison: Thienyl vs. Phenyl
FeatureCinnamic Acid Scaffold (Phenyl)Thienylacrylic Acid Scaffold (Thiophene)Biological Implication
Ring Character Benzenoid (6-membered)Heteroaromatic (5-membered, S-containing)Thiophene is smaller; fits tighter pockets.[2]
Electronic Nature Electron-neutralElectron-rich (

-excessive)
Enhanced binding to electron-deficient receptors.
Lipophilicity ModerateHigherImproved passive transport across cell membranes.
Key Bioactivity Antimicrobial, Weak AntioxidantPotent Antimicrobial, Cytotoxic, Anti-inflammatory Thienyl derivatives often show lower IC

values.

Synthesis & Experimental Validation

To ensure reproducible biological data, the purity of the thienylacrylic acid scaffold is paramount. The Knoevenagel Condensation is the industry-standard protocol for generating these scaffolds.

Protocol: Knoevenagel Condensation for 3-(2-Thienyl)acrylic Acid

Objective: Synthesize this compound from 2-thiophenecarboxaldehyde.

Reagents:

  • 2-Thiophenecarboxaldehyde (10 mmol)

  • Malonic acid (12 mmol)

  • Pyridine (Catalytic/Solvent, 5 mL)

  • Piperidine (Catalytic, 0.5 mL)

Workflow:

  • Dissolution: Dissolve 2-thiophenecarboxaldehyde and malonic acid in pyridine.

  • Catalysis: Add piperidine dropwise under stirring.

  • Reflux: Heat the mixture to 80–100°C for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Quenching: Pour the reaction mixture into ice-cold HCl (1M) to precipitate the acid.

  • Purification: Filter the solid and recrystallize from ethanol/water.

Validation Check:

  • Melting Point: 145–148°C (Lit. value).

  • Yield: Expect >85%.

Visualization: Synthesis Workflow

SynthesisWorkflow Start 2-Thiophenecarboxaldehyde + Malonic Acid Cat Add Piperidine/Pyridine Start->Cat Mix Reflux Reflux (80-100°C) 2-4 Hours Cat->Reflux Condensation Quench Ice-HCl Quench (Precipitation) Reflux->Quench Decarboxylation Product This compound (Solid) Quench->Product Filter & Dry

Caption: Step-by-step Knoevenagel condensation pathway for the synthesis of the core thienylacrylic scaffold.

Comparative Biological Activity

The following data synthesizes findings from multiple comparative studies, highlighting the potency shift when moving from phenyl (cinnamic) to thienyl scaffolds.

A. Antimicrobial Activity (MIC values in µg/mL)

Thienylacrylic derivatives, particularly hydrazides and amides, exhibit superior antibacterial profiles against Gram-positive strains.

Compound ClassOrganismPhenyl Derivative (Control)Thienyl DerivativePerformance Delta
Acrylic Acid Core S. aureus> 500 (Inactive)128 - 256+2x Potency
Hydrazide Deriv. E. coli6416 - 32+2-4x Potency
Chalcone Deriv. C. albicans12832 - 64+2-4x Potency

Insight: The electron-withdrawing nature of the acrylate side chain, combined with the lipophilic thiophene head, facilitates penetration of the bacterial cell wall, a barrier often resistant to the more hydrophilic phenyl analogues.

B. Anticancer & Cytotoxicity (IC50 in µM)

This is the most significant area of divergence. Thienyl-based chalcones and pyrazolines demonstrate low-micromolar toxicity against breast (MCF-7) and liver (HepG2) cancer lines.

Target Cell LineStandard Drug (Doxorubicin)Cinnamic Acid Deriv.Thienylacrylic Acid Deriv.
MCF-7 (Breast)0.5 - 1.0 µM> 100 µM5.2 - 7.8 µM
HepG2 (Liver)1.2 µM~ 50 µM10 - 25 µM
Normal Cells (PBMC)ToxicNon-toxicLow Toxicity (>100 µM)

Key Finding: While simple cinnamic acid is cytostatic (stops growth) at high concentrations (mM range), substituted thienyl derivatives (especially 5-chloro or 5-bromo substituted) become cytotoxic (kill cells) at µM concentrations, likely via apoptosis induction and caspase-3 activation .

C. Antioxidant Activity (DPPH Assay)

While phenols (like caffeic acid) are the gold standard for antioxidants, thienyl derivatives show surprising efficacy due to the resonance stabilization of the thiophene ring.

  • Protocol: Mix 1 mL of 0.1 mM DPPH (in methanol) with 3 mL of test compound solution. Incubate 30 min in dark. Measure Absorbance at 517 nm.

  • Result: this compound derivatives often show 70-80% scavenging activity at 100 µg/mL, comparable to Trolox standards, whereas unsubstituted cinnamic acid shows <20% activity.

Structure-Activity Relationship (SAR)

Understanding where to modify the scaffold is critical for optimizing drug candidates.

SAR Logic Diagram

SAR_Logic Core Thienylacrylic Scaffold Pos5 Position 5 (Thiophene Ring) Electron Withdrawing (Cl, NO2) INCREASES Cytotoxicity Core->Pos5 Linker Vinyl Linker (C=C) Trans-configuration Essential Rigidity for Binding Core->Linker Head Acid Head Group (COOH) Conversion to Hydrazide/Amide INCREASES Antimicrobial Potency Linker->Head

Caption: Critical modification sites on the thienylacrylic scaffold. Position 5 dictates electronic affinity, while the head group controls solubility and target specificity.

SAR Rules for Optimization:

  • Position 5 Substitution: Adding a halogen (Cl, Br) at the 5-position of the thiophene ring significantly increases lipophilicity and metabolic stability, enhancing anticancer activity.

  • Linker Geometry: The (E)-isomer (trans) is universally more active than the (Z)-isomer due to better planar alignment with biological receptors.

  • Head Group Modification: Converting the carboxylic acid to a hydrazide or heterocycle (e.g., thiazole) drastically improves antimicrobial activity by adding hydrogen bond donors/acceptors.

References

  • Synthesis and antimicrobial activity of some novel 2-thienyl substituted heterocycles. Heterocyclic Communications, 2014.

  • Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives. Pharmaceutical Sciences, 2025.

  • Cinnamic Acid Derivatives and Their Biological Efficacy. International Journal of Molecular Sciences, 2020.

  • PubChem Compound Summary for CID 735981: this compound. National Center for Biotechnology Information.

  • Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides. Molecules, 2024.

Sources

Purity Assessment of Commercial 3-(2-Thienyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Hidden Variables in Thiophene Chemistry

In the landscape of heterocyclic building blocks, 3-(2-Thienyl)acrylic acid (3-TAA) serves as a critical bioisostere for cinnamic acid in drug discovery and a functional monomer in materials science. While commercial certificates of analysis (CoAs) typically claim purities of 97–98%, these "assay" values often mask specific impurities that are detrimental to sensitive downstream applications.

This guide objectively compares the performance of Standard Commercial Grade (98%) against High-Purity Recrystallized Grade (>99.5%) . We demonstrate that the removal of specific trace impurities—namely the cis-isomer and residual thiophene-2-carboxaldehyde—is not merely a matter of numbers, but a requirement for reproducible biological assays and controlled polymerization kinetics.

Comparative Analysis: Standard vs. High-Purity Grades

The following table summarizes the divergent profiles of off-the-shelf commercial material versus material subjected to the purification protocols detailed in Section 4.

FeatureStandard Commercial Grade (98%) High-Purity Recrystallized (>99.5%) Impact on Application
Isomer Ratio (trans:cis) Typically 95:5 to 98:2> 99.9:0.1Cis-isomers can act as chain terminators in polymerization or inactive binders in docking studies.
Residual Aldehyde 0.5% – 1.0%< 0.05% (Limit of Detection)Aldehydes react with amines (Schiff base formation), interfering with peptide coupling reactions.
Appearance Yellow to Beige PowderWhite to Off-White NeedlesColoration indicates oxidation products or oligomers (poly-thienyl species).
Melting Point 142 – 145 °C (Broad)146 – 148 °C (Sharp)Broad range indicates eutectic impurities lowering crystallinity.
Solubility (EtOH) Hazy solution (trace polymers)Clear, colorless solutionCritical for optical applications where scattering must be minimized.

Impurity Profiling: The "Black Box" of Synthesis

To understand the assessment protocols, one must understand the origin of the impurities. 3-TAA is classically synthesized via the Knoevenagel condensation of thiophene-2-carboxaldehyde with malonic acid.

Diagram 1: Impurity Genesis Pathway

The following diagram maps the synthetic route and the specific points where impurities are introduced.

ImpurityPathway Start Thiophene-2- carboxaldehyde Process Knoevenagel Condensation (Pyridine/Piperidine) Start->Process Reagent Malonic Acid Reagent->Process Product_Trans 3-TAA (Trans-Isomer) TARGET Process->Product_Trans Major Path Impurity_Aldehyde Residual Aldehyde Process->Impurity_Aldehyde Incomplete Rxn Impurity_Decarb 2-Vinylthiophene (Decarboxylation) Process->Impurity_Decarb Overheating Impurity_Cis Cis-Isomer (Photo-isomerization) Product_Trans->Impurity_Cis Light Exposure

Caption: Synthesis of 3-TAA via Knoevenagel condensation, highlighting the origin of critical impurities (cis-isomer, unreacted aldehyde, and decarboxylation byproducts).

Experimental Protocols

Protocol A: High-Resolution HPLC for Isomer Quantitation

Why this method? Standard titration methods (acid-base) cannot distinguish between cis and trans isomers or between the product and malonic acid impurities. Reverse-phase HPLC is the only self-validating method to ensure isomeric purity.

Instrument: Agilent 1200 Series or equivalent with DAD. Column: C18 (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm. Mobile Phase:

  • A: 0.1% Phosphoric Acid in Water (Keeps acid protonated to prevent peak tailing).

  • B: Acetonitrile.[1] Gradient: 10% B to 60% B over 15 minutes. Flow Rate: 1.0 mL/min. Detection: UV @ 290 nm (Specific for the conjugated thiophene system; minimizes interference from non-conjugated impurities).

Procedure:

  • Dissolve 10 mg of sample in 10 mL of 50:50 Water:Acetonitrile.

  • Inject 10 µL.

  • Validation Check: The trans-isomer (thermodynamically stable) elutes later than the cis-isomer due to better packing with the C18 stationary phase.

    • Cis-isomer retention time: ~7.2 min.

    • Trans-isomer retention time: ~8.5 min.

    • Thiophene-2-carboxaldehyde (if present): ~5.0 min.

Protocol B: Purification via Recrystallization

Why this method? Commercial samples often contain yellow/brown oligomers. Recrystallization from Ethanol/Water is the most effective method to remove both the aldehyde (remains in solution) and the colored oligomers.

Safety: Perform in a fume hood. Thiophene derivatives can have a distinct sulfur odor.

  • Dissolution: Place 5.0 g of crude 3-TAA in a 100 mL Erlenmeyer flask. Add 30 mL of Ethanol (95%). Heat to boiling on a hot plate/stirrer.

  • Clarification: If the solution is dark brown or contains particulates, perform a hot filtration through a glass frit or add activated charcoal (0.5 g), stir for 5 mins, and filter hot.

  • Crystallization: Remove from heat. Slowly add hot Deionized Water (~15-20 mL) until the solution becomes slightly turbid. Add a few drops of ethanol to clear it again.

  • Cooling: Allow the flask to cool to room temperature undisturbed (2 hours), then place in an ice bath (0-4 °C) for 1 hour. Rapid cooling promotes occlusion of impurities.

  • Isolation: Filter the white needles via vacuum filtration. Wash with cold 30:70 Ethanol:Water.

  • Drying: Dry in a vacuum oven at 40 °C for 12 hours.

Expected Yield: 75-85%. Result: Melting point should sharpen to 146–148 °C.

Analytical Decision Matrix

When receiving a new batch of 3-TAA, use the following logic flow to determine if the material is suitable for high-value applications (e.g., GMP synthesis or kinetic studies).

Diagram 2: Purity Assessment Workflow

AssessmentWorkflow Start Receive 3-TAA Sample VisualCheck Visual Inspection: White vs. Yellow/Brown Start->VisualCheck MP_Check Melting Point Check (Target: 146-148°C) VisualCheck->MP_Check Decision1 Is MP < 144°C or Broad Range? MP_Check->Decision1 Recryst Perform Protocol B (Recrystallization) Decision1->Recryst Yes (Impure) HPLC Perform Protocol A (HPLC Analysis) Decision1->HPLC No (Looks Good) Recryst->HPLC Retest Decision2 Is Cis-Isomer > 1%? HPLC->Decision2 Reject REJECT / RE-PURIFY Decision2->Reject Yes Approve APPROVE for Synthesis Decision2->Approve No

Caption: Decision tree for qualifying 3-TAA batches. Melting point depression is the primary indicator of gross impurity, while HPLC confirms isomeric purity.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 735981, this compound. [Link]

  • University of Rochester, Dept. of Chemistry. Purification: Tips and Tricks for Recrystallization. [Link]

  • MDPI (Molecules). Knoevenagel Condensation Catalyzed by Biogenic Carbonates.[2] (Provides mechanistic context for impurity formation in acrylic acid derivatives). [Link]

  • Waters Corporation. HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates. (Basis for HPLC method selection). [Link]

Sources

A Senior Application Scientist's Guide to the Certificate of Analysis for 3-(2-Thienyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison of Quality, Performance, and Analytical Verification

For researchers, scientists, and drug development professionals, the integrity of a starting material is the bedrock of reliable and reproducible results. 3-(2-Thienyl)acrylic acid is a valuable building block, notably used in the synthesis of novel glycogen synthase kinase-3β inhibitors and phenylalanine derivatives.[1][2] Its utility in creating complex, biologically active molecules means that its purity and identity are non-negotiable. The Certificate of Analysis (CoA) is the primary document attesting to this quality, yet not all CoAs are created equal, and not all material grades are suitable for every application.

This guide provides an in-depth analysis of the CoA for this compound. It is designed to empower you to critically evaluate a supplier's data, compare material quality against viable alternatives, and independently verify key specifications through robust, field-proven analytical protocols.

Deconstructing the Certificate of Analysis: A Parameter-by-Parameter Evaluation

The CoA is more than a checklist; it is a detailed report card of a specific batch of material. Understanding the causality behind each test is crucial for assessing the suitability of the compound for your specific application. Below is a breakdown of the critical parameters for this compound and their scientific implications.

Table 1: Representative Certificate of Analysis for High-Purity this compound
Parameter Specification Method Significance & Expert Interpretation
Appearance Off-white to Yellow Solid/PowderVisualA simple but vital first check. Significant deviation from a light color may indicate gross contamination or degradation.[1][3]
Identity (¹H NMR) Conforms to Structure¹H NMR Spectroscopy(Non-negotiable) Confirms the molecular structure. The spectrum should show characteristic peaks for the vinyl and thienyl protons, with appropriate chemical shifts and coupling constants. Any unexpected signals indicate impurities.
Purity (HPLC) ≥ 98.0%HPLCThe primary quantitative measure of purity. For sensitive applications like drug development, a purity of >99% is often required. The chromatogram should be scrutinized for the presence and area percentage of any impurity peaks.
Melting Point 145-148 °CCapillary MethodA sharp melting range indicates high purity.[2][3][4] A broad or depressed range is a classic sign of impurities disrupting the crystal lattice.
Solubility Soluble in DMSO, MethanolVisualConfirms the material's suitability for dissolution in common laboratory solvents for reaction or analysis.[2]
Residual Solvents Per ICH Q3CGC-HSEnsures that solvents used during synthesis and purification (e.g., toluene, heptane) are below levels that could interfere with reactions or pose toxicity risks.

Comparative Analysis: Purity Grades and Structural Alternatives

The choice of starting material involves a trade-off between cost and quality. While a standard grade might suffice for initial screening, GMP-regulated development demands the highest purity.

Table 2: Comparison of this compound Grades and a Structural Alternative
Compound/Grade Purity (Typical) Key Distinctions & Performance Implications
This compound (Standard Grade) 98%[2][4]Cost-effective for process development and non-critical applications. May contain higher levels of starting materials or by-products, potentially leading to lower yields or side reactions in complex syntheses.
This compound (High-Purity) > 99.5%Essential for late-stage drug development, cGMP manufacturing, and sensitive biological assays. Lower impurity levels ensure batch-to-batch consistency and minimize the risk of introducing unknown variables.
trans-Cinnamic Acid (Alternative) ≥ 99%A common, less expensive structural analog where the thienyl group is replaced by a phenyl group. While it undergoes similar acrylic acid chemistry, the electronic properties of the phenyl ring differ from the sulfur-containing thiophene ring, which can significantly alter the reactivity and biological activity of downstream products.[5][6]

The primary difference between the thiophene and benzene ring lies in their electronic nature. The sulfur atom in thiophene makes it more electron-rich than benzene, which can influence reaction rates and the binding affinity of derivatives to biological targets.

The Workflow of Quality Verification

Trust, but verify. A robust internal quality control process is essential to validate a supplier's CoA and ensure the integrity of your research. This workflow outlines the logical steps from receiving a new material to its acceptance for use.

Caption: Workflow for incoming raw material verification.

Experimental Protocols for CoA Verification

These protocols are designed to be self-validating, incorporating system suitability checks to ensure the reliability of the analytical system, as mandated by standards like USP General Chapter <621> and ICH Q2(R1).[7][8][9]

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To quantitatively determine the purity of this compound and to detect any related impurities.

Instrumentation:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric Acid (Reagent grade)

  • This compound reference standard and sample

Procedure:

  • Mobile Phase Preparation: Prepare a filtered and degassed solution of Acetonitrile, Water, and Phosphoric Acid (e.g., 40:60:0.1 v/v/v).

  • Standard Preparation: Accurately weigh ~10 mg of the reference standard and dissolve in a 1:1 mixture of acetonitrile and water to make a 100 mL solution (concentration ~0.1 mg/mL).

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 298 nm (based on the chromophore)

  • System Suitability Test (SST):

    • Inject the standard solution five times.

    • The relative standard deviation (RSD) for the peak area of the five replicate injections must be ≤ 2.0%. This ensures the precision of the system.

  • Analysis:

    • Inject the standard and sample solutions.

    • Calculate the purity by area normalization:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

Causality: The reverse-phase C18 column separates compounds based on hydrophobicity. The acidic mobile phase ensures the carboxylic acid group is protonated, leading to better retention and peak shape. The SST is a critical step to validate that the chromatographic system is performing adequately on the day of analysis.[10]

Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy

Objective: To confirm the chemical identity and structure of this compound.

Instrumentation:

  • NMR Spectrometer (≥300 MHz)

  • NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard (if not included in the solvent)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated solvent in an NMR tube.

  • Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard procedures.

  • Data Analysis:

    • Calibrate the spectrum using the solvent peak or TMS at 0 ppm.

    • Integrate all peaks.

    • Assign the peaks to the corresponding protons in the structure.

    • Expected Chemical Shifts (in DMSO-d₆):

      • ~12.4 ppm (singlet, 1H, -COOH)

      • ~7.7 ppm (doublet, 1H, vinyl proton α to thiophene)

      • ~7.6 ppm (doublet, 1H, thienyl proton)

      • ~7.4 ppm (doublet, 1H, thienyl proton)

      • ~7.1 ppm (triplet, 1H, thienyl proton)

      • ~6.3 ppm (doublet, 1H, vinyl proton α to carboxyl)

  • Verification: The observed chemical shifts, coupling patterns, and integration values must be consistent with the known structure of this compound. The absence of significant unassigned peaks confirms the absence of major structural impurities.

Conclusion and Recommendations

The Certificate of Analysis is the cornerstone of quality assurance for chemical reagents like this compound. However, its value is only realized through critical interpretation and selective verification.

  • For Early-Stage Research: A standard grade (≥98%) from a reputable supplier, accompanied by a clear CoA, is often sufficient. Independent verification of identity via NMR is highly recommended.

  • For Pre-Clinical and cGMP Applications: Only high-purity material (>99.5%) should be used. A comprehensive vendor CoA is required, and in-house verification of identity, purity (HPLC), and key physical properties is mandatory for batch release.

  • Evaluating Alternatives: When considering structural analogs like trans-cinnamic acid, the decision must be based on a scientific assessment of how the structural change (phenyl vs. thienyl) will impact the desired chemical reactivity and biological endpoint.

By integrating the principles and protocols in this guide, researchers and developers can ensure the quality of their starting materials, leading to more reliable, reproducible, and ultimately successful scientific outcomes.

References

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • United States Pharmacopeia. (2022). <621> Chromatography. Retrieved from [Link]

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • Sharma, P., et al. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 3(2), 403-423. Retrieved from [Link]

  • Mkhize, S. V. W., et al. (2022). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 27(21), 7309. Retrieved from [Link]

Sources

Kinetic Profiling of 3-(2-Thienyl)acrylic Acid: A Comparative Guide for Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Medicinal Chemists, Process Engineers, and Pharmacologists. Content Type: Technical Comparison & Experimental Guide.

Executive Summary: The Thiophene Advantage

In drug discovery, 3-(2-Thienyl)acrylic acid (TAA) serves as a critical bioisostere of Cinnamic Acid (CA) . While both share the


-unsaturated carboxylic acid motif, the replacement of the phenyl ring with a thiophene moiety introduces distinct kinetic and electronic behaviors.

This guide objectively compares the kinetic performance of TAA against its carbocyclic analogues. Our analysis reveals that while TAA mimics the steric profile of Cinnamic Acid, its electron-rich thiophene ring significantly alters electrophilicity at the


-carbon and susceptibility to oxidative metabolism.
Key Comparative Metrics
FeatureThis compound (TAA)Cinnamic Acid (CA)Kinetic Implication
Structure Heterocyclic (5-membered)Carbocyclic (6-membered)TAA has lower aromatic stabilization energy.
pKa (Predicted) ~4.34~4.44TAA is slightly more acidic; faster salt formation.
Electronic Effect

-Excessive (Electron Donor)

-Neutral
TAA

-carbon is less electrophilic (slower Michael additions).
Lipophilicity (logP) ~1.7~2.1TAA is more polar; different solubility profile in kinetic runs.

Deep Dive: Esterification Kinetics

Esterification is the primary pathway for converting TAA into prodrugs or lipophilic intermediates. Understanding the kinetics of this reaction is vital for process optimization.

Comparative Kinetics: Fisher Esterification

In acid-catalyzed esterification (e.g., with Methanol/H


SO

), the reaction rate is governed by the steric hindrance around the carbonyl and the electronic stabilization of the transition state.
  • Observation : TAA and CA exhibit nearly identical esterification rates under acid catalysis.

  • Mechanistic Reason : The Hammett reaction constant (

    
    ) for acid-catalyzed esterification of aryl acrylic acids is very small (
    
    
    
    ). This indicates that the reaction is relatively insensitive to the electronic nature of the ring (Thiophene vs. Benzene). Steric factors dominate, and since both rings are planar and located at the
    
    
    -position (remote from the reaction center), they exert similar steric blockage.
Data: Activation Energy (

)
SubstrateReactionCatalyst

(kJ/mol)
Ref
Cinnamic Acid Esterification (n-Butanol)H

PW

O

50.9[1]
Acrylic Acid Esterification (Ethanol)H

SO

54.5[2]
TAA (Est.) Esterification (n-Butanol)H

SO

51.0 - 53.0 Derived

Process Insight : You can drop-in TAA into existing Cinnamic Acid esterification protocols without modifying temperature or catalyst loading.

Visualization: Fisher Esterification Mechanism

Esterification Substrate This compound Protonation Carbonyl Protonation (Fast Equilibrium) Substrate->Protonation + H+ Attack Nucleophilic Attack (ROH) Protonation->Attack + ROH Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral Elimination Water Elimination (Rate Determining Step) Tetrahedral->Elimination - H2O Product Ester Product Elimination->Product

Figure 1: The rate-determining step in TAA esterification is the formation/collapse of the tetrahedral intermediate, which is sterically controlled.

Reactivity Profile: Oxidation & Metabolic Stability

This is where TAA and CA diverge significantly. The thiophene sulfur atom is a "soft" nucleophile, making TAA susceptible to S-oxidation, a pathway absent in Cinnamic Acid.

Electrophilic Attack (Epoxidation)

In reactions with peracids (e.g., mCPBA) or metabolic enzymes (Cytochrome P450):

  • Cinnamic Acid : Reacts primarily at the alkene double bond

    
     Epoxide.
    
  • TAA : Competing pathways exist. The electron-rich thiophene ring can undergo S-oxidation to form a thiophene S-oxide (highly reactive/unstable) or sulfone, often leading to ring opening or polymerization.

Experimental Implication : When designing oxidative transformations for TAA (e.g., epoxidation of the side chain), you must use highly selective oxidants or protective groups to avoid destroying the heteroaromatic ring.

Michael Addition (Nucleophilic Attack)

The


-carbon of TAA is part of a conjugated system with the electron-donating thiophene ring.
  • Comparison : The thiophene ring donates electron density into the enone system (+M effect).

  • Result : The

    
    -carbon of TAA is less electrophilic  than that of Cinnamic Acid.
    
  • Kinetic Consequence : Michael additions with weak nucleophiles will be slower for TAA. You may need to increase temperature or use stronger Lewis acid catalysts compared to the phenyl analogue.

Solid-State Photodimerization

Like Cinnamic Acid, TAA undergoes [2+2] photocycloaddition in the solid state. This is a "Topochemical" reaction, meaning the rate and yield depend entirely on the crystal packing distance (


) between double bonds.
  • Cinnamic Acid : Forms

    
    -truxillic acid (head-to-tail) or 
    
    
    
    -truxinic acid (head-to-head) depending on crystal form (
    
    
    or
    
    
    ).
  • TAA : Often crystallizes in packing motifs that facilitate dimerization. However, the Sulfur...Sulfur interactions can alter packing compared to the Phenyl...Phenyl interactions.

  • Application : This route is excellent for synthesizing complex cyclobutane-containing bioisosteres without solvents.

Experimental Protocols

Protocol A: Kinetic Monitoring of Esterification (UV-Vis Method)

Use this protocol to validate the reaction rate of TAA vs. CA in your specific solvent system.

Materials:

  • This compound (TAA)[1][2]

  • Methanol (HPLC Grade)

  • Sulfuric Acid (Catalyst)[3]

  • UV-Vis Spectrophotometer (scanning 250-350 nm)

Methodology:

  • Preparation : Prepare a

    
     M solution of TAA in Methanol.
    
  • Baseline : Record the UV spectrum of pure TAA. Note

    
     (approx. 290-310 nm).
    
  • Initiation : Add H

    
    SO
    
    
    
    (final conc. 0.1 M) to the cuvette or reaction vessel at
    
    
    .
  • Monitoring : The ester product often has a hypsochromic shift (blue shift) or intensity change compared to the free acid. Monitor the absorbance decay at the acid's

    
     every 60 seconds.
    
  • Calculation : Plot

    
     vs. time. The slope 
    
    
    
    represents the pseudo-first-order rate constant.
Protocol B: Competitive Reactivity Probe (Diazodiphenylmethane)

Standard method to determine relative acidity and nucleophilicity.

  • Mix equimolar amounts of TAA and Cinnamic Acid in Ethanol.

  • Add 0.5 equivalents of Diazodiphenylmethane (DDM).

  • Stir at room temperature for 30 minutes (DDM color fades from purple to colorless).

  • Analysis : Analyze the ratio of TAA-ester to CA-ester via HPLC or H-NMR.

    • Prediction: TAA is slightly more acidic (

      
      ) than CA (
      
      
      
      ), so the TAA-ester should be the major product (Ratio > 1:1).

References

  • Kinetic study of the esterification of t-cinnamic acid over Preyssler structure acid . (2022). Åbo Akademi University. Link

  • The kinetics of the esterification of acrylic acid with methyl and ethyl alcohols . (2017). International Science Community Association. Link

  • This compound | C7H6O2S . (2025).[1][2] PubChem. Link

  • Shape Dependence of Photoresponsive Molecular Crystals Composed of Naphthyl Acrylic Acid . (2024). MDPI. Link

  • Unravelling Supramolecular Photocycloaddition: Cavitand-Mediated Reactivity . (2021). NIH National Library of Medicine. Link

  • Hammett equation and substituent constants . (2024). Wikipedia / Science.gov. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 3-(2-Thienyl)acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

The Hazard Profile: 3-(2-Thienyl)acrylic acid is a solid organic acid (mp 145-148°C) combining a thiophene heterocycle with an acrylic acid moiety. While often categorized generically as an "irritant," this structural combination presents specific risks:

  • Respiratory Sensitization Potential: The acrylic acid side chain increases the risk of mucous membrane irritation (H335) compared to non-functionalized thiophenes.

  • Acidic Corrosivity: In the presence of moisture (sweat, mucous membranes), the free acid protonates tissue, leading to immediate dermatitis (H315) and potential corneal damage (H319).

  • Fine Particulate Dispersion: As a crystalline solid, static charge often causes "fly-away" dust during weighing, significantly expanding the contamination zone.

Core Directive: Treat this compound not just as a skin irritant, but as a respiratory hazard . Engineering controls (fume hoods) are the primary defense; PPE is the secondary fail-safe.

Risk Assessment & PPE Decision Matrix

Rationale: PPE selection is not static; it depends on the state of matter (Solid vs. Solution).

Table 1: PPE Specifications by Operational Phase
Body ZonePhase A: Solid Handling (Weighing, Transfer)Phase B: Solution/Reaction (Dissolved in Organic Solvents)Scientific Rationale
Respiratory Required: N95 or P100 Disposable Respirator (if outside hood). Best Practice: Work exclusively in Fume Hood.Context Dependent: Fume hood is mandatory. Respirator only needed if hood fails or during spill cleanup.The solid dust is the primary vector for H335 (Respiratory Irritation).
Hand Protection Double Gloving (Nitrile/Nitrile): Inner: 4 mil (0.10mm)Outer: 4-5 mil (0.10-0.12mm)Solvent Specific: DCM/Chloroform: PVA or Laminate (Silver Shield).THF/Ethyl Acetate: Standard Nitrile (splash only) or Butyl.Crucial Distinction: Nitrile protects against the solid acid. Once dissolved, the solvent drives permeation. Nitrile fails rapidly against halogenated solvents.
Eye/Face Chemical Safety Goggles (Indirect Vented). Note: Safety glasses are insufficient for fine powders.Chemical Safety Goggles + Face Shield (if volume >500mL).Dust can bypass the side-gaps of standard safety glasses.
Body Lab Coat (Cotton/Poly blend) + Tyvek Sleeve Covers .Lab Coat (Flame Resistant if using flammable solvents).Sleeve covers bridge the gap between glove and coat, a common exposure point for wrist dermatitis.

Visualization: PPE Selection Logic

This decision tree ensures you select the correct barrier based on the solvent system, a critical step often overlooked in generic safety guides.

PPE_Logic Start Start: Handling 1124-65-8 State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution State->Solution DustRisk Risk: Inhalation & Dust Solid->DustRisk SolventCheck Identify Solvent Solution->SolventCheck SolidPPE PPE: Nitrile (Double) + N95 + Goggles DustRisk->SolidPPE Halogenated Halogenated (DCM, CHCl3) SolventCheck->Halogenated NonHalogenated Polar (THF, MeOH, EtAc) SolventCheck->NonHalogenated ShieldPPE PPE: Laminate/PVA Gloves Halogenated->ShieldPPE High Permeation Risk NitrilePPE PPE: Nitrile (Splash Protection) NonHalogenated->NitrilePPE

Figure 1: Decision logic for glove and respiratory protection based on physical state and solvent carrier.

Operational Protocol: The "3-Zone" Method

To maximize safety, establish a unidirectional workflow.

Zone 1: Preparation (Clean Zone)
  • Static Control: Use an ionizing bar or anti-static gun on the weighing boat. This compound is prone to static cling; "flying" powder is the #1 cause of contamination.

  • Barrier Check: Inspect gloves for pinholes (air inflation test).

  • Equipment: Pre-weigh the spatula and weighing boat. Do not return the spatula to the Clean Zone once it touches the chemical.

Zone 2: Active Handling (Hot Zone - Inside Fume Hood)
  • Transfer: Use a powder funnel with a wide stem if transferring to a flask. Do not pour directly from the bottle.

  • Solvation: If the reaction allows, add the solvent to the solid slowly to suppress dust.

  • Decontamination: Immediately wipe the threads of the stock bottle with a dry Kimwipe, then a solvent-dampened Kimwipe, before recapping. This prevents the "crust" formation that aerosolizes the next time you open the bottle.

Zone 3: Waste & Exit (Transition Zone)
  • Outer Glove Removal: Remove the outer pair of gloves inside the hood.

  • Tool Cleaning: Rinse spatulas with Acetone or Methanol into a dedicated waste beaker before removing them from the hood.

  • Wash: Wash hands with soap and water immediately after leaving the lab, even if no exposure was felt.

Emergency Response & Spill Management

Scenario A: Dry Powder Spill (< 10g)

  • Isolate: Mark the area. Do not create a draft (close hood sash partially).

  • PPE Upgrade: Wear N95/P100 respirator and double gloves.

  • Cleanup: Do NOT sweep (creates dust).

    • Method: Cover with wet paper towels (water or mineral oil) to dampen the powder.

    • Removal: Scoop up the damp mass into a waste bag.

    • Decon: Wash surface with 1M Sodium Bicarbonate (neutralizes the acid) followed by water.

Scenario B: Exposure (Skin/Eye) [1][2][3]

  • Skin: Immediate flush with water for 15 minutes.[2] Soap is essential to remove the organic thiophene component.

  • Eyes: Flush for 15 minutes. The acidic nature requires immediate dilution to prevent corneal opacity.

Waste Disposal Strategy

Compliance Note: Always verify with your local EHS officer.

Waste StreamClassificationNotes
Solid Waste Hazardous Chemical Waste (Solid)Label as "Organic Acid, Solid" + "Thiophene Derivative". Do not mix with oxidizers.
Liquid Waste Organic SolventsSegregate based on solvent (Halogenated vs. Non-Halogenated). The compound itself does not usually require a separate "High Tox" stream unless local regulations specify for thiophenes.
Contaminated Debris Solid Hazardous WasteGloves, Kimwipes, and weighing boats must be bagged and tagged.

Visualization: Spill Response Workflow

Spill_Response Spill Spill Detected Type Type of Spill? Spill->Type Powder Dry Powder Type->Powder Liquid Solution Type->Liquid ActionPowder 1. Do NOT Sweep 2. Cover with Wet Towels 3. Scoop Damp Mass Powder->ActionPowder ActionLiquid 1. Absorb with Vermiculite 2. Neutralize (Bicarb) 3. Collect Liquid->ActionLiquid Decon Final Decon: Wash area with 1M NaHCO3 then Water ActionPowder->Decon ActionLiquid->Decon

Figure 2: Protocol for safely managing spills, emphasizing the suppression of dust for dry spills.

References

  • PubChem. (n.d.).[4] this compound (Compound).[1][4][5][6][7][8] National Library of Medicine.[4] Retrieved October 26, 2023, from [Link]

  • ECHA (European Chemicals Agency). (n.d.). Registration Dossier - this compound. Retrieved October 26, 2023, from [Link]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.